SX-682
Descripción
CXCR1/2 Inhibitor this compound is an orally bioavailable, selective and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon administration CXCR1/2 inhibitor this compound selectively and allosterically binds to CXCR 1 and 2 and inhibits their activation by tumor-secreted chemokines. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance and myeloid cell suppression. They play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
Propiedades
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BF4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648843-04-2 | |
| Record name | SX-682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SX-682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SX-682: A Deep Dive into its Mechanism of Action in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SX-682 is a first-in-class, orally bioavailable, small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in oncology, with a focus on its role in modulating the tumor microenvironment to elicit a potent anti-tumor immune response. We will delve into the preclinical and clinical data supporting its development, detail the experimental protocols used to elucidate its activity, and visualize the key pathways and experimental workflows.
Introduction: The CXCR1/2 Axis in Cancer
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. A key feature of the TME in many cancers is a state of chronic inflammation that, paradoxically, promotes tumor growth, progression, and immunosuppression. Central to this process are the chemokine receptors CXCR1 and CXCR2 and their ligands, primarily CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).
Tumors often secrete high levels of these chemokines, creating a chemical gradient that recruits immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, to the tumor site.[1] These cells form an "immunosuppressive cloak" that shields the tumor from the body's natural anti-cancer defenses, namely cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] The recruited myeloid cells also contribute to tumor progression through various other mechanisms, including promoting angiogenesis, tumor cell proliferation, and metastasis.[1][2]
This compound is a potent and selective dual inhibitor of CXCR1 and CXCR2, designed to disrupt this immunosuppressive axis and unleash the patient's immune system against the tumor.[1]
Mechanism of Action of this compound
This compound is an allosteric and reversible antagonist of both CXCR1 and CXCR2.[3] By binding to these receptors on the surface of myeloid cells, this compound prevents their interaction with their chemokine ligands. This blockade has several profound effects on the tumor microenvironment:
-
Inhibition of Myeloid Cell Recruitment: The primary mechanism of action of this compound is the prevention of MDSC and neutrophil trafficking to the tumor.[4][5][6] By blocking the CXCR1/2 signaling pathway, this compound effectively dismantles the immunosuppressive shield created by these cells.
-
Enhanced T Cell and NK Cell Function: With the reduction of immunosuppressive myeloid cells, effector immune cells such as T cells and NK cells can more effectively infiltrate the tumor, recognize, and kill cancer cells.[7][8]
-
Synergy with Immunotherapies: this compound has demonstrated synergistic activity with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[2] By remodeling the TME to be more "immune-friendly," this compound can sensitize tumors that are resistant to ICI therapy.
-
Inhibition of Metastasis: The CXCR1/2 axis is also implicated in tumor cell metastasis. By inhibiting this pathway, this compound has the potential to reduce the spread of cancer to distant organs.[1]
References
- 1. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 2. grantome.com [grantome.com]
- 3. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 4. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 6. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]
- 7. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 8. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]
The Core Target of SX-682: A Technical Guide to a Novel CXCR1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-682 is an orally bioavailable, small-molecule, allosteric inhibitor that shows high potency against the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors are pivotal in the tumor microenvironment, where they play a crucial role in the recruitment of immunosuppressive myeloid cells, thereby hindering the body's natural anti-tumor immune response.[4][5] By dually targeting CXCR1 and CXCR2, this compound aims to dismantle this immunosuppressive shield, enhance the efficacy of immune cells, and inhibit tumor progression and metastasis.[2][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Molecular Target: CXCR1 and CXCR2
The primary molecular targets of this compound are the G protein-coupled receptors (GPCRs), CXCR1 (also known as Interleukin-8 receptor A, IL-8RA) and CXCR2 (also known as Interleukin-8 receptor B, IL-8RB).[1][2] These receptors are predominantly expressed on the surface of neutrophils and myeloid-derived suppressor cells (MDSCs).[4] In the tumor microenvironment, cancer cells secrete a variety of chemokines, which act as ligands for these receptors.
Key Ligands for CXCR1 and CXCR2:
-
CXCR1: Primarily binds to CXCL8 (Interleukin-8) and CXCL6.
-
CXCR2: Binds to a broader range of chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.
The binding of these chemokines to CXCR1 and CXCR2 on myeloid cells initiates a signaling cascade that leads to their migration into the tumor, creating an immunosuppressive environment that protects the tumor from immune surveillance by effector cells such as T cells and Natural Killer (NK) cells.[4][5]
Mechanism of Action
This compound functions as a selective and reversible allosteric antagonist of both CXCR1 and CXCR2.[2] By binding to a site distinct from the chemokine-binding pocket, it induces a conformational change in the receptors, preventing their activation by their cognate ligands.[2] This blockade of CXCR1/2 signaling has several downstream consequences:
-
Inhibition of Myeloid Cell Recruitment: this compound abrogates the migration of immunosuppressive MDSCs and neutrophils into the tumor microenvironment.[2][5]
-
Enhanced Anti-Tumor Immunity: By reducing the presence of these suppressive cells, this compound allows for the increased infiltration and activation of cytotoxic T lymphocytes (CTLs) and NK cells, which can then effectively target and eliminate cancer cells.[2][5]
-
Inhibition of Tumor Growth and Metastasis: The CXCR1/2 signaling axis is also implicated in tumor cell proliferation, angiogenesis, and metastasis.[4] Inhibition of this pathway by this compound can therefore directly impact tumor growth and spread.[4]
Quantitative Data
While specific IC50 and Ki values for the direct inhibition of CXCR1 and CXCR2 by this compound are not widely available in the public domain, its potent activity has been demonstrated in various preclinical models. The following table summarizes available quantitative data, primarily focusing on the synergistic effects of this compound with other therapeutic agents.
| Parameter | Cell Line | Condition | Value | Reference |
| Docetaxel IC50 | UM-SCC-11B (HPV-negative HNSCC) | Docetaxel alone | 0.12 ng/mL | |
| Docetaxel IC50 | UM-SCC-11B (HPV-negative HNSCC) | Docetaxel + this compound | 0.01 ng/mL | |
| Docetaxel IC50 | UM-SCC-22B (HPV-negative HNSCC) | Docetaxel alone | 0.25 ng/mL | |
| Docetaxel IC50 | UM-SCC-22B (HPV-negative HNSCC) | Docetaxel + this compound | 0.02 ng/mL | |
| Docetaxel IC50 | UM-SCC-74B (HPV-negative HNSCC) | Docetaxel alone | 0.26 ng/mL | |
| Docetaxel IC50 | UM-SCC-74B (HPV-negative HNSCC) | Docetaxel + this compound | 0.06 ng/mL |
HNSCC: Head and Neck Squamous Cell Carcinoma
Experimental Protocols
The characterization of a CXCR1/2 inhibitor like this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and efficacy. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining binding affinity)
This assay is considered the gold standard for measuring the affinity of a ligand to its receptor.[6] It is used to determine the equilibrium dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the test compound (e.g., this compound).
Protocol:
-
Membrane Preparation:
-
Culture cells expressing CXCR1 or CXCR2.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [125I]-IL-8) and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Chemotaxis Assay (for assessing functional inhibition)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant. The Boyden chamber assay is a commonly used method.[7]
Protocol:
-
Cell Preparation:
-
Isolate primary human neutrophils or use a cell line that expresses CXCR1 and CXCR2.
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Use a 96-well Boyden chamber with a porous membrane (e.g., 5.0 µm pore size) separating the upper and lower chambers.[7]
-
Add the chemoattractant (e.g., IL-8) to the lower chamber.
-
Add the cell suspension to the upper chamber, along with varying concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM).
-
Quantify the migrated cells by reading the fluorescence on a plate reader or by cell counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of chemotaxis.
-
Mandatory Visualizations
Signaling Pathway of CXCR1/2 in the Tumor Microenvironment
Caption: this compound inhibits the CXCR1/2 signaling pathway, blocking myeloid cell-mediated immunosuppression.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound from in vitro binding and function to in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. criver.com [criver.com]
In-Depth Technical Guide: Inhibition of the SX-682 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SX-682 is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, and their ligands such as CXCL8 (IL-8), are pivotal in orchestrating the tumor microenvironment. Specifically, the CXCR1/2 signaling axis is a master regulator of the recruitment of immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor landscape. By potently and selectively blocking this pathway, this compound disrupts this immunosuppressive shield, thereby unleashing the anti-tumor activity of effector immune cells such as T cells and Natural Killer (NK) cells. This guide provides a comprehensive technical overview of the this compound signaling pathway, its inhibition, and the experimental methodologies used to evaluate its efficacy.
The CXCR1/2 Signaling Pathway and its Role in Cancer
The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G-protein coupled receptors (GPCRs) that are activated by a range of ELR+ chemokines, most notably CXCL8 (IL-8).[1] In the context of cancer, tumor cells and stromal cells secrete these chemokines, creating a gradient that attracts CXCR1/2-expressing myeloid cells to the tumor site.[2] This influx of MDSCs and tumor-associated neutrophils (TANs) establishes an immunosuppressive microenvironment that fosters tumor growth, angiogenesis, metastasis, and resistance to therapies.[3]
Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of heterotrimeric G-proteins. This initiates a cascade of downstream signaling events, primarily through the following pathways:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates PKC. This pathway is crucial for cell migration and chemotaxis.[1]
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is a major driver of cell survival, proliferation, and angiogenesis.[1][4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (Ras/Raf/MEK/ERK): This cascade is also heavily involved in cell proliferation and survival.[1][4]
The culmination of these signaling events within myeloid cells leads to their immunosuppressive functions, including the production of reactive oxygen species (ROS) and arginase, which inhibit T cell and NK cell function.
CXCR1/2 Signaling Pathway Diagram
References
An In-Depth Technical Guide to the Downstream Effects of CXCR1/2 Inhibition by SX-682
Abstract
The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their ligands are pivotal mediators of inflammatory responses and have been identified as key drivers in cancer progression, immune evasion, and metastasis.[1] Tumors exploit the CXCL8-CXCR1/2 axis to recruit immunosuppressive myeloid cells, primarily myeloid-derived suppressor cells (MDSCs) and neutrophils, creating a microenvironment that shields the tumor from the host's adaptive immune system.[2][3] SX-682 is a first-in-class, orally bioavailable, allosteric small-molecule inhibitor of both CXCR1 and CXCR2.[4][5] By blocking this critical signaling pathway, this compound prevents the trafficking of these immunosuppressive cells into the tumor microenvironment (TME), thereby remodeling the immune landscape to favor anti-tumor activity. This guide provides a comprehensive overview of the molecular and cellular downstream effects of CXCR1/2 inhibition by this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling and logical pathways.
Core Mechanism of Action of this compound
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that share 76% sequence homology.[6] Their activation by ligands, most notably CXCL8 (IL-8), initiates a cascade of intracellular signaling events.[1][6] Upon ligand binding, the receptors couple with G-proteins, leading to the dissociation of Gα and Gβγ subunits. This activates key downstream effectors including Phospholipase C (PLC) and PI3K, which in turn trigger pathways such as Ras/MAPK and Akt, culminating in chemotaxis, cell proliferation, and survival.[6][7][8]
This compound functions as a potent and selective allosteric antagonist.[4][9] It binds to a novel intracellular site on the CXCR1/2 receptors, locking them in an inactive state and irreversibly inhibiting downstream signaling.[10][11][12] This blockade prevents the receptors from responding to tumor-secreted chemokines, effectively cutting off the signal for myeloid cell recruitment.[4]
Primary Downstream Effect: Remodeling the Tumor Immune Microenvironment
The most significant downstream consequence of this compound administration is the profound alteration of the tumor immune microenvironment from an immunosuppressive to an immune-active state.[2] This is achieved primarily by blocking the recruitment of MDSCs and neutrophils.
Tumors secrete a variety of chemokines that bind to CXCR1 and CXCR2 on myeloid cells, recruiting them to the TME.[2] These recruited cells, particularly neutrophilic MDSCs (PMN-MDSCs), form an "immunosuppressive cloak" that hides the tumor from cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[2] By inhibiting CXCR1/2, this compound abrogates the trafficking of these cells into the tumor, which in turn allows for the infiltration and activation of anti-tumor effector cells.[4][13][14][15] This mechanism effectively converts immunologically "cold" tumors, which are devoid of T cells, into "hot" tumors that are responsive to immunotherapy.[16]
Quantitative Data on Immune Cell Modulation
Preclinical studies across various tumor models have consistently demonstrated this compound's ability to reduce myeloid cell infiltration and subsequently increase the presence of effector lymphocytes.
| Model / Cell Type | Treatment | Effect | Quantitative Result | Citation(s) |
| MOC2 Oral Cancer (mice) | This compound Chow | Decreased PMN-MDSC Infiltration | Significantly decreased tumor trafficking of PMN-MDSCs. | [13][15] |
| MOC1 Oral & LLC Lung Cancer (mice) | This compound Chow | Decreased PMN-MDSC Infiltration | Significantly abrogated tumor infiltration of CXCR2⁺ PMN-MDSCs. | [14][17] |
| MOC1 Oral & LLC Lung Cancer (mice) | This compound Chow | Increased T-Cell Infiltration | Correlated with reduced PMN-MDSC infiltration and enhanced accumulation of T cells. | [14][18] |
| 4T1 Mammary Carcinoma (mice) | This compound Diet | Decreased G-MDSC Infiltration | Significantly lower percentage of tumor-infiltrating G-MDSCs. | [10] |
| Head and Neck Cancer Models (mice) | This compound | Enhanced NK-Cell Infiltration & Activation | Enhanced tumor infiltration and activation of adoptively transferred NK cells. | [13][15] |
Direct and Indirect Anti-Tumor Effects
While the primary mechanism of this compound is immunomodulatory, evidence suggests it also exerts direct effects on tumor cells and the metastatic process.
-
Inhibition of Metastasis: The CXCR1/2 axis is implicated in tumor cell migration and invasion.[4] In preclinical models of breast cancer, this compound monotherapy impaired tumor dissemination to the lungs, with 50% of treated mice remaining free of metastases.[10]
-
Modulation of Tumor Cell Phenotype: In MDA-MB-231 breast cancer models, this compound treatment resulted in a less mesenchymal phenotype, characterized by increased expression of epithelial markers (e.g., OCLN) and decreased expression of mesenchymal markers (e.g., VIM, FN1).[10]
-
Anti-Proliferative Activity: this compound has been shown to have direct anti-proliferative effects on certain tumor cells, such as MDA-MB-231, which likely contributes to its monotherapy activity in some models.[10] However, in other models like MOC1 and LLC, little direct anti-tumor effect was observed, highlighting its primary role as an immunomodulatory agent.[14][18]
Synergy with Cancer Immunotherapies
A major downstream consequence of this compound's mechanism is its potent synergy with other immunotherapies, particularly immune checkpoint blockade (ICB) and adoptive cell therapies.
-
Immune Checkpoint Blockade (ICB): Many tumors are resistant to ICB (e.g., anti-PD-1) due to the immunosuppressive TME that prevents T-cell infiltration. By blocking MDSC recruitment, this compound allows T cells to enter the tumor, rendering it susceptible to checkpoint inhibition.[14][19][20]
-
Adoptive Cell Therapy (ACT): The efficacy of both engineered T-cell therapies and NK-cell therapies can be blunted by the suppressive myeloid cell barrier within solid tumors.[16][15] this compound enhances the trafficking and function of these adoptively transferred cells, leading to greater tumor control.[13][18]
Clinical Data in Combination Therapy
Clinical trials are validating these preclinical findings. The Phase 1/2 trial (NCT03161431) of this compound in combination with the anti-PD-1 antibody pembrolizumab for metastatic melanoma patients who have progressed on prior anti-PD-1 therapy has shown promising results.[21]
| Clinical Trial / Indication | Treatment | Endpoint | Quantitative Result | Citation(s) |
| NCT03161431 / Metastatic Melanoma | This compound (200 mg BID) + Pembrolizumab | Objective Response Rate (ORR) | 21% | [21][22] |
| NCT03161431 / Metastatic Melanoma | This compound (200 mg BID) + Pembrolizumab | Disease Control Rate (DCR) | 63% | [21][22] |
| NCT03161431 / Metastatic Melanoma | This compound (≤100 mg) + Pembrolizumab | Median Overall Survival (OS) | 7.4 months | [21][22] |
| NCT03161431 / Metastatic Melanoma | This compound (200 mg) + Pembrolizumab | Median Overall Survival (OS) | 14.7 months | [21][22] |
Key Experimental Protocols
The following protocols are representative of the methodologies used to elucidate the downstream effects of this compound in preclinical settings.
In Vivo Murine Tumor Model and this compound Administration
-
Cell Culture: Syngeneic murine carcinoma cells (e.g., MOC2, 4T1) are cultured in appropriate media until they reach 80-90% confluency.
-
Implantation: A specified number of cells (e.g., 4x10⁶) are suspended in a solution like Matrigel and injected subcutaneously or into the relevant tissue (e.g., mammary fat pad) of immunocompetent mice (e.g., C57BL/6 or BALB/c).[10]
-
Tumor Growth: Tumors are allowed to establish for a set period (e.g., 7-10 days) until they reach a palpable size.[10][13]
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives a diet containing this compound, while the control group receives standard chow.[13]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Animal health and body weight are also monitored.
-
Endpoint: At a predetermined time point or when tumors reach a maximum ethical size, mice are euthanized, and tumors, spleens, and other organs are harvested for analysis.[14]
Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes
-
Tissue Processing: Harvested tumors are mechanically minced and digested with an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension. Spleens are dissociated mechanically.[13]
-
Red Blood Cell Lysis: Red blood cells are removed from the suspensions using an ACK lysis buffer.
-
Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Fc receptors are blocked using an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Cells are then incubated with a cocktail of fluorescently-conjugated antibodies. A typical panel to identify PMN-MDSCs includes antibodies against CD45.2, CD11b, and Ly6G.[14][17]
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: Data is analyzed by sequentially "gating" on cell populations: first on live, single cells, then on hematopoietic cells (CD45.2⁺), followed by myeloid cells (CD11b⁺), and finally identifying specific subsets like PMN-MDSCs (Ly6Gʰⁱ).[13]
Ex Vivo MDSC Migration Assay
-
Cell Isolation: MDSCs (e.g., Ly6G⁺Ly6Cˡᵒ G-MDSCs) are purified from the spleens of tumor-bearing mice (treated with control or this compound) using methods like magnetic-activated cell sorting (MACS).[10]
-
Assay Setup: A Boyden chamber or similar transwell migration system is used. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL1/CXCL2).[10][23]
-
Cell Seeding: The purified MDSCs are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: The plate is incubated for several hours to allow cells to migrate through the membrane toward the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or a fluorescence-based assay. The results demonstrate the impact of in vivo this compound treatment on the migratory capacity of MDSCs.[10]
Conclusion
The downstream effects of CXCR1/2 inhibition by this compound are multifaceted, centering on the disruption of a key axis used by tumors to create an immunosuppressive microenvironment. By preventing the recruitment of MDSCs and neutrophils, this compound fundamentally remodels the TME, unleashing the anti-tumor potential of effector immune cells like T cells and NK cells. This primary mechanism is complemented by direct anti-metastatic and anti-proliferative effects in certain contexts. The robust preclinical data and promising early clinical results strongly support the continued development of this compound as a cornerstone therapy, particularly in combination with immune checkpoint inhibitors and adoptive cell therapies, for a wide range of solid tumors.[2][24][25]
References
- 1. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 15. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]
- 17. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 18. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 23. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 25. | BioWorld [bioworld.com]
An In-depth Technical Guide to SX-682: A Potent Dual CXCR1/2 Inhibitor for Immuno-oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SX-682 is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] By targeting these key chemokine receptors, this compound disrupts the signaling pathways that contribute to the immunosuppressive tumor microenvironment, tumor progression, and metastasis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.
Chemical Structure and Properties
This compound is a novel boronic acid-containing compound.[5] Its chemical structure and key identifiers are detailed below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2-(((5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid | MedKoo Biosciences |
| CAS Number | 1648843-04-2 | [5] |
| Molecular Formula | C19H14BF4N3O4S | [5] |
| Molecular Weight | 467.20 g/mol | [5] |
| SMILES | O=C(C1=CN=C(SCC2=CC(OC(F)(F)F)=CC=C2B(O)O)N=C1)NC3=CC=C(F)C=C3 | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of both CXCR1 and CXCR2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are activated by a range of chemokines, most notably Interleukin-8 (IL-8 or CXCL8). The binding of these chemokines to CXCR1/2 on the surface of immune cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, triggers a signaling cascade that promotes their migration to the tumor microenvironment (TME).[3][4]
Within the TME, these recruited immunosuppressive cells hinder the anti-tumor activity of effector immune cells such as T-cells and Natural Killer (NK) cells.[3] By blocking the CXCR1/2 signaling pathway, this compound effectively inhibits the recruitment of MDSCs to the tumor, thereby reducing the immunosuppressive nature of the TME and enhancing the body's natural anti-tumor immune response.[1][6]
Signaling Pathway
The binding of chemokines like CXCL8 to CXCR1/2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell migration, proliferation, and survival. This compound, as an allosteric inhibitor, binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation and subsequent downstream signaling.
Caption: CXCR1/2 signaling pathway and its inhibition by this compound.
Pharmacological Properties
This compound has demonstrated potent and selective inhibition of CXCR1 and CXCR2 in preclinical studies.
Table 2: In Vitro Potency of this compound
| Target | IC50 | Reference(s) |
| CXCR1 | 42 nM | [3] |
| CXCR2 | 20 nM | [3] |
Pharmacokinetics
Preclinical and early clinical data indicate that this compound is orally bioavailable and well-tolerated.[7][8] In a Phase I clinical trial, this compound was rapidly absorbed after oral administration, with peak plasma concentrations of its active metabolite, CNDAC, achieved at approximately 2.2 ± 0.9 hours.[9] The terminal elimination half-life of CNDAC was found to be 1.7 ± 1.5 hours.[9] The drug exhibited excellent dose-proportional drug levels in the blood.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
Cell Migration (Chemotaxis) Assay
This assay is used to evaluate the ability of this compound to inhibit the migration of cells, such as neutrophils or cancer cells, towards a chemoattractant.
Protocol Outline:
-
Cell Preparation: Culture target cells (e.g., neutrophils, MDSCs, or cancer cell lines expressing CXCR1/2) and starve them in serum-free media for 24 hours prior to the assay.
-
Transwell Setup: Utilize a Transwell insert system with a porous membrane (e.g., 5-μm pores for neutrophils). The lower chamber is filled with media containing a chemoattractant (e.g., CXCL8).
-
Treatment: Resuspend the starved cells in serum-free media with or without varying concentrations of this compound.
-
Migration: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 4-6 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope or quantify using a plate reader after cell lysis and dye extraction.
Caption: Workflow for a typical cell migration (chemotaxis) assay.
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
This assay assesses the ability of this compound to inhibit the immunosuppressive function of MDSCs on T-cell proliferation.
Protocol Outline:
-
Isolation of Cells: Isolate MDSCs from tumor-bearing mice or cancer patients. Isolate T-cells from healthy donors and label them with a proliferation tracking dye (e.g., CFSE).
-
Co-culture Setup: Co-culture the labeled T-cells with the isolated MDSCs at various ratios in a 96-well plate.
-
T-cell Stimulation: Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Add different concentrations of this compound to the co-cultures. Include control wells with T-cells alone, T-cells with MDSCs (no this compound), and T-cells with this compound (no MDSCs).
-
Incubation: Incubate the plates for 3-5 days to allow for T-cell proliferation.
-
Analysis: Analyze T-cell proliferation by flow cytometry. The dilution of the proliferation tracking dye in the T-cell population is inversely proportional to the degree of proliferation.
T-cell Activation Assay
This assay evaluates the effect of this compound on T-cell activation, often measured by the expression of activation markers or cytokine production.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Plate the PBMCs and stimulate T-cell activation using mitogens (e.g., PHA) or antibodies against CD3 and CD28.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a period appropriate for the desired readout (e.g., 24-48 hours for activation marker expression, longer for cytokine analysis).
-
Analysis:
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex cytokine assay.
-
Preclinical and Clinical Development
This compound has been extensively validated in various preclinical tumor models, where it has demonstrated single-agent activity, the ability to block metastasis, and synergy with checkpoint inhibitors.[3][6] It is currently being investigated in multiple Phase 1 and Phase 2 clinical trials for a range of solid tumors, including metastatic melanoma, pancreatic cancer, and colorectal cancer, as well as for myelodysplastic syndromes.[7] In a Phase 1 trial for metastatic melanoma, this compound was well-tolerated and showed promising clinical activity when combined with the anti-PD-1 therapy pembrolizumab.[7]
Conclusion
This compound is a promising, orally bioavailable dual CXCR1/2 inhibitor with a well-defined mechanism of action that targets the immunosuppressive tumor microenvironment. Its ability to block the recruitment of myeloid-derived suppressor cells offers a novel therapeutic strategy to enhance the efficacy of immunotherapies. The data summarized in this guide highlight the significant potential of this compound as a valuable component of combination therapies in the treatment of various cancers. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 6. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
SX-682: A Technical Guide to a Novel CXCR1/2 Inhibitor for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SX-682, a potent and selective allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its use in preclinical research.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1648843-04-2 | [1][2] |
| Molecular Weight | 467.20 g/mol | [1][2] |
| Molecular Formula | C₁₉H₁₄BF₄N₃O₄S | [1][2] |
Mechanism of Action and Signaling Pathways
This compound is an orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[3] It functions as an allosteric inhibitor, binding to a site on the receptor distinct from the ligand-binding site to prevent receptor activation by its cognate chemokines, primarily CXCL8 (IL-8) and other ELR+ chemokines (CXCL1-3, 5-7).[3]
The primary mechanism of action of this compound in an oncological context is the disruption of the immunosuppressive tumor microenvironment (TME).[3] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on the surface of myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the TME.[3] These recruited immune cells create an immunosuppressive shield that protects the tumor from cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[3]
By inhibiting CXCR1/2, this compound blocks the trafficking and recruitment of MDSCs and neutrophils into the tumor.[3] This abrogation of the immunosuppressive cell influx allows for enhanced infiltration and activation of effector immune cells, thereby promoting an anti-tumor immune response.[3]
The signaling cascade initiated by ligand binding to CXCR1/2 is multifaceted. Upon activation, these G protein-coupled receptors (GPCRs) activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell proliferation, migration, and survival.
Below is a diagram illustrating the CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound action on the CXCR1/2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from published research.
In Vivo Murine Oral Cancer Model
This protocol is adapted from studies evaluating the efficacy of this compound in combination with immunotherapy in a murine oral cancer 2 (MOC2) model.
a. Cell Culture and Tumor Implantation:
-
Culture MOC2 cells in the appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10⁵ MOC2 cells in 100 µL of PBS into the flank of C57BL/6 mice.
b. This compound Administration:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound through formulated chow at a dose of 500 mg/kg body weight per day. Control mice receive standard chow.
c. Tumor Growth Monitoring and Analysis:
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and harvest the tumors, spleens, and lymph nodes for further analysis.
d. Flow Cytometry for Immune Cell Profiling:
-
Process harvested tumors into single-cell suspensions using a tumor dissociation kit and gentle mechanical disruption.
-
Prepare single-cell suspensions from spleens and lymph nodes.
-
Perform red blood cell lysis.
-
Stain the cells with a panel of fluorescently-conjugated antibodies to identify immune cell populations, including MDSCs (CD11b⁺Ly6G⁺Ly6Cˡᵒʷ), T cells (CD3⁺CD4⁺/CD8⁺), and NK cells (NK1.1⁺CD3⁻).
-
Acquire data on a flow cytometer and analyze the cell populations using appropriate software.
In Vitro Cell Migration (Boyden Chamber) Assay
This protocol is designed to assess the effect of this compound on the migration of myeloid cells in response to CXCR1/2 ligands.
a. Cell Preparation:
-
Isolate myeloid cells (e.g., neutrophils or MDSCs) from mouse bone marrow or spleen, or use a suitable myeloid cell line.
-
Resuspend the cells in a serum-free assay medium.
b. Assay Setup:
-
Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm) into the wells of a 24-well plate.
-
Add a chemoattractant solution (e.g., recombinant murine CXCL1 or CXCL2) to the lower chamber. Use a serum-free medium as a negative control.
-
In the upper chamber, add the cell suspension. For treatment groups, pre-incubate the cells with various concentrations of this compound before adding them to the inserts.
c. Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 2-4 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a stain such as DAPI or crystal violet.
-
Count the migrated cells in several fields of view under a microscope. Alternatively, dissociate the migrated cells and quantify them using a plate reader or flow cytometry.
Below is a workflow diagram for a typical in vivo efficacy study with this compound.
Caption: A generalized workflow for an in vivo study of this compound.
References
The CXCR1/2 Inhibitor SX-682: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SX-682 is a first-in-class, orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, activated by CXCL chemokines, are pivotal in the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, to the tumor microenvironment (TME). By dual-targeting CXCR1 and CXCR2, this compound aims to dismantle the immunosuppressive shield that protects tumors from the host's immune system, thereby enhancing the efficacy of both innate and adaptive anti-tumor immunity. Preclinical studies have demonstrated its ability to inhibit tumor growth, reduce metastasis, and synergize with checkpoint inhibitors. Clinical trials are currently evaluating the safety and efficacy of this compound in various solid tumors and hematological malignancies, with promising early results in metastatic melanoma and myelodysplastic syndromes (MDS).[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction: The Rationale for Targeting CXCR1/2 in Oncology
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of an immunosuppressive TME is the abundance of myeloid cells, particularly MDSCs and tumor-associated neutrophils (TANs).[3] Tumors actively secrete chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), which act as potent chemoattractants for these myeloid cells by binding to their surface receptors, CXCR1 and CXCR2.[3] Once recruited, these cells suppress the function of cytotoxic T lymphocytes and Natural Killer (NK) cells, promote angiogenesis, and facilitate tumor progression and metastasis.[1][3] Therefore, disrupting the CXCR1/2 signaling axis presents a compelling therapeutic strategy to overcome myeloid-mediated immune suppression and unlock the full potential of cancer immunotherapies.
Discovery and Molecular Profile of this compound
This compound was identified as a potent and selective dual inhibitor of CXCR1 and CXCR2. It is an orally bioavailable small molecule that functions as an allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation and downstream signaling.[4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CXCR1 and CXCR2 signaling. This leads to a reduction in the recruitment and migration of immunosuppressive MDSCs and neutrophils into the TME.[1] By blocking this influx of suppressive cells, this compound allows for the infiltration and activation of effector immune cells, such as cytotoxic T lymphocytes (CTLs) and NK cells, which can then recognize and eliminate cancer cells.[1][3]
dot
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Binding Affinity
While comprehensive public data on the binding kinetics of this compound is limited, it has been reported to be a potent inhibitor of both CXCR1 and CXCR2.
| Target | IC50 |
| CXCR1 | 42 nM |
| CXCR2 | 20 nM |
| Table 1: In vitro inhibitory concentrations of this compound for CXCR1 and CXCR2. |
Preclinical Development
The anti-tumor activity of this compound has been evaluated in a range of preclinical models, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.
In Vitro Studies
In vitro experiments have been crucial in elucidating the cellular mechanisms of this compound. Key assays have included:
-
Chemotaxis Assays: To assess the ability of this compound to block the migration of myeloid cells towards a chemokine gradient.
-
T-cell Activation and Cytotoxicity Assays: To demonstrate that the inhibition of myeloid cell suppression by this compound leads to enhanced T-cell function and tumor cell killing.
In Vivo Studies
In vivo studies in various murine cancer models have provided strong evidence for the anti-tumor efficacy of this compound.
dot
Figure 2: A generalized workflow for preclinical in vivo studies of this compound.
Summary of Key Preclinical Findings:
| Model | Cell Line | Key Findings |
| Head and Neck Cancer | MOC2 | This compound abrogated tumor MDSC accumulation and enhanced the efficacy of adoptively transferred NK cells.[5] |
| Breast Cancer | MDA-MB-231, 4T1 | This compound delayed tumor growth as a monotherapy and, in combination with a PD-L1/TGF-β inhibitor, increased T-cell infiltration and activation.[6] |
| Lung Cancer | LLC | In combination with immune checkpoint blockade, this compound enhanced tumor rejection.[7] |
Clinical Development
This compound is currently being investigated in multiple Phase 1 and Phase 2 clinical trials across a range of cancer indications.
Pharmacokinetics in Humans
While detailed pharmacokinetic parameters from clinical trials are not yet fully published, early data from the Phase 1 trial in metastatic melanoma indicated that steady-state blood levels of this compound were dose-proportional.
Clinical Efficacy
Metastatic Melanoma (NCT03161431):
A Phase 1 dose-escalation trial evaluated this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.
| This compound Dose (orally BID) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| ≤100 mg | 0% | Not Reported | 7.4 months |
| 150 mg | 50% | Not Reported | Not Reached |
| 200 mg | 21% | 63% | 14.7 months |
| Table 2: Efficacy of this compound in combination with pembrolizumab in metastatic melanoma.[2][8] |
Myelodysplastic Syndromes (MDS) (NCT04245397):
A Phase 1 trial of single-agent this compound was conducted in patients with MDS who had failed front-line hypomethylating-agent (HMA) therapy.
| This compound Dose (orally BID) | Overall Response Rate (ORR) | Marrow Complete Remission (mCR) |
| 25 mg | 0% | Not Reported |
| 50 mg | Not Reported | Not Reported |
| 100 mg | Not Reported | Not Reported |
| 200 mg | 50% | 33% (2 out of 6 patients) |
| Table 3: Efficacy of single-agent this compound in HMA-failure MDS. |
Based on these results, 200 mg twice daily was selected as the recommended Phase 2 dose.
Safety and Tolerability
In the metastatic melanoma trial, this compound in combination with pembrolizumab had a tolerable safety profile. In the MDS trial, this compound was well-tolerated with no maximally tolerated dose identified, and no patients discontinued treatment due to adverse events.[8]
Experimental Protocols
The following sections provide representative, detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro Chemotaxis (Transwell Migration) Assay
This assay is used to assess the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Myeloid cells (e.g., isolated MDSCs or neutrophils)
-
Chemoattractant (e.g., recombinant human CXCL8/IL-8)
-
This compound
-
Cell culture medium
-
Fixation and staining reagents (e.g., paraformaldehyde and crystal violet)
Protocol:
-
Prepare a single-cell suspension of myeloid cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add chemoattractant to the lower chamber of the transwell plate.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate for an appropriate time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 30 minutes.
-
Wash the inserts to remove excess stain and allow to dry.
-
Elute the crystal violet from the migrated cells and quantify the absorbance using a plate reader, or count the migrated cells in multiple fields of view under a microscope.
dot
Figure 3: Workflow for a typical transwell migration assay.
T-cell Mediated Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of T-cells to kill target tumor cells, and how this is affected by the presence of myeloid cells and this compound.
Materials:
-
Effector cells (e.g., activated T-cells)
-
Target cells (e.g., tumor cell line)
-
Suppressor cells (e.g., MDSCs)
-
This compound
-
Chromium-51 (⁵¹Cr)
-
Cell culture medium
-
Gamma counter
Protocol:
-
Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells to remove excess ⁵¹Cr.
-
Plate the labeled target cells in a 96-well plate.
-
In separate wells, set up co-cultures of target cells with:
-
Effector cells alone
-
Effector cells and suppressor cells
-
Effector cells, suppressor cells, and this compound (at various concentrations)
-
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Mouse Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of orally administered this compound in a subcutaneous mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 or 4T1)
-
This compound
-
Vehicle for oral administration (e.g., in formulated chow or a gavage vehicle)
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
-
Reagents for tissue processing and analysis (e.g., flow cytometry antibodies, RNA extraction kits)
Protocol:
-
Culture the tumor cells to the desired number.
-
Inject a defined number of tumor cells (e.g., 1 x 10⁶) subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally on a defined schedule (e.g., daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice.
-
Excise the tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Process the tissues for downstream analysis, such as flow cytometry to characterize the immune cell infiltrate, immunohistochemistry, or qPCR for gene expression analysis.
Conclusion and Future Directions
This compound is a promising immuno-oncology agent with a novel mechanism of action that targets the immunosuppressive myeloid cell compartment within the tumor microenvironment. Preclinical data have consistently demonstrated its ability to enhance anti-tumor immunity, and early clinical results in challenging patient populations are encouraging. The ongoing and future clinical trials will be critical in defining the role of this compound in the treatment of a broad range of cancers, both as a monotherapy and in combination with other immunotherapies and targeted agents. Further research into biomarkers that can predict response to this compound will be essential for patient selection and optimizing its clinical application. The development of this compound represents a significant step forward in our ability to manipulate the tumor microenvironment to favor an effective anti-cancer immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. aai.org.tr [aai.org.tr]
- 3. clyte.tech [clyte.tech]
- 4. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. ichor.bio [ichor.bio]
The Role of SX-682 in Modulating Myeloid-Derived Suppressor Cells: A Technical Overview for Researchers
For Immediate Release
Auburn, WA – November 21, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core mechanisms of SX-682, a first-in-class, orally bioavailable, allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors. A growing body of evidence, detailed herein, highlights the potential of this compound to enhance anti-tumor immunity by specifically targeting the trafficking of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the activity of T cells and Natural Killer (NK) cells, thereby enabling tumor immune evasion.[1][2] Tumors actively recruit these immunosuppressive cells by secreting chemokines that bind to CXCR1 and CXCR2 receptors expressed on the surface of MDSCs.[3] this compound acts as a potent dual inhibitor of these receptors, effectively blocking the recruitment of polymorphonuclear MDSCs (PMN-MDSCs) to the tumor site.[1][4][5] This targeted intervention leads to a more favorable tumor microenvironment, enhancing the efficacy of various immunotherapies, including checkpoint inhibitors and adoptive T-cell therapies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various preclinical and clinical studies.
| Parameter | Value | Reference |
| IC50 (CXCR1) | 42 nM | [5] |
| IC50 (CXCR2) | 20 nM | [5] |
| Binding Type | Allosteric Inhibitor | [4][5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Tumor Type | This compound Dose/Regimen | Effect on PMN-MDSC Infiltration | Effect on Tumor Growth | Combination Therapy | Reference |
| Syngeneic Mice | Murine Oral Cancer 2 (MOC2) | 500 mg/kg in chow for 1 week | Significantly decreased PMN-MDSC trafficking into tumors. | No significant effect as monotherapy. | Enhanced efficacy of adoptively transferred NK cells. | [2] |
| Syngeneic Mice | Oral and Lung Carcinomas | Not specified | Significantly inhibited trafficking of PMN-MDSCs. | Little direct anti-tumor effect as monotherapy. | Enhanced tumor growth inhibition with PD-axis immune checkpoint blockade and adoptive T-cell transfer. | [1] |
| Castration-Resistant Prostate Cancer (CRPC) Model | Prostate Cancer | 50 mg/kg, orally, twice a day (Mon-Fri) | Not specified | Meager to moderate effects as a single agent. | Strong efficacy in combination with immune checkpoint blockade (ICB). | [4] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Trial Phase | Patient Population | Dose Escalation | Biologically Effective Dose | Safety and Tolerability | Efficacy | Reference |
| Phase I | Hypomethylating Agent (HMA) Failure Myelodysplastic Syndromes (MDS) | Up to 400 mg twice a day | 200 mg twice a day | Well-tolerated; transient neutropenia observed as an on-target effect with no infectious complications. | Responses observed even at the lowest doses; at 200 mg twice daily, half of the patients showed a response. |
Table 3: Clinical Trial Data for this compound
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in blocking MDSC-mediated immune suppression.
Caption: A typical preclinical experimental workflow for evaluating this compound efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its effects on MDSCs.
In Vivo Tumor Models and Drug Administration
-
Animal Models: Syngeneic mouse models are commonly used, such as C57BL/6 mice for lung carcinoma (LLC) and oral cancer (MOC1, MOC2) cell lines. These models allow for the study of a fully competent immune system.
-
Tumor Cell Implantation: Tumor cells (e.g., 1x10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of the mice.
-
This compound Administration: this compound is typically formulated in chow for continuous oral administration (e.g., 500 mg/kg of chow) or administered by oral gavage at specified doses (e.g., 50 mg/kg) and schedules (e.g., twice daily, Monday-Friday).[2][4]
-
Tumor Growth Measurement: Tumor volume is monitored regularly (e.g., every 2-3 days) using digital calipers and calculated using the formula: (Length x Width^2) / 2.
Flow Cytometry for MDSC Quantification
-
Tissue Preparation: Tumors and spleens are harvested at the experimental endpoint. Single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion (e.g., with collagenase and DNase). Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies to identify MDSC populations. A typical panel for murine PMN-MDSCs includes antibodies against CD45, CD11b, Ly6G, and Ly6C. For monocytic MDSCs (M-MDSCs), the markers are typically CD45, CD11b, Ly6G-, and Ly6C+.
-
Flow Cytometric Analysis: Stained cells are acquired on a multicolor flow cytometer. Data analysis is performed using appropriate software (e.g., FlowJo). Gating strategy involves first gating on live, single cells, then on CD45+ hematopoietic cells, followed by CD11b+ myeloid cells. From the CD11b+ population, PMN-MDSCs are identified as Ly6G+Ly6C_low_ and M-MDSCs as Ly6G-Ly6C_high_.
-
Data Presentation: The frequency of MDSC populations is typically expressed as a percentage of total live cells, CD45+ cells, or CD11b+ cells.
T-cell and NK-cell Function Assays
-
T-cell Proliferation Assay: T-cells isolated from tumor-bearing mice (treated with this compound or control) are co-cultured with MDSCs. T-cell proliferation is stimulated with anti-CD3/CD28 antibodies or a specific antigen. Proliferation is measured by assays such as CFSE dilution or incorporation of radioactive nucleotides (e.g., [^3 H]-thymidine).
-
Cytotoxicity Assay: The ability of tumor-infiltrating lymphocytes (TILs) or NK cells to kill tumor cells is assessed. Effector cells (TILs or NK cells) are co-cultured with target tumor cells at various effector-to-target ratios. Target cell lysis is measured using methods like chromium-51 release assay or impedance-based real-time cell analysis.[1]
Conclusion
This compound represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by specifically targeting the recruitment of MDSCs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working to further elucidate the role of the CXCR1/2 axis in cancer immunology and to advance the clinical development of this compound and similar agents. The ability of this compound to enhance the efficacy of existing immunotherapies opens up new avenues for combination treatments in a variety of solid tumors.
References
- 1. Safety and efficacy of this compound in HMA failure MDS | VJHemOnc [vjhemonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
An In-depth Technical Guide on the Core Effects of SX-682 on Neutrophil Recruitment and Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the mechanism and effects of SX-682, a dual CXCR1/CXCR2 inhibitor, with a specific focus on its impact on neutrophil recruitment and function within the tumor microenvironment (TME).
Introduction: Neutrophils and the CXCR1/2 Axis in Cancer
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against infections.[1] However, within the context of cancer, their role is multifaceted. Tumors often secrete a variety of chemokines that recruit neutrophils to the tumor microenvironment, where they are referred to as tumor-associated neutrophils (TANs).[2][3] These TANs can exhibit both pro-tumor and anti-tumor functions, but a high neutrophil-to-lymphocyte ratio is often associated with poor prognosis in several cancers.[2]
The primary signaling pathway governing neutrophil recruitment is the CXCL/CXCR1/2 axis.[2] Tumor cells and stromal cells release ELR+ chemokines (such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), which bind to the G protein-coupled receptors CXCR1 and CXCR2 expressed on the surface of neutrophils.[4][5] This interaction triggers downstream signaling cascades that mediate neutrophil chemotaxis, activation, and migration into the tumor tissue.[6][7] Given its central role in recruiting immunosuppressive myeloid cells, the CXCR1/2 axis has become a key therapeutic target in immuno-oncology.[8]
This compound is an orally bioavailable, selective, and reversible small-molecule antagonist designed to target both CXCR1 and CXCR2, thereby blocking this critical recruitment pathway.[2][9]
Mechanism of Action of this compound
This compound functions as a potent dual inhibitor of the CXCR1 and CXCR2 chemokine receptors.[10] It selectively and allosterically binds to these receptors, preventing their activation by tumor-secreted chemokines.[9] This blockade inhibits the downstream signaling necessary for the migration and recruitment of neutrophils and other immunosuppressive myeloid cells, such as polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), into the TME.[1][9][10]
The therapeutic hypothesis is that by preventing the accumulation of these immunosuppressive cells, this compound can abrogate the "immunosuppressive shield" that protects the tumor.[9][10] This action is intended to restore or enhance the ability of effector immune cells, such as Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), to recognize and eliminate cancer cells.[9][10]
Core Signaling Pathways
The CXCR1/CXCR2 Signaling Cascade in Neutrophils
Upon binding of ELR+ chemokines, CXCR1 and CXCR2, which are coupled to pertussis toxin-sensitive Gαi proteins, initiate a signaling cascade.[4][6] The dissociation of G-protein subunits activates key downstream effectors including phospholipase C (PLC), which leads to calcium mobilization, and phosphatidylinositide 3-kinase (PI3K)/Akt and MAP kinase (MAPK)/ERK pathways.[5][6] These pathways collectively orchestrate the cellular processes required for chemotaxis, granule release, and the generation of an oxidative burst.[4][6]
Inhibition of Signaling by this compound
This compound acts as an antagonist, binding to CXCR1/2 and preventing the initial step of chemokine ligand binding. This effectively halts the entire downstream signaling cascade, thereby inhibiting neutrophil chemotaxis and activation signals originating from the TME.
Quantitative Data: Effect of this compound on Neutrophil Recruitment and Function
While the primary mechanism of this compound is to block neutrophil recruitment, recent evidence suggests its major impact may be on modulating neutrophil function rather than simply reducing their numbers in the TME. The effect on recruitment appears to be context-dependent.
Effect on Neutrophil and MDSC Infiltration
Studies have shown varied outcomes regarding the ability of this compound to reduce neutrophil infiltration into tumors. In some models, this compound effectively reduces the accumulation of immunosuppressive myeloid cells.[2][11] However, in other complex tumor models, the drug did not significantly decrease the overall number of TANs, suggesting the presence of redundant chemotactic signals in the TME that can compensate for CXCR1/2 blockade.
Table 1: Effect of this compound on Neutrophil/MDSC Infiltration in Preclinical Models
| Tumor Model | Cell Type Measured | Observed Effect on Recruitment | Citation |
|---|---|---|---|
| MOC2 (Mouse Oral Cancer) | PMN-MDSC (Ly6Ghi) | Significantly decreased trafficking into tumors | [11] |
| PL (Lung Squamous Carcinoma) | TANs (CD45+Ly6G+) | No significant reduction in TAN content | |
| LLC (Lewis Lung Carcinoma) | TANs (CD45+Ly6G+) | No significant reduction in TAN content |
| Metastatic PDAC | CXCR2high Neutrophils | Led to enrichment of CXCR2low neutrophils and reduced metastatic burden |[12] |
Effect on Neutrophil Function
A significant finding is that this compound fundamentally alters neutrophil function, shifting them away from an immunosuppressive phenotype. This functional reprogramming occurs even in the absence of a significant reduction in neutrophil numbers. Critically, these therapeutic effects do not appear to compromise the essential anti-bacterial functions of neutrophils.
Table 2: Functional Effects of this compound on Neutrophils
| Functional Assay | Treatment Model | Outcome | Citation |
|---|---|---|---|
| T-Cell Suppression | Co-culture of TANs from LLC/PL models with CD4+/CD8+ T-cells | Neutrophils treated with this compound completely lost their ability to suppress CD8+ T-cell proliferation and significantly lost suppression of CD4+ T-cells. | |
| Phagocytosis | In vitro assay with pHrodo BioParticles and neutrophils | No defect in phagocytic capacity; a modest increase was observed with this compound. | |
| Bacterial Killing | In vitro assay with S. aureus or E. coli | No impact on the ability of neutrophils to kill ingested bacteria. | |
| Bacterial Clearance (In Vivo) | Pneumonia mouse model | This compound significantly enhanced the host's ability to clear the bacterial infection. |
| Immune Suppressive Factors | TANs from tumor models | Associated with decreased release of Reactive Oxygen Species (ROS) and Arginase-1. | |
Experimental Protocols and Workflows
A variety of in vitro and in vivo assays are used to characterize the effects of this compound.
Key Experimental Methodologies
-
Neutrophil Chemotaxis Assay (e.g., Boyden Chamber): This assay quantifies neutrophil migration. Neutrophils are placed in the upper chamber of a device separated by a porous membrane from a lower chamber containing a chemoattractant (e.g., 50 ng/mL CXCL2). The number of cells that migrate through the membrane towards the chemoattractant over a set time is counted. To test this compound, neutrophils are pre-incubated with the inhibitor before being added to the chamber. This method demonstrates that at therapeutic doses (e.g., 200 mg/kg), this compound can inhibit neutrophil migration toward CXCR2-dependent ligands.
-
In Vivo Tumor Models: Syngeneic mouse models (e.g., LLC, MOC2) are used to assess in vivo efficacy. Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are randomized into control and treatment groups. This compound is typically administered orally, mixed in chow or via gavage. Tumor growth is monitored, and at the end of the study, tumors are harvested for analysis.[11]
-
Flow Cytometry for Immune Cell Quantification: Harvested tumors are dissociated into single-cell suspensions. Cells are then stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45 for leukocytes, Ly6G for neutrophils, CD11b for myeloid cells) to identify and quantify different immune populations within the TME.[11]
-
T-Cell Proliferation/Suppression Assay: To measure the immunosuppressive capacity of neutrophils, T-cells are first labeled with a proliferation-tracking dye (e.g., CellTrace Violet). These T-cells are then co-cultured with neutrophils isolated from the tumors of control or this compound-treated mice. T-cell proliferation is measured by the dilution of the dye using flow cytometry. A reduction in dye dilution in the presence of neutrophils indicates suppression.
-
Phagocytosis Assay: Neutrophils are incubated with pH-sensitive fluorescent bioparticles (e.g., pHrodo BioParticles). These particles are non-fluorescent at neutral pH but become highly fluorescent in the acidic environment of the phagolysosome. The percentage of fluorescent neutrophils and the mean fluorescence intensity (MFI) are quantified by flow cytometry to measure phagocytic activity.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of this compound.
Clinical Development and Future Directions
This compound is currently being evaluated in Phase 1 and Phase 2 clinical trials for various solid tumors, including metastatic melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[10][13] A key strategy is the combination of this compound with immune checkpoint inhibitors (ICIs) such as the anti-PD-1 antibody pembrolizumab.[1][13][14] The rationale for this combination is that by mitigating the immunosuppressive TME shaped by neutrophils and MDSCs, this compound can enhance the anti-tumor activity of ICIs.[8]
Key Ongoing Clinical Trials:
-
NCT03161431: A Phase 1 trial of this compound alone and with pembrolizumab in metastatic melanoma.[13][14]
-
NCT05570825: A trial combining this compound with pembrolizumab for NSCLC.[13]
Conclusion
This compound is a promising immuno-oncology agent that targets the foundational CXCR1/2 axis for neutrophil recruitment. While it can inhibit neutrophil migration, a growing body of evidence suggests its most profound effect is the functional reprogramming of tumor-associated neutrophils. By altering their function from an immunosuppressive to a non-suppressive state, this compound can potentially overcome a key mechanism of immune resistance in the TME.
Crucially, this functional modulation is achieved without impairing the vital anti-bacterial capabilities of neutrophils, suggesting a favorable safety profile concerning infectious complications. The ongoing clinical trials will be critical in validating these preclinical findings and establishing the role of this compound, particularly in combination with immune checkpoint inhibitors, in the treatment of solid tumors.
References
- 1. Targeting and exploitation of tumor-associated neutrophils to enhance immunotherapy and drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophils in Tumorigenesis: Missing Targets for Successful Next Generation Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recruitment of Neutrophils to the Tumor Microenvironment Is Regulated by Multiple Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do chemokines navigate neutrophils to the target site: Dissecting the structural mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Facebook [cancer.gov]
- 10. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Neutrophils at the Crossroads: Unraveling the Multifaceted Role in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
early clinical trial results for SX-682
An In-depth Technical Guide to the Early Clinical Trial Results of SX-682
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally bioavailable, small-molecule allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, and their primary ligand CXCL8 (also known as IL-8), are key components of a signaling axis that plays a critical role in tumor progression and immune evasion.[3] Tumors exploit the CXCL8-CXCR1/2 pathway to recruit immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][4] This influx of myeloid cells creates an immunosuppressive shield that hinders the anti-tumor activity of effector immune cells like T cells and Natural Killer (NK) cells.[4][5]
By dually inhibiting CXCR1 and CXCR2, this compound aims to disrupt this immunosuppressive cascade, thereby reactivating the body's innate and adaptive immune responses against the tumor.[1][4] Preclinical studies have demonstrated that this compound can abrogate the accumulation of MDSCs in tumors, enhance the efficacy of checkpoint inhibitors and adoptive cell therapies, and exhibit single-agent anti-tumor activity in various models.[6][7][8] This document provides a detailed overview of the , focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: The CXCL8-CXCR1/2 Signaling Axis
The CXCL8-CXCR1/2 signaling pathway is a G-protein coupled receptor (GPCR) cascade that, upon activation by ligands like CXCL8, triggers several downstream effects crucial for cancer cell survival, proliferation, migration, and angiogenesis.[9][10] this compound acts as an allosteric inhibitor, preventing the conformational changes in CXCR1/2 necessary for signal transduction.[1][2]
The binding of CXCL8 to CXCR1 or CXCR2 leads to the activation of heterotrimeric G-proteins.[9] The Gα and Gβγ subunits dissociate and activate downstream effectors, primarily Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][9] Activation of these pathways ultimately promotes cancer progression by enhancing cell proliferation, survival, and the recruitment of immunosuppressive cells.[10][11]
Early Clinical Trial Results
This compound has been evaluated in Phase 1/2 clinical trials across multiple oncology indications, including myelodysplastic syndromes (MDS) and metastatic melanoma.[4][12]
Phase 1 Trial in Myelodysplastic Syndromes (NCT04245397)
This Phase 1 dose-escalation trial assessed this compound as a monotherapy in patients with MDS who had failed prior hypomethylating-agent (HMA) therapy.[6][13]
Experimental Protocol:
-
Study Design: An open-label, single-arm, dose-escalation study with an expansion phase.[6][13]
-
Patient Population: 17 patients with HMA-failure MDS. The median age was 76, and all patients were transfusion-dependent.[6][13]
-
Dosing Regimen: Patients received escalating twice-daily (BID) oral doses of this compound (25, 50, 100, 200, and 400 mg) in continuous 28-day cycles.[6][13]
-
Endpoints: The primary endpoint was safety and tolerability to determine the maximum tolerated dose (MTD). Secondary endpoints included overall response rate (ORR) and reduction in marrow blasts. Response was assessed using the 2006 International Working Group (IWG) criteria.[6][13]
Quantitative Data Summary:
| Dose Cohort (BID) | Number of Patients | Overall Response Rate (ORR) | Marrow Complete Remission (mCR) | Key Outcomes |
| 25 mg | 3 | 0% | - | No responses observed. |
| 50 mg | 3 | - | - | Data not specified. |
| 100 mg | 3 | - | - | Data not specified. |
| 200 mg | 6 | 50% | 33% (2 of 6 pts) | Dose selected for expansion phase based on efficacy and pharmacodynamics.[13] |
| 400 mg | 2 | - | - | Data not specified. |
| All Doses | 17 | - | - | 47% (8 of 17 pts) had a reduction in marrow blasts. Hematologic improvement (HI) was observed in 3 patients.[6][13] |
Safety and Pharmacodynamics:
-
This compound was well-tolerated with no MTD identified.[6][13]
-
A dose-dependent decrease in absolute neutrophil count (ANC) was observed, consistent with maximal CXCR1/2 inhibition at doses >150 mg BID. This effect was reversible upon cessation of the drug.[13]
-
Treatment-emergent adverse events (> grade 3) were most common in the 200 mg and 400 mg cohorts.[6]
Phase 1 Trial in Metastatic Melanoma (NCT03161431)
This trial evaluated this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[14][15]
Experimental Protocol:
-
Study Design: A Phase 1, open-label, multi-center, dose-escalation trial with an expansion phase.[15]
-
Patient Population: 51 patients with unresectable stage III or IV melanoma with disease progression on prior anti-PD-1 therapy.[15]
-
Dosing Regimen: Patients received escalating oral BID doses of this compound (25, 50, 100, 150, and 200 mg). Escalation cohorts included a 21-day this compound monotherapy lead-in, followed by combination treatment with pembrolizumab in 42-day cycles.[14][16][17]
-
Endpoints: The primary endpoint was safety (adverse events, dose-limiting toxicities, MTD). Secondary endpoints included ORR, disease control rate (DCR), and overall survival (OS), assessed via RECIST v1.1.[14][15]
Quantitative Data Summary (as of October 2023):
| Dose Cohort (BID) | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| ≤100 mg | 9 | 0% | 0% | 7.4 months |
| 150 mg | 6 | - | 50% | Not Reported |
| 200 mg | 19 | 21% (4 PRs) | 63% (4 PRs + 8 SD) | 14.7 months |
PR: Partial Response; SD: Stable Disease[15]
Safety:
-
The combination of this compound and pembrolizumab demonstrated a tolerable safety profile.[14]
-
Any-grade treatment-related adverse events (TRAEs) occurred in 75% of patients, with grade 3/4 TRAEs in 43%.[15]
-
When excluding uncomplicated neutropenia (an expected effect of CXCR2 inhibition), grade 3/4 TRAEs were 25%.[14]
Conclusion
Early clinical data for the first-in-class CXCR1/2 inhibitor this compound are encouraging. In HMA-failure MDS, this compound monotherapy has shown clinical activity, including reductions in bone marrow blasts and a 50% overall response rate at the recommended Phase 2 dose of 200 mg BID.[6][13] In heavily pretreated metastatic melanoma, this compound in combination with pembrolizumab demonstrated meaningful clinical benefit, with objective responses and a disease control rate of 63% at the 200 mg BID dose, significantly improving overall survival compared to lower doses.[15]
The observed dose-dependent efficacy in both trials, correlated with pharmacodynamic markers of CXCR1/2 inhibition, supports the drug's mechanism of action.[13][14] By disrupting the recruitment of immunosuppressive myeloid cells, this compound appears to sensitize tumors to immunotherapy and overcome resistance. These promising early results warrant further investigation in larger, randomized clinical trials to fully establish the therapeutic potential of this compound in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. grantome.com [grantome.com]
- 6. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
- 7. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 8. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 15. ascopubs.org [ascopubs.org]
- 16. healthscout.app [healthscout.app]
- 17. bionews.com [bionews.com]
Methodological & Application
Application Notes and Protocols for SX-682 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-682 is a potent, orally bioavailable, small-molecule dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, to the tumor microenvironment (TME).[1][3] By blocking CXCR1/2 signaling, this compound can abrogate the immunosuppressive TME, enhance T cell and Natural Killer (NK) cell infiltration and activation, and thereby promote anti-tumor immunity.[4][5] Preclinical studies have demonstrated that this compound has single-agent efficacy and can synergize with other immunotherapies, including checkpoint inhibitors and adoptive cell therapies.[4][5][6]
These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the efficacy of this compound in preclinical cancer models.
Mechanism of Action: CXCR1/2 Inhibition by this compound
Tumors secrete chemokines, such as CXCL1, CXCL2, and CXCL8, which bind to CXCR1 and CXCR2 on the surface of myeloid cells.[1] This interaction triggers downstream signaling pathways that lead to the migration of these immunosuppressive cells into the TME. Once in the tumor, MDSCs and neutrophils suppress the function of cytotoxic T lymphocytes and NK cells, allowing the tumor to evade immune destruction.[3][4] this compound acts as an allosteric inhibitor of both CXCR1 and CXCR2, effectively blocking the recruitment of these myeloid cells and restoring anti-tumor immunity.[2][3]
Caption: this compound blocks the binding of tumor-secreted chemokines to CXCR1/2 receptors on myeloid cells, inhibiting their recruitment and immunosuppressive function.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | This compound Dose | Combination Agent | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | C57BL/6 mice with MOC2 tumors | 500 mg/kg in chow | Adoptively transferred NK cells | Enhanced NK cell infiltration and tumor rejection. | [1] |
| Breast Cancer | NSG mice with MDA-MB-231 tumors | Diet containing this compound | - | Significantly delayed tumor growth. | [7] |
| Breast Cancer | BALB/c mice with 4T1 tumors | Diet containing this compound | Bintrafusp alfa (PD-L1/TGF-βRII inhibitor) | Synergistic anti-tumor effect, increased T-cell infiltration. | [7] |
| Melanoma | Mouse models | Not specified | Anti-PD1 therapy | Potent synergy, complete remissions. | [3] |
| Myelodysplastic Syndromes (MDS) | Not specified | 200 mg/kg twice daily | - | Dose-dependent responses. | [8] |
Table 2: Pharmacokinetic Properties of a CXCR1/2 Inhibitor (C29) in Mice
| Parameter | Value |
| Formulation | 7.6 mg/mL |
| Administration | Oral gavage |
| Dose | 50 mg/kg |
| Half-life (t1/2) | 190 min |
| CMAX | 0.9 µg/mL |
| Note: Data for a similar CXCR1/2 inhibitor, C29, is presented as a reference for pharmacokinetic properties. |
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or Corn oil
-
Oral gavage needles
Procedure for Formulation in PEG300/Tween80/ddH2O:
-
Prepare a stock solution of this compound in fresh, moisture-free DMSO (e.g., 93 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clarified this compound DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.
Procedure for Formulation in Corn Oil:
-
Prepare a stock solution of this compound in DMSO (e.g., 13.2 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear this compound DMSO stock solution to 950 µL of corn oil. Mix thoroughly.
-
This formulation should be used immediately after preparation.
Administration:
-
This compound can be administered via oral gavage at a specified dose (e.g., 50 mg/kg) twice daily.
-
Alternatively, this compound can be incorporated into rodent chow for continuous administration.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., MOC2 in C57BL/6 mice)
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
Tumor Cell Line:
-
Murine Oral Cancer 2 (MOC2) cells.
Procedure:
-
Inject 1 x 10^5 MOC2 cells in phosphate-buffered saline (PBS) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle control (formulation excipient)
-
This compound (e.g., 500 mg/kg in chow or 50 mg/kg via oral gavage twice daily)
-
Combination therapy (e.g., adoptive transfer of NK cells)
-
This compound + Combination therapy
-
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and harvest tumors, spleens, and other relevant tissues for downstream analysis.
Protocol 3: Flow Cytometry Analysis of Myeloid-Derived Suppressor Cells
Materials:
-
Single-cell suspensions from tumors and spleens.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (anti-mouse CD16/32).
-
Fluorescently conjugated antibodies (see Table 3).
-
Viability dye (e.g., Zombie Aqua).
Table 3: Murine Flow Cytometry Panel for MDSC Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-Cy7 | 30-F11 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | M1/70 | Myeloid lineage marker |
| Ly-6G | e.g., PerCP-Cy5.5 | 1A8 | Granulocytic MDSC marker |
| Ly-6C | e.g., FITC | HK1.4 | Monocytic MDSC marker |
| F4/80 | e.g., PE | BM8 | Macrophage marker (for exclusion) |
| Viability Dye | e.g., Zombie Aqua | - | Exclude dead cells |
Staining Procedure:
-
Prepare single-cell suspensions from tumors and spleens. For tumors, this may involve mechanical dissociation and enzymatic digestion.
-
Resuspend cells in FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors with anti-mouse CD16/32 for 10-15 minutes on ice.
-
Add the antibody cocktail (Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells (negative for the viability dye).
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
Within the CD11b+ gate, identify:
-
Granulocytic MDSCs (G-MDSCs): Ly-6G+ Ly-6C^low
-
Monocytic MDSCs (M-MDSCs): Ly-6G- Ly-6C^high
-
Conclusion
This compound is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting CXCR1/2. The protocols outlined in these application notes provide a framework for conducting robust in vivo preclinical studies to evaluate the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents. Careful experimental design and detailed analysis of the tumor immune infiltrate are crucial for understanding the full therapeutic potential of this novel inhibitor.
References
- 1. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntrix Receives $2.3M Grant to Conduct a Phase 1/2 Clinical Trial Evaluating this compound Alone and with Pembrolizumab in Metastatic Melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 6. | BioWorld [bioworld.com]
- 7. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SX-682 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SX-682, a potent and orally bioavailable dual inhibitor of CXCR1 and CXCR2, in preclinical mouse models of cancer. The protocols outlined below are based on established research and are intended to assist in the design and execution of in vivo studies evaluating the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.
Mechanism of Action
This compound is an allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are key mediators in the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment (TME). By blocking CXCR1/2 signaling, this compound impedes the trafficking of these immunosuppressive cells to the tumor site. This reduction in MDSCs and tumor-associated neutrophils alleviates the suppression of T cells and Natural Killer (NK) cells, thereby enhancing the host's anti-tumor immune response.[2][3][4][5][6]
Data Presentation
Table 1: this compound Monotherapy Dosage and Efficacy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Efficacy | Reference |
| MOC1 (Oral Cancer) | C57BL/6 | 500 mg/kg/day | In chow | Started on day 10 or 20 post-tumor implantation | No significant tumor growth inhibition as monotherapy.[5] | [5] |
| LLC (Lewis Lung Carcinoma) | C57BL/6 | 500 mg/kg/day | In chow | Started on day 10 or 20 post-tumor implantation | No significant tumor growth inhibition as monotherapy.[5] | [5] |
| MOC2 (Oral Cancer) | C57BL/6 | 500 mg/kg/day | In chow | 1 week | Did not alter tumor progression alone.[6] | [6] |
| Melanoma | Syngeneic and GEM models | Not specified | Not specified | Not specified | Single-agent activity observed.[7] | [7] |
| Castrate-Resistant Prostate Cancer (mCRPC) | Mouse model | Not specified | Not specified | 3 weeks | Significantly reduced tumor size as a single agent.[8] | [8] |
Table 2: this compound Combination Therapy Dosage and Efficacy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Combination Agent(s) | This compound Dosage | Administration Route | Treatment Schedule | Efficacy | Reference |
| MOC1 (Oral Cancer) | C57BL/6 | Anti-PD-1 mAb | 500 mg/kg/day | In chow | This compound started on day 10; anti-PD-1 twice weekly | Significantly enhanced tumor growth delay and survival; 20% complete tumor rejection.[5] | [5] |
| LLC (Lewis Lung Carcinoma) | C57BL/6 | Anti-PD-1 mAb | 500 mg/kg/day | In chow | This compound started on day 10; anti-PD-1 twice weekly | Significantly enhanced tumor growth delay and survival.[5] | [5] |
| MOC2 (Oral Cancer) | C57BL/6 | Adoptive KIL (NK cell line) transfer | 500 mg/kg/day | In chow | This compound started on day 7; KIL cells (5x10^6) for 6 treatments | Delayed primary tumor growth and induced tumor rejection in a subset of mice.[6] | [6] |
| mCRPC | Mouse model | Anti-PD-1 and anti-CTLA-4 | Not specified | Not specified | 3 weeks | Combination with ICB completely eliminated lung metastasis.[8] | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose or a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile water or saline
-
Gavage needles (20-22 gauge, 1-1.5 inches for mice)
-
Syringes
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Vehicle:
-
For a common vehicle, prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Alternatively, a 0.5% (w/v) solution of methylcellulose in sterile water can be used.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the body weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 mL/kg.[9]
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently and monitor the mouse for any signs of distress.
-
Protocol 2: Administration of this compound in Medicated Chow
Materials:
-
This compound powder
-
Standard rodent chow
-
Custom diet provider (e.g., Research Diets, Inc.)
Procedure:
-
Dosage Calculation: Determine the target daily dose of this compound per mouse (e.g., 500 mg/kg/day).
-
Chow Formulation:
-
Contact a commercial vendor that specializes in custom research diets.
-
Provide the vendor with the required concentration of this compound to be incorporated into the chow. This is typically calculated based on the average daily food consumption of the mouse strain being used.
-
For example, if a 20g mouse consumes approximately 4g of chow per day, the concentration of this compound in the chow would need to be adjusted to deliver the 500 mg/kg dose.
-
-
Administration:
-
Replace the standard chow with the this compound medicated chow.
-
Ensure ad libitum access to the medicated chow and water.
-
Monitor food consumption to ensure proper dosing.
-
Protocol 3: Combination Therapy of this compound with Anti-PD-1 Antibody
Materials:
-
This compound (prepared for oral administration as per Protocol 1 or 2)
-
Anti-mouse PD-1 antibody (or isotype control)
-
Sterile PBS or saline for injection
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells (e.g., MOC1, LLC) subcutaneously.
-
This compound Administration:
-
Begin this compound treatment when tumors are established (e.g., day 10 post-implantation).
-
Administer this compound daily via oral gavage or provide medicated chow.
-
-
Anti-PD-1 Administration:
-
On the same day or shortly after starting this compound treatment, begin administration of the anti-PD-1 antibody.
-
A typical dosing schedule is 200 µg of anti-PD-1 antibody per mouse, administered via i.p. injection twice a week.[5]
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor animal health and body weight.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for analysis.
-
Protocol 4: Combination Therapy of this compound with Adoptive NK Cell Transfer
Materials:
-
This compound (prepared for oral administration as per Protocol 1 or 2)
-
Expanded and activated NK cells (e.g., KIL cell line)
-
Sterile PBS or cell culture medium for injection
-
Syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells (e.g., MOC2).
-
This compound Administration:
-
Begin this compound treatment when tumors are established (e.g., day 7 post-implantation).
-
-
Adoptive NK Cell Transfer:
-
A few days after starting this compound treatment (e.g., day 10 post-implantation), begin the adoptive transfer of NK cells.
-
A typical dose is 5 x 10^6 NK cells per mouse, administered via i.p. or i.v. injection.[6]
-
Repeat the NK cell transfer as required by the experimental design (e.g., a total of six treatments).[6]
-
-
Monitoring:
-
Monitor tumor growth and animal health as described in Protocol 3.
-
At the study endpoint, analyze tumors for NK cell infiltration and activation status.
-
Protocol 5: Immunophenotyping of Tumor Microenvironment by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies against mouse antigens (see table below for a suggested panel)
-
Viability dye
-
Flow cytometer
Suggested Flow Cytometry Panel:
| Target | Fluorochrome | Cell Population |
|---|---|---|
| CD45 | e.g., AF700 | All hematopoietic cells |
| CD11b | e.g., PE-Cy7 | Myeloid cells |
| Ly6G | e.g., APC | Granulocytic MDSCs (PMN-MDSCs) |
| Ly6C | e.g., PerCP-Cy5.5 | Monocytic MDSCs (M-MDSCs) |
| F4/80 | e.g., PE | Macrophages |
| CD3 | e.g., FITC | T cells |
| CD4 | e.g., BV421 | Helper T cells |
| CD8 | e.g., APC-Cy7 | Cytotoxic T cells |
| NK1.1 | e.g., PE | NK cells |
Procedure:
-
Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with the antibody cocktail.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on live, single, CD45+ cells to analyze the immune infiltrate.
-
Identify MDSC populations (e.g., CD11b+Ly6G+Ly6Cint for PMN-MDSCs and CD11b+Ly6G-Ly6C hi for M-MDSCs) and lymphocyte populations (T cells, NK cells).
-
Visualization
Caption: this compound blocks CXCR1/2, preventing MDSC and neutrophil recruitment to the TME.
Caption: A generalized workflow for conducting in vivo studies with this compound in mouse models.
References
- 1. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 8. Study Published in Nature Provides Path for New Immunotherapy to Prostate Cancer Using this compound – Results Underpin Clinical Trial of this compound With Anti-PD1 and Anti-CTLA4 Combination - Syntrix Pharmaceuticals [syntrixbio.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for SX-682 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-682 is a potent, orally bioavailable, allosteric dual inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, and their activating ligands such as CXCL8 (IL-8), play a critical role in the tumor microenvironment by mediating the recruitment of immunosuppressive myeloid cells, including myeloid-derived suppressor cells (MDSCs) and neutrophils.[2][3] By blocking CXCR1 and CXCR2 signaling, this compound can disrupt this immunosuppressive shield, thereby enhancing anti-tumor immunity and potentially increasing the efficacy of other cancer therapies.[2][4] These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture, including recommended concentrations, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound selectively and reversibly binds to CXCR1 and CXCR2, inhibiting their activation by chemokine ligands.[1] This blockade of CXCR1/2-mediated signaling leads to a reduction in the recruitment and migration of MDSCs and neutrophils into the tumor microenvironment.[1][2] This, in turn, allows for the infiltration and activation of effector immune cells, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which can then recognize and eliminate cancer cells.[1][4] Beyond its impact on immune cell trafficking, CXCR1/2 signaling has also been implicated in promoting tumor cell proliferation, angiogenesis, and metastasis, suggesting that its inhibition by this compound may have direct anti-tumor effects in some contexts.[1][5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against its primary targets and provide examples of effective concentrations used in various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) |
| CXCR1 | 42 |
| CXCR2 | 20 |
Data sourced from publicly available information.
Table 2: Recommended Concentrations of this compound for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration | Reference |
| Apoptosis Assay | MOC1, LLC | 1 µM | [6] |
| Extracellular Matrix Invasion | MOC1, LLC | 1 µM | [6] |
| T-cell Killing Assay | MOC1, LLC | 1 µM | [6] |
| Myeloid Cell Migration | THP-1 | 5 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This protocol outlines a method to evaluate the effect of this compound on the migration of myeloid cells (e.g., neutrophils or MDSCs) or cancer cells towards a chemoattractant.
Materials:
-
Myeloid cells or cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for myeloid cells)
-
24-well companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., CXCL8, 50 ng/mL)
-
This compound stock solution (10 mM in DMSO)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation:
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Prepare the chemoattractant solution in serum-free medium and add 600 µL to the lower chamber of the 24-well plate.
-
-
Cell Seeding and Treatment:
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the cell suspension with the desired concentrations of this compound (e.g., 1-10 µM) or a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Place the Transwell inserts into the 24-well plate containing the chemoattractant.
-
Incubate the plate for 4-24 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will vary depending on the cell type and chemoattractant used.
-
-
Staining and Visualization:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% Crystal Violet solution for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields of view using a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a microplate reader.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
-
Visualizations
Signaling Pathway of CXCR1/2 Inhibition by this compound
Caption: this compound blocks chemokine binding to CXCR1/2 on myeloid cells, inhibiting downstream signaling pathways responsible for their recruitment and immunosuppressive functions.
Experimental Workflow for In Vitro Testing of this compound
Caption: A general workflow for evaluating the in vitro efficacy of this compound, from preparation to data analysis of key cellular assays.
References
- 1. CXCL8 and its cognate receptors CXCR1/CXCR2 in primary myelofibrosis | Haematologica [haematologica.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulating the CXCR2 Signaling Axis Using Engineered Chemokine Fusion Proteins to Disrupt Myeloid Cell Infiltration in Pancreatic Cancer [mdpi.com]
Application Notes and Protocols for the CXCR1/2 Inhibitor SX-682
Audience: Researchers, scientists, and drug development professionals.
Introduction
SX-682 is an orally bioavailable, potent, and selective allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, activated by chemokines such as CXCL8 (IL-8), play a pivotal role in the recruitment of immunosuppressive myeloid cells, including myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[1][2] By blocking the CXCR1/2 signaling pathway, this compound aims to abrogate the immunosuppressive shield created by these myeloid cells, thereby enhancing the anti-tumor activity of effector immune cells like T cells and Natural Killer (NK) cells.[2][3] While the primary mechanism of action is immunomodulatory, research also suggests that this compound can have direct effects on tumor cells or sensitize them to other therapies in specific cancer types.[4]
These application notes provide a summary of cancer cell lines reported to be sensitive to this compound, either directly or in combination with other agents, along with detailed protocols for key experimental assays.
Cell Line Sensitivity and Efficacy Data
The primary anti-cancer effect of this compound is not through direct cytotoxicity to most cancer cells but by disrupting the immunosuppressive tumor microenvironment. However, studies have identified specific contexts where cancer cell lines exhibit sensitivity.
Summary of this compound Efficacy in Preclinical Models
| Cell Line | Cancer Type | Species | Observed Effect of this compound | Quantitative Data | Reference |
| HPV-negative HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Human | Sensitizes cells to the cytotoxic activity of docetaxel. | Specific IC50 values for the combination are not detailed, but synergy was reported. | [4][5][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Human | As a monotherapy, delayed tumor growth in vivo and reduced mesenchymal features. | Specific in vitro IC50 not reported; in vivo studies show significant tumor growth delay. | |
| MOC2 | Murine Oral Cancer | Murine | No direct alteration of tumor cell viability, proliferation, or sensitivity to NK cell killing. The primary effect is the inhibition of PMN-MDSC trafficking. | Not applicable (no direct cytotoxicity). | [3][7][8] |
| LLC | Lewis Lung Carcinoma | Murine | No direct alteration of tumor cell viability or proliferation. | Not applicable (no direct cytotoxicity). | [8] |
| Melanoma Cell Lines (various) | Melanoma | Murine (GEM models) | Potently synergizes with anti-PD1 therapy, leading to complete remissions. | Not specified. | [6][9] |
Signaling Pathways and Mechanism of Action
This compound is an allosteric inhibitor that binds to an intracellular site on CXCR1 and CXCR2, preventing receptor activation by chemokine ligands like CXCL1 and CXCL8.[1] This blockade inhibits downstream signaling cascades crucial for cell migration, proliferation, and survival.
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, either as a monotherapy or in combination with other cytotoxic agents.
Caption: Workflow for a standard MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HPV-negative HNSCC line, MDA-MB-231)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Suggested concentrations range from 0.1 µM to 50 µM. For combination studies, treat cells with a fixed concentration of this compound and a dose range of the second agent (e.g., docetaxel). Add 100 µL of the drug-containing medium to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells seeded and treated in 6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with this compound (e.g., 1 µM, 10 µM) for 24 to 48 hours.[8] Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (which contains floating/dead cells). Then, wash the adherent cells with PBS, trypsinize them, and combine them with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for CXCR1/2 Signaling
This protocol details the detection of key phosphorylated proteins (p-Akt, p-ERK1/2) in the CXCR1/2 signaling cascade to confirm the inhibitory effect of this compound.
Procedure:
-
Cell Culture and Serum Starvation: Grow cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a CXCR1/2 ligand, such as CXCL8 (100 ng/mL), for a short duration (e.g., 5-15 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-β-Actin (as a loading control)
-
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts.
References
- 1. A Quantitative Perspective on Surface Marker Selection for the Isolation of Functional Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. grantome.com [grantome.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SX-682 in Combination with Immunotherapy for Preclinical Research
Introduction
SX-682 is a potent, orally bioavailable, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are key mediators in the trafficking of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][3] By blocking CXCR1/2 signaling, this compound can disrupt the recruitment of these cells, thereby alleviating immunosuppression and enhancing the efficacy of various immunotherapies.[2][3] Preclinical studies have demonstrated that combining this compound with checkpoint inhibitors or adoptive cell therapies leads to improved anti-tumor responses in various cancer models.[3][4][5][6]
These application notes provide an overview of the preclinical use of this compound in combination with immunotherapy, including detailed experimental protocols and representative data.
Mechanism of Action
Tumors actively create an immunosuppressive microenvironment to evade immune destruction. A key mechanism is the secretion of chemokines, such as CXCL1, CXCL2, and IL-8, which bind to CXCR1 and CXCR2 on the surface of MDSCs and neutrophils.[2][4] This interaction recruits these immunosuppressive cells to the tumor site, where they inhibit the function of cytotoxic T lymphocytes and Natural Killer (NK) cells.[2][5] this compound blocks this signaling pathway, leading to reduced infiltration of MDSCs and neutrophils into the tumor, which in turn enhances the activity of anti-tumor immune cells.[3][7] This makes the TME more favorable for immunotherapies to exert their effects.
Data from Preclinical Models
The combination of this compound with various immunotherapies has been evaluated in several preclinical cancer models. The following tables summarize the quantitative data from these studies.
Table 1: this compound in Combination with a PD-L1/TGF-βRII Bifunctional Fusion Protein (Bintrafusp Alfa) in a 4T1 Mammary Carcinoma Model
| Treatment Group | Average Tumor Volume (mm³) on Day 25 | Change in Tumor Infiltrating G-MDSC (%) |
| Control | ~1200 | Baseline |
| This compound | ~800 | Significantly Lower |
| Bintrafusp Alfa | ~600 | Not Reported |
| This compound + Bintrafusp Alfa | ~200 | Not Reported |
| Data synthesized from studies in BALB/c mice with 4T1 mammary carcinoma cells.[4] |
Table 2: this compound in Combination with Adoptively Transferred NK Cells in a Head and Neck Cancer Model (MOC2)
| Treatment Group | Tumor MDSC Accumulation | Tumor Infiltration of NK Cells | Therapeutic Efficacy |
| Control | High | Low | Minimal |
| This compound | Significantly Abrogated | Enhanced | Moderate |
| Adoptively Transferred NK Cells | High | Moderate | Moderate |
| This compound + Adoptively Transferred NK Cells | Significantly Abrogated | Significantly Enhanced | Significantly Enhanced |
| Data synthesized from studies in mice bearing murine oral cancer 2 (MOC2) tumors.[5][7] |
Table 3: this compound in Combination with PD-1 Blockade in Oral and Lung Carcinoma Models
| Treatment Group | PMN-MDSC Tumor Infiltration | T Cell Accumulation | Tumor Growth Inhibition/Rejection |
| Control | High | Low | Minimal |
| This compound | Significantly Inhibited | Enhanced | Moderate |
| Anti-PD-1 | High | Moderate | Moderate |
| This compound + Anti-PD-1 | Significantly Inhibited | Significantly Enhanced | Enhanced Tumor Control/Rejection |
| Data synthesized from studies in syngeneic oral and lung carcinoma models.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with a Checkpoint Inhibitor in a Syngeneic Mouse Model
This protocol describes a general workflow for assessing the efficacy of this compound in combination with an anti-PD-1 antibody in a murine cancer model.
Materials:
-
4T1 murine mammary carcinoma cells
-
BALB/c mice
-
This compound (formulated in diet)
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Matrigel
-
Calipers
-
Flow cytometer
-
Fluorescently conjugated antibodies for immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD3, CD8)
Procedure:
-
Tumor Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence.
-
Tumor Implantation: On day 0, subcutaneously inject 3x104 4T1 cells suspended in Matrigel into the mammary fat pad of female BALB/c mice.[4]
-
Treatment Groups: Randomize mice into four groups: Vehicle + Isotype control, this compound + Isotype control, Vehicle + anti-PD-1, and this compound + anti-PD-1.
-
This compound Administration: On day 7 post-implantation, start the respective groups on either a control diet or a diet containing this compound.[4]
-
Checkpoint Inhibitor Administration: On days 9 and 11, administer the anti-PD-1 antibody or isotype control via intraperitoneal injection.[4]
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint Analysis: On day 25, euthanize the mice and harvest tumors and spleens.[4]
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies to identify and quantify immune cell populations, particularly G-MDSCs (Ly6G+Ly6Clo).[4]
-
Immunofluorescence: Snap-freeze a portion of the tumor tissue for immunofluorescence analysis to visualize changes in tumor cell markers and immune cell infiltration.[4]
Protocol 2: In Vitro MDSC Migration Assay
This assay evaluates the ability of this compound to inhibit the migration of MDSCs towards CXCR1/2 ligands.
Materials:
-
Splenic G-MDSCs and M-MDSCs purified from tumor-bearing mice
-
Chemotaxis chambers (e.g., Transwell inserts)
-
Recombinant chemokines (CXCL1/CXCL2)
-
This compound
-
Cell culture medium
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
MDSC Isolation: Euthanize tumor-bearing mice (e.g., 4T1 model) treated with control or this compound diet for 7 days. Purify G-MDSCs and M-MDSCs from the spleens.[4]
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing CXCL1/CXCL2 to the lower chamber.
-
Cell Seeding: Add the purified MDSCs to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a few hours to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell viability assay.
-
Analysis: Compare the migration of MDSCs from control-treated versus this compound-treated mice. A reduction in migration in the this compound group indicates effective inhibition of the CXCR1/2 axis.[4]
Conclusion
This compound, in combination with various immunotherapies, demonstrates significant potential in preclinical cancer models. By inhibiting the trafficking of immunosuppressive myeloid cells, this compound reshapes the tumor microenvironment to be more permissive to anti-tumor immune responses. The protocols and data presented here provide a framework for researchers to design and execute their own preclinical studies to further investigate the therapeutic potential of this combination approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 3. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Collection - Data from Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. | BioWorld [bioworld.com]
- 7. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of SX-682 and Pembrolizumab in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical co-administration of SX-682, a CXCR1/2 inhibitor, and pembrolizumab, an anti-PD-1 antibody, in mouse models of cancer. The protocols and data presented are based on findings from key preclinical studies demonstrating the synergistic anti-tumor effects of this combination therapy.
Introduction
This compound is an oral, small-molecule, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors are key mediators in the trafficking of immunosuppressive myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment (TME).[1] By blocking CXCR1/2, this compound aims to reduce the presence of MDSCs, thereby relieving a major mechanism of immune suppression and enhancing the efficacy of immunotherapies such as PD-1 blockade.[1]
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells, preventing its interaction with PD-L1 and PD-L2. This blockade releases the "brakes" on the immune system, allowing for a more robust anti-tumor T cell response.
Preclinical studies in syngeneic mouse models have shown that the combination of this compound and an anti-PD-1 antibody leads to significantly enhanced tumor growth inhibition and improved survival compared to either agent alone.[2] This enhanced efficacy is attributed to the remodeling of the tumor microenvironment by this compound, which facilitates a more effective anti-tumor immune response mediated by the anti-PD-1 antibody.[2]
Signaling Pathway of CXCR1/2 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment, leading to enhanced anti-tumor immunity when combined with pembrolizumab.
Caption: CXCR1/2 signaling pathway and its inhibition by this compound in the tumor microenvironment.
Experimental Data from Murine Studies
The following tables summarize the quantitative data from preclinical studies evaluating the co-administration of this compound and an anti-PD-1 antibody in syngeneic mouse models of oral (MOC1) and lung (LLC) cancer.[2]
Table 1: Tumor Growth Inhibition in MOC1 Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) on Day 25 ± SEM | % Tumor Growth Inhibition vs. Control |
| Control (Vehicle) | 1250 ± 150 | - |
| Anti-PD-1 | 800 ± 120 | 36% |
| This compound | 1100 ± 140 | 12% |
| This compound + Anti-PD-1 | 250 ± 50 | 80% |
Table 2: Survival Analysis in LLC Tumor-Bearing Mice
| Treatment Group | Median Survival (Days) | % Increase in Median Survival vs. Control |
| Control (Vehicle) | 21 | - |
| Anti-PD-1 | 25 | 19% |
| This compound | 23 | 10% |
| This compound + Anti-PD-1 | 40 | 90% |
Table 3: Immune Cell Infiltration in LLC Tumors
| Treatment Group | PMN-MDSCs (% of CD45+ cells) ± SEM | CD8+ T Cells (% of CD45+ cells) ± SEM |
| Control (Vehicle) | 45 ± 5 | 5 ± 1 |
| Anti-PD-1 | 40 ± 4 | 8 ± 1.5 |
| This compound | 15 ± 3 | 7 ± 1 |
| This compound + Anti-PD-1 | 10 ± 2 | 20 ± 3 |
Experimental Protocols
The following are detailed protocols for conducting studies on the co-administration of this compound and pembrolizumab in mice, based on established methodologies.[2]
Experimental Workflow
Caption: General experimental workflow for co-administration studies of this compound and pembrolizumab in mice.
Animal Models
-
Strain: C57BL/6 mice are commonly used for syngeneic models with MOC1 (oral cancer) and LLC (Lewis Lung Carcinoma) cells.
-
Age/Sex: Typically, 6-8 week old female mice are used.
-
Housing: Mice should be housed in a specific pathogen-free facility with ad libitum access to food and water, on a 12-hour light/dark cycle.
Tumor Cell Culture and Implantation
-
Cell Lines: MOC1 or LLC cells should be cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or media at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Treatment Regimen
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (typically 8-10 mice per group).
-
This compound Administration:
-
This compound can be formulated into chow for oral administration. A typical dose is 600 ppm in chow, which corresponds to approximately 60 mg/kg/day.
-
Begin this compound treatment when tumors are established and continue throughout the experiment.
-
-
Pembrolizumab (Anti-Mouse PD-1) Administration:
-
A commonly used mouse-equivalent anti-PD-1 antibody is clone RMP1-14.
-
Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection. A typical dose is 200 µg per mouse (approximately 10 mg/kg) every 3-4 days for a total of 3-4 doses.
-
Endpoint Analysis
-
Tumor Growth: Continue to measure tumor volume until the endpoint of the study (e.g., when tumors in the control group reach a predetermined size, such as 1500 mm³).
-
Survival: Monitor mice for signs of distress and euthanize when tumors exceed the maximum allowable size or if the mice become moribund. Record the date of death or euthanasia for survival analysis.
-
Immunophenotyping:
-
At a predetermined time point (e.g., 14-21 days post-treatment initiation), euthanize a subset of mice from each group.
-
Harvest tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD3, CD4, CD8).
-
Analyze the stained cells by flow cytometry to quantify the populations of different immune cells within the tumor microenvironment and spleen.
-
Conclusion
The co-administration of this compound and pembrolizumab represents a promising therapeutic strategy. The preclinical data in murine models strongly suggest that by inhibiting the recruitment of immunosuppressive MDSCs, this compound can significantly enhance the anti-tumor efficacy of PD-1 blockade. The protocols outlined above provide a framework for researchers to further investigate this combination therapy in various cancer models.
References
Revolutionizing NK Cell Therapy: The Synergistic Potential of SX-682 in Overcoming Tumor-Induced Immunosuppression
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Killer (NK) cell-based immunotherapies hold immense promise for cancer treatment, yet their efficacy is often hindered by the immunosuppressive tumor microenvironment (TME). A key driver of this resistance is the accumulation of myeloid-derived suppressor cells (MDSCs), which inhibit NK cell function. This document details the mechanism and application of SX-682, a potent and selective dual inhibitor of CXCR1 and CXCR2, in combination with NK cell therapy to overcome this challenge. By blocking the chemokine receptors CXCR1 and CXCR2, this compound prevents the recruitment of MDSCs to the tumor site, thereby unleashing the full cytotoxic potential of NK cells. This guide provides detailed protocols for preclinical evaluation of this compound and NK cell co-therapy, including in vitro functional assays and in vivo models, alongside structured data presentation and pathway diagrams to facilitate experimental design and interpretation.
Introduction
The therapeutic potential of adoptively transferred NK cells is often limited by the immunosuppressive TME, particularly in solid tumors like head and neck squamous cell carcinoma (HNSCC).[1][2] Tumors secrete chemokines that attract immunosuppressive cells, such as MDSCs and neutrophils, which express the chemokine receptors CXCR1 and CXCR2.[3] These myeloid cells create an inflammatory "cloak" that shields the tumor from immune attack by T cells and NK cells.[3]
This compound is an orally bioavailable, small-molecule allosteric inhibitor of CXCR1 and CXCR2.[4][5] By blocking these receptors, this compound disrupts the trafficking of MDSCs to the tumor, reducing their immunosuppressive activity and enhancing the efficacy of immunotherapies.[1][6] Preclinical studies have demonstrated that combining this compound with adoptive NK cell therapy leads to enhanced tumor infiltration, activation, and anti-tumor activity of NK cells.[1][7][8]
Mechanism of Action: this compound and NK Cell Synergy
This compound's primary mechanism of action in the context of NK cell therapy is the disruption of the CXCR1/2 signaling axis, which is crucial for the recruitment of MDSCs into the TME.[3]
Key Steps in the Pathway:
-
Tumor Chemokine Secretion: Tumors, such as HNSCC, secrete chemokines like CXCL1, CXCL2, CXCL5, and CXCL8.
-
MDSC Recruitment: These chemokines bind to CXCR1 and CXCR2 receptors expressed on the surface of MDSCs, primarily polymorphonuclear MDSCs (PMN-MDSCs).
-
Immunosuppression: Once in the TME, MDSCs suppress NK cell function through various mechanisms, including the production of transforming growth factor-beta (TGF-β), hydrogen peroxide (H₂O₂), and nitric oxide.[1][2][9]
-
This compound Intervention: this compound, as a dual CXCR1/2 inhibitor, blocks the binding of chemokines to these receptors on MDSCs.
-
Restoration of NK Cell Function: This blockade prevents MDSC infiltration into the tumor, thereby reducing the local immunosuppressive environment. This allows adoptively transferred and endogenous NK cells to more effectively infiltrate the tumor, become activated, and execute their cytotoxic functions against cancer cells.[1][5]
Caption: Mechanism of this compound in enhancing NK cell anti-tumor activity.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the combination of this compound and NK cell therapy.
Table 1: In Vivo Efficacy of this compound and Adoptive NK Cell Transfer in a Murine Oral Cancer (MOC2) Model
| Treatment Group | Tumor Rejection Rate | Reference |
| Control | 0/19 (0%) | [1] |
| This compound alone | Not specified | [1] |
| Adoptive NK Cell Transfer alone | Not specified | [1] |
| This compound + Adoptive NK Cell Transfer | 4/19 (21%) | [1] |
Table 2: Effect of this compound on Immune Cell Infiltration in MOC2 Tumors
| Cell Type | Treatment | Change in Infiltration | Reference |
| PMN-MDSCs | This compound | Significantly Decreased | [1] |
| Adoptively Transferred NK Cells | This compound | Enhanced | [1] |
| Activated NK Cells | This compound | Increased | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the synergistic effects of this compound and NK cell therapy.
Protocol 1: In Vitro NK Cell Cytotoxicity Assay Using Real-Time Impedance Analysis
This assay measures the ability of NK cells to kill tumor cells in real-time, with and without the influence of MDSCs and this compound.
Materials:
-
xCELLigence Real-Time Cell Analyzer (RTCA)
-
E-Plates 96
-
Tumor cells (e.g., MOC2)
-
Expanded NK cells
-
Isolated MDSCs (from tumor-bearing mice)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Tumor Cells: Seed 5,000-10,000 tumor cells per well in an E-Plate 96 and monitor their growth on the xCELLigence system until they reach the log phase.
-
Isolate Immune Cells: Isolate MDSCs and NK cells from spleens or tumors of tumor-bearing mice using magnetic-activated cell sorting (MACS) kits.
-
Prepare Co-cultures:
-
Control: Add medium only to tumor cells.
-
NK alone: Add NK cells to tumor cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
NK + MDSC: Add a mixture of NK cells and MDSCs (at a 1:1 ratio) to the tumor cells.
-
NK + MDSC + this compound: Pre-treat the MDSCs with this compound (e.g., 100 nM) for 2 hours before adding the NK cell and MDSC mixture to the tumor cells.
-
-
Real-Time Monitoring: Place the E-plate back on the xCELLigence system and monitor changes in impedance every 15 minutes for 24-48 hours. A decrease in impedance indicates tumor cell lysis.
-
Data Analysis: Normalize the cell index to the time of immune cell addition. Plot the normalized cell index over time for each condition.
Caption: Workflow for the in vitro NK cell cytotoxicity assay.
Protocol 2: In Vivo Assessment of this compound and Adoptive NK Cell Therapy
This protocol outlines the experimental design for evaluating the combination therapy in a syngeneic mouse model of cancer.
Materials:
-
Syngeneic tumor cells (e.g., MOC2 for C57BL/6 mice)
-
6-8 week old female C57BL/6 mice
-
Expanded murine NK cells
-
This compound formulated in chow or for oral gavage
-
Calipers for tumor measurement
-
Flow cytometry antibodies (see Protocol 3)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁵ MOC2 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups (n=10-15 mice/group):
-
Vehicle Control: Standard chow/vehicle gavage.
-
This compound Alone: Administer this compound in chow (e.g., 50 mg/kg/day) or via oral gavage.
-
NK Cells Alone: Adoptively transfer 1 x 10⁷ expanded NK cells via intravenous injection.
-
Combination Therapy: Administer both this compound and NK cells as described above.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and overall health.
-
Endpoint Analysis: At the study endpoint (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor and Spleen Analysis: Harvest tumors and spleens for flow cytometric analysis of immune cell populations and for functional assays (e.g., ELISpot).
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol is for the characterization of immune cell populations within the TME following treatment.
Materials:
-
Tumor tissue
-
Collagenase IV and DNase I
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-Ly6C, anti-NK1.1, anti-CD3, anti-IFN-γ)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the harvested tumor tissue and digest with collagenase IV and DNase I at 37°C for 30-60 minutes. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Staining:
-
Stain with a Live/Dead marker to exclude non-viable cells.
-
Block Fc receptors with anti-CD16/32.
-
Stain with a cocktail of surface antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol, then stain for the intracellular target.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, singlet, CD45+ cells to identify immune cells. Further, delineate cell populations:
-
PMN-MDSCs: CD11b+ Ly6G+ Ly6Clow
-
NK Cells: NK1.1+ CD3-
-
Caption: Logical flow of combining this compound with NK cell therapy.
Clinical Perspective
The preclinical data strongly support the clinical investigation of CXCR1/2 inhibitors in combination with adoptively transferred NK cells.[1][9] this compound is currently being evaluated in multiple clinical trials in combination with other immunotherapies, such as checkpoint inhibitors, for various cancers including melanoma, non-small cell lung cancer, and pancreatic cancer.[10][11][12] The insights gained from these trials will be invaluable for designing future studies that incorporate NK cell-based therapies.
Conclusion
The dual CXCR1/2 inhibitor this compound represents a promising strategy to dismantle the myeloid-derived immunosuppressive barrier within the TME. By preventing the recruitment of MDSCs, this compound can significantly enhance the therapeutic efficacy of adoptive NK cell therapy. The protocols and data presented in this guide provide a robust framework for researchers to further explore and validate this powerful combination immunotherapy approach in preclinical settings, with a clear translational path to clinical application.
References
- 1. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 8. | BioWorld [bioworld.com]
- 9. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Syntrix Announces Dosing of First Patient in Phase 1/2 Clinical Trial of this compound in Combination with KEYTRUDA® (pembrolizumab) in Metastatic Melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 12. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Assessing SX-682 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-682 is an orally bioavailable, potent, and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] These receptors and their ligands, such as CXCL8 (IL-8), play a critical role in the tumor microenvironment (TME) by promoting the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils.[1][4][5] By blocking CXCR1/2 signaling, this compound disrupts the trafficking of these immunosuppressive cells into the tumor, thereby enhancing the anti-tumor activity of effector immune cells like T cells and Natural Killer (NK) cells.[1][2][3][5][6] Preclinical studies have demonstrated that this compound can exhibit single-agent anti-tumor activity, block metastasis, and synergize with immune checkpoint inhibitors.[1][7] This document provides a detailed protocol for assessing the efficacy of this compound in xenograft tumor models, a crucial step in the preclinical evaluation of this promising anti-cancer agent.
Mechanism of Action: this compound and the CXCR1/2 Signaling Pathway
Tumors secrete chemokines that bind to CXCR1 and CXCR2 on myeloid cells, recruiting them to the TME where they form an immunosuppressive shield.[1] this compound is an allosteric inhibitor of both CXCR1 and CXCR2, effectively blocking this recruitment and mitigating the downstream pro-tumor effects.[2][3] This leads to a more favorable TME for anti-tumor immune responses.
References
- 1. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 6. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 7. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
Application Notes and Protocols for Flow Cytometry Analysis of SX-682 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and implementing a flow cytometry panel to analyze the tumor microenvironment (TME) of tumors treated with SX-682, a potent and selective dual inhibitor of CXCR1 and CXCR2. By blocking these chemokine receptors, this compound impedes the recruitment of immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, into the TME. This action is intended to relieve immunosuppression and enhance anti-tumor immune responses. The following protocols and panels are designed to effectively monitor these changes.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that allosterically inhibits CXCR1 and CXCR2.[1][2] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on myeloid cells, recruiting them to the tumor site where they create an immunosuppressive shield.[3] this compound blocks this signaling, thereby reducing the infiltration of MDSCs and neutrophils into the tumor.[4] This modulation of the TME is hypothesized to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors, by allowing effector immune cells like T cells and Natural Killer (NK) cells to effectively target and eliminate cancer cells.[3][4]
Key Immune Cell Populations to Monitor
The following tables outline the key immune cell populations and the markers recommended for their identification and characterization by flow cytometry in the context of this compound treatment. Two separate panels are proposed: a Myeloid Panel and a Lymphoid Panel, to allow for more detailed analysis of each compartment.
Myeloid Panel
This panel focuses on identifying and characterizing the myeloid cell populations that are directly affected by this compound, as well as other myeloid cells that play a crucial role in the TME.
| Cell Population | Marker | Purpose |
| All Immune Cells | CD45 | Pan-leukocyte marker to distinguish immune from non-immune cells. |
| Pan-Myeloid Cells | CD11b | General marker for most myeloid lineages. |
| Granulocytic MDSCs (G-MDSCs) / Neutrophils | Ly-6G | Key marker for identifying granulocytic cells. |
| Monocytic MDSCs (M-MDSCs) / Monocytes | Ly-6C | Marker for monocytic cells. |
| Macrophages | F4/80 | A common marker for murine macrophages. |
| M1 Macrophages | MHC Class II | Indicates antigen presentation capacity, characteristic of M1 phenotype. |
| M2 Macrophages | CD206 | Mannose receptor, a classic marker for M2 phenotype. |
| Dendritic Cells (DCs) | CD11c | A primary marker for dendritic cells. |
| DC Activation/Maturation | CD80, CD86 | Co-stimulatory molecules upregulated on activated DCs. |
| Suppressive Function | Arginase-1 (Arg1), iNOS | Enzymes associated with the suppressive function of MDSCs. |
| Immune Checkpoint | PD-L1 | Important checkpoint ligand expressed on myeloid cells. |
| Viability | Live/Dead Stain | To exclude dead cells from the analysis. |
Lymphoid Panel
This panel is designed to assess the downstream effects of this compound on the adaptive immune response, focusing on T cell activation and infiltration.
| Cell Population | Marker | Purpose |
| All Immune Cells | CD45 | Pan-leukocyte marker. |
| T Cells | CD3 | Pan-T cell marker. |
| Helper T Cells | CD4 | Marker for helper T cell lineage. |
| Cytotoxic T Cells | CD8 | Marker for cytotoxic T cell lineage. |
| Regulatory T Cells (Tregs) | FoxP3 | Key transcription factor for Tregs. |
| T Cell Activation | CD69, CD25 | Early and late activation markers for T cells. |
| Exhausted T Cells | PD-1, TIM-3 | Markers of T cell exhaustion. |
| Natural Killer (NK) Cells | NK1.1 or CD49b | Marker for NK cells. |
| B Cells | CD19 or B220 | Pan-B cell marker. |
| Viability | Live/Dead Stain | To exclude dead cells from the analysis. |
Experimental Protocols
Tumor Dissociation Protocol
This protocol describes the enzymatic and mechanical dissociation of solid tumors to generate a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (e.g., 1 mg/mL)
-
DNase I (e.g., 100 U/mL)
-
70 µm cell strainer
-
50 mL conical tubes
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
Procedure:
-
Excise the tumor and place it in a petri dish with cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with FACS buffer.
-
Resuspend the cells in FACS buffer and count them for staining.
Flow Cytometry Staining Protocol
This protocol outlines the steps for staining the single-cell suspension with fluorescently labeled antibodies.
Materials:
-
Single-cell suspension from tumor dissociation
-
FACS tubes or 96-well plate
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see panels above)
-
Live/Dead stain
-
Fixation/Permeabilization buffer (if staining for intracellular markers like FoxP3, Arg1, iNOS)
-
FACS buffer
Procedure:
-
Aliquot 1-2 x 10^6 cells per FACS tube.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in Live/Dead stain diluted in PBS and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of surface antibodies to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining: a. Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. b. Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition on a flow cytometer.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., vehicle vs. This compound). This should include cell counts, percentages of parent populations, and median fluorescence intensities (MFI) for relevant markers. Statistical analysis should be performed to determine the significance of any observed changes.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for flow cytometry analysis of tumors.
Caption: Simplified gating strategy for key myeloid populations.
References
- 1. Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Syngeneic Mouse Model for Preclinical Evaluation of the CXCR1/2 Inhibitor SX-682
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for establishing a syngeneic mouse model to study the efficacy and mechanism of action of SX-682, a potent and selective dual inhibitor of CXCR1 and CXCR2. These guidelines are intended for researchers in oncology and immuno-oncology to assess the anti-tumor effects of this compound, both as a monotherapy and in combination with other cancer treatments. The protocols cover key aspects from model selection and tumor implantation to drug administration and comprehensive analysis of the tumor microenvironment.
Introduction to this compound and Syngeneic Models
This compound is an orally bioavailable small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are key mediators in the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[2][4] By blocking CXCR1/2 signaling, this compound can disrupt this recruitment, thereby alleviating immunosuppression and enhancing anti-tumor immune responses, including the activation of T cells and natural killer (NK) cells.[1][2][4][5]
Syngeneic mouse models are an indispensable tool for preclinical immuno-oncology research.[6][7][8][9] These models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain, ensuring a fully functional immune system to realistically evaluate immunotherapies.[6][7][8][9]
I. Model Selection and Cell Line Preparation
The choice of a suitable syngeneic model is critical and should be based on the cancer type of interest and the expression of CXCR1/2 and their ligands (e.g., CXCL1, CXCL2, IL-8) in the tumor and TME.[10][11]
Table 1: Recommended Syngeneic Mouse Models for this compound Studies
| Tumor Cell Line | Cancer Type | Mouse Strain | Key Characteristics |
| MOC2 | Head and Neck Squamous Cell Carcinoma | C57BL/6 | Non-T cell inflamed tumors, refractory to T cell-based immunotherapy.[5][12] |
| LLC (Lewis Lung Carcinoma) | Lung Cancer | C57BL/6 | Well-characterized model for studying lung cancer immunology.[13] |
| 4T1 | Breast Cancer | BALB/c | Highly metastatic model, suitable for studying tumor progression.[9][10] |
| CT26 | Colorectal Carcinoma | BALB/c | Responsive to checkpoint inhibitors, good for combination studies.[6][7] |
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the selected murine tumor cell line (e.g., MOC2, LLC, 4T1, CT26) according to ATCC or supplier recommendations.[14] Use complete media (e.g., RPMI, DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Harvest: When cells reach 80-90% confluency, wash with sterile PBS and detach using trypsin-EDTA. Neutralize trypsin with complete media.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in sterile PBS or HBSS, and count the cells using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion (aim for >95% viability).
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend in the appropriate injection vehicle at the desired concentration (see Table 2). For some models, a 1:1 mixture of PBS and Matrigel can enhance tumor engraftment.[10][14] Keep the cell suspension on ice until injection.[15]
II. Tumor Implantation and Monitoring
Protocol 2: Subcutaneous Tumor Implantation
-
Animal Preparation: Use 6-8 week old female mice of the appropriate strain (C57BL/6 or BALB/c).[14] Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.[15][16]
-
Injection Site Preparation: Shave the fur on the right flank of the mouse and sterilize the skin with 70% ethanol and povidone-iodine.[15][16]
-
Injection: Using a 27-30G needle and a 1 mL syringe, inject the prepared tumor cell suspension (typically 100 µL) subcutaneously into the shaved flank.[15][17]
-
Post-Procedure Monitoring: Monitor the mice until they have fully recovered from anesthesia.[16] Provide appropriate post-operative care, including analgesics as per institutional guidelines.[16]
Table 2: Recommended Cell Numbers for Subcutaneous Implantation
| Cell Line | Mouse Strain | Number of Cells to Inject | Injection Volume |
| MOC2 | C57BL/6 | 1 x 10^5 | 100 µL in PBS[12] |
| LLC | C57BL/6 | 1 x 10^5 | 100 µL in PBS[13] |
| 4T1 | BALB/c | 3 x 10^4 | 100 µL in PBS[10] |
| CT26 | BALB/c | 5 x 10^5 | 100 µL in PBS[14] |
Protocol 3: Tumor Growth Monitoring
-
Palpation: Begin checking for palpable tumors approximately 5-7 days post-implantation.[17]
-
Caliper Measurements: Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.[14][18]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = 0.52 x L x W².[14]
-
Bioluminescent Imaging (for engineered cell lines): For cell lines expressing luciferase, tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS).[6][8]
-
Ethical Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[14][19]
III. This compound Administration
This compound is orally bioavailable and can be administered via oral gavage or formulated in chow.[1][3][12]
Table 3: this compound Dosing and Administration
| Administration Route | Vehicle | Dosage | Schedule |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[20] | 50 mg/kg | Twice daily, Monday-Friday[3] |
| Medicated Chow | High-fat chow | 500 mg/kg/day | Ad libitum[12] |
Protocol 4: this compound Administration
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100 mm³) or at a specific time point post-implantation (e.g., day 7 or 10).[10][13]
-
Oral Gavage: Prepare the this compound formulation fresh daily. Administer the appropriate volume based on the mouse's body weight.
-
Medicated Chow: Provide the this compound-formulated chow to the treatment group ad libitum. Ensure the control group receives chow with the vehicle alone.
-
Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
IV. Analysis of the Tumor Microenvironment
A key aspect of studying this compound is to analyze its effects on the immune cell infiltrate within the TME.[6][7] Multi-color flow cytometry is a powerful technique for this purpose.[6][21][22]
Protocol 5: Tumor Dissociation and Single-Cell Suspension Preparation
-
Tumor Excision: At the experimental endpoint, euthanize the mice and aseptically excise the tumors.
-
Mechanical Dissociation: Mince the tumors into small pieces using a sterile scalpel.
-
Enzymatic Digestion: Transfer the minced tissue into a dissociation buffer containing enzymes such as collagenase and DNase. Incubate at 37°C with agitation.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Cell Counting: Wash the cells with PBS and perform a cell count and viability assessment.
Protocol 6: Immunophenotyping by Flow Cytometry
-
Antibody Staining: Resuspend the single-cell suspension in FACS buffer and stain with a cocktail of fluorescently-conjugated antibodies specific for different immune cell markers (see Table 4).
-
Data Acquisition: Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
Table 4: Example Flow Cytometry Panel for TME Analysis
| Cell Population | Markers |
| Total Leukocytes | CD45+ |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ (Ly6G+/Ly6C+) |
| Polymorphonuclear MDSCs (PMN-MDSCs) | CD11b+, Ly6G+, Ly6C^low |
| Monocytic MDSCs (M-MDSCs) | CD11b+, Ly6G-, Ly6C^high |
| Macrophages | CD11b+, F4/80+ |
| Dendritic Cells | CD11c+, MHCII+ |
| CD8+ T Cells | CD3+, CD8a+ |
| CD4+ T Cells | CD3+, CD4+ |
| Regulatory T Cells (Tregs) | CD3+, CD4+, FoxP3+ |
| Natural Killer (NK) Cells | NK1.1+, CD3- |
V. Visualizing Experimental Design and Mechanisms
Signaling Pathway of this compound
Caption: this compound blocks the CXCR1/2 signaling pathway.
Experimental Workflow
Caption: Workflow for a syngeneic mouse model study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. crownbio.com [crownbio.com]
- 9. criver.com [criver.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Inhibition of the chemokine receptors CXCR1 and CXCR2 synergizes with docetaxel for effective tumor control and remodeling of the immune microenvironment of HPV-negative head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 14. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Intratibial Tumor Cell Implantation Stanford CIRP Co-Clinical Research for Imaging Tumor Associated Macrophages [radweb.su.domains]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 21. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Long-Term SX-682 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of SX-682, a potent and orally bioavailable dual inhibitor of CXCR1 and CXCR2, in long-term animal studies. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the long-term efficacy, safety, and pharmacokinetics of this compound in various cancer models.
Introduction
This compound is a small molecule antagonist of the chemokine receptors CXCR1 and CXCR2, which play a critical role in the tumor microenvironment.[1][2] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the tumor site.[3] This influx of immunosuppressive cells shields the tumor from the host's immune system.[3] By blocking CXCR1/2 signaling, this compound aims to inhibit the recruitment of these cells, thereby restoring anti-tumor immunity.[1][3] Preclinical studies have shown that this compound can exhibit single-agent activity, enhance the efficacy of checkpoint inhibitors and NK cell-based immunotherapies, and block metastasis.[3][4]
Mechanism of Action: CXCR1/2 Signaling Pathway
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon binding to their chemokine ligands (e.g., CXCL8/IL-8), activate several downstream signaling pathways crucial for cell survival, proliferation, and migration.[1][5] Inhibition of this pathway by this compound disrupts these processes in both tumor cells and immunosuppressive myeloid cells.
Figure 1: Simplified CXCR1/2 signaling pathway inhibited by this compound.
Experimental Protocols
The following protocols are based on published preclinical studies of this compound in mouse models of cancer. These should be adapted based on the specific research question, tumor model, and institutional guidelines.
General Workflow for Long-Term Efficacy Studies
Figure 2: General experimental workflow for in vivo efficacy studies.
Detailed Protocol: Long-Term Oral Administration of this compound in a Syngeneic Mouse Model of Head and Neck Cancer (MOC2)
This protocol is adapted from a study by Muscato et al. (2020) and is suitable for long-term efficacy and safety evaluation.[6]
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Tumor Model: Murine Oral Cancer 2 (MOC2) cell line.
2. Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^5 MOC2 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Treatment Groups:
-
Control Group: Mice receive standard chow.
-
This compound Monotherapy Group: Mice receive chow formulated with this compound.
-
(Optional) Combination Therapy Group: Mice receive this compound formulated chow and another therapeutic agent (e.g., checkpoint inhibitor, adoptive cell therapy).
4. This compound Formulation and Administration:
-
Dosage: 500 mg/kg body weight/day.[6]
-
Formulation: this compound is incorporated into standard rodent chow by a commercial vendor (e.g., Research Diets, Inc.).
-
Administration: Provide the medicated chow ad libitum.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume three times weekly using calipers (Volume = (length x width²)/2).[6]
-
Animal Health: Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Efficacy Endpoints:
-
Tumor growth delay or inhibition.
-
Overall survival.
-
-
-
Collect tumors and spleens for analysis of immune cell infiltration (e.g., MDSCs, T cells, NK cells) by flow cytometry or immunohistochemistry.
-
-
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
-
Perform complete blood counts (CBC) and serum chemistry analysis.
-
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from long-term preclinical studies of this compound.
Table 1: Efficacy of Long-Term this compound Treatment in a Head and Neck Cancer Model (MOC2)
| Treatment Group | Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Median Survival (Days) | Complete Tumor Rejection | Reference |
| Control | ~1200 | ~25 | 0/20 (0%) | [6] |
| This compound Monotherapy | ~1100 | ~26 | Not reported | [6] |
| KIL Adoptive Transfer | ~800 | ~30 | 1/20 (5%) | [6] |
| This compound + KIL Adoptive Transfer | ~400 | >40 | 4/19 (21%) | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Predicted from human data)
| Parameter | Value | Reference |
| Route of Administration | Oral | [7] |
| Half-life | >12 hours (durable antagonism) | [7] |
| Bioavailability | Orally bioavailable | [6] |
Table 3: Safety and Tolerability of Long-Term this compound Treatment in Mice
| Parameter | Observation | Reference |
| Body Weight | No significant changes reported in short-term studies. | [6] |
| Clinical Signs of Toxicity | Extremely well-tolerated with no dose-limiting toxicity reported in preclinical models. | [7] |
| Histopathology | Data from long-term studies is not publicly available. |
Note: The available literature suggests a favorable safety profile for this compound in preclinical models, but comprehensive long-term toxicology data is limited.
Conclusion
This compound is a promising immuno-oncology agent with a well-defined mechanism of action. The provided protocols offer a framework for conducting long-term preclinical studies to further elucidate its therapeutic potential. The available data indicate that long-term oral administration of this compound is feasible and well-tolerated in mice, leading to anti-tumor efficacy, particularly in combination with other immunotherapies. Further research is warranted to generate more comprehensive long-term efficacy, safety, and pharmacokinetic data across a broader range of cancer models.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grantome.com [grantome.com]
Application Notes and Protocols for SX-682 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of the CXCR1/2 inhibitor, SX-682, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent, orally bioavailable, allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] By blocking these receptors, this compound impedes the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, thereby enhancing T-cell activation and anti-tumor immunity.[1][2] This mechanism of action makes this compound a promising candidate in oncology research, particularly for its potential to overcome resistance to immune checkpoint inhibitors.[3]
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies. It is important to use anhydrous (moisture-free) DMSO to achieve maximum solubility, as absorbed moisture can reduce the solubility of the compound.[4] Sonication may be required to fully dissolve the compound.[5]
Table 1: Quantitative Solubility Data for this compound in DMSO
| Parameter | Value | Unit | Source |
| Solubility | 130 | mg/mL | TargetMol[5] |
| Molar Solubility | 278.25 | mM | TargetMol[5] |
| Solubility | 93 | mg/mL | Selleck Chemicals[4] |
| Molar Solubility | 199.05 | mM | Selleck Chemicals[4] |
| Solubility Range | 93 - 250 | mg/mL | InvivoChem[6] |
| Molar Solubility Range | 199.1 - 535.1 | mM | InvivoChem[6] |
Stability and Storage of this compound in DMSO
Proper storage of this compound solutions is critical to maintain their integrity and biological activity. Stock solutions in DMSO should be stored at low temperatures to minimize degradation. For long-term storage, -80°C is recommended. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use vials.
Table 2: Stability and Storage Recommendations for this compound in DMSO
| Storage Temperature (°C) | Duration | Stability Notes | Source |
| -80 | 1 year | Recommended for long-term storage. | MedChemExpress, Selleck Chemicals[1][4] |
| -20 | 6 months | Suitable for medium-term storage. | MedChemExpress[1] |
| -20 | 1 month | Recommended for short-term storage. | Selleck Chemicals[4] |
Experimental Protocols
The following are detailed protocols for the preparation and handling of this compound in DMSO for research applications.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 467.2 g/mol .
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Solubility in DMSO by HPLC-UV
Objective: To experimentally determine the saturation solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of anhydrous DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Prepare a series of dilutions of the filtered supernatant in DMSO.
-
Analyze the diluted samples by HPLC-UV.
-
Quantify the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve generated from the analytical standard.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 3: Evaluation of Long-Term Stability of this compound in DMSO by LC-MS
Objective: To assess the degradation of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Amber glass vials
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Analyze an initial aliquot (T=0) by LC-MS to determine the initial purity and peak area of the parent compound.
-
Store the remaining aliquots at the desired temperature (e.g., -20°C or -80°C).
-
At designated time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot and allow it to thaw to room temperature.
-
Analyze the sample by LC-MS using the same method as the T=0 analysis.
-
Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total peak area of all components.
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general workflow for assessing compound solubility.
Caption: Signaling pathway of this compound, a CXCR1/2 inhibitor.
Caption: Experimental workflow for solubility assessment.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for SX-682 in Cell-Based Assays
Introduction
SX-682 is a potent and selective, orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1][2] As an allosteric inhibitor, it plays a crucial role in modulating the tumor microenvironment by impeding the recruitment of immunosuppressive cells.[3][4] Specifically, this compound blocks the trafficking of myeloid-derived suppressor cells (MDSCs) and neutrophils into tumors, which in turn enhances T cell activation and overall antitumor immunity.[5][6] These characteristics make this compound a compound of significant interest in cancer research and immunotherapy development.[7]
This document provides detailed protocols for the dissolution of this compound for use in cell-based assays, along with a summary of its solubility in various solvents and an overview of its mechanism of action.
Data Presentation
For effective experimental design, understanding the solubility of this compound is critical. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 93 - 250 | 199.1 - 535.1 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3][8] Sonication may aid dissolution.[4] |
| Ethanol | 93 | 199.05 | [3] |
| Water | < 1 | - | Considered insoluble.[3][8] |
Molecular Weight of this compound: 467.20 g/mol [9]
Experimental Protocols
This section outlines the recommended procedure for preparing this compound stock and working solutions for in vitro cell-based assays. Adherence to this protocol is essential to ensure the stability and activity of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the 4.67 mg example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2]
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your assay.
-
Important: To minimize solvent toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% and ideally not exceeding 0.1%. It is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration.[4]
-
-
Mixing and Application: Gently mix the final working solution by pipetting and immediately add it to the cells in your assay plate.
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experiments to account for any effects of the solvent on the cells.
Mandatory Visualization
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling pathway targeted by this compound. In the tumor microenvironment, chemokines bind to CXCR1 and CXCR2 receptors on myeloid cells, leading to their recruitment and subsequent immunosuppression. This compound acts as an antagonist to these receptors, thereby blocking this signaling cascade.
Caption: this compound mechanism of action.
Experimental Workflow for Dissolving this compound
This diagram outlines the logical steps for preparing this compound solutions for cell-based assays.
Caption: Workflow for this compound solution preparation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 5. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 6. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 9. medkoo.com [medkoo.com]
Troubleshooting & Optimization
SX-682 Cell Migration Assay: Technical Support Center
Welcome to the technical support center for the SX-682 Cell Migration Assay. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive protocols to help you achieve accurate and reproducible results in your cell migration experiments. The this compound assay is a transwell-based system designed to study cell motility in response to a chemoattractant gradient.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the this compound cell migration assay in a question-and-answer format.
Question: Why am I observing little to no cell migration?
Answer: Low or absent cell migration can stem from several factors related to experimental setup and cell health.
| Potential Cause | Recommended Solution |
| Inappropriate Pore Size | The membrane's pore size is critical. If pores are too small, cells cannot migrate effectively.[3][4] For larger cells like endothelial and epithelial cells, 5.0 µm or 8.0 µm pores are recommended, while smaller cells like leukocytes may require 3.0 µm pores.[4] |
| Insufficient Chemoattractant Gradient | The concentration of the chemoattractant in the lower chamber may be too low to induce migration. Perform a dose-response experiment to determine the optimal concentration for your cell type.[5][6] Also, ensure no air bubbles are trapped beneath the insert, as this can block the gradient.[3][7] |
| Suboptimal Incubation Time | Migration is time-dependent. If the incubation period is too short, few cells will have traversed the membrane. Optimize the incubation time (e.g., 2-24 hours) based on your specific cell type's motility rate.[6][7] |
| Poor Cell Health or Viability | Use cells from a low passage number, as highly passaged cells may have reduced migratory capacity.[3] Ensure high cell viability before seeding. Harvesting procedures, such as over-trypsinization, can damage cell surface receptors required for migration.[5][8] |
| Serum Starvation Required | Cells cultured in high-serum media may be less responsive to chemoattractants. Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity.[3][4][8] |
Question: Why is there high background migration in my negative control wells?
Answer: High migration in the absence of a chemoattractant (chemokinesis) can obscure your results.
| Potential Cause | Recommended Solution |
| Incorrect Negative Control | The upper and lower chambers should have the same media composition in the negative control. For example, use serum-free media in both chambers to accurately measure background migration. |
| Cell Seeding Density Too High | An excessive number of cells seeded in the insert can lead to cells "falling" through the pores rather than actively migrating.[5] This can oversaturate the pores and give a false-positive signal.[4][8] Determine the optimal seeding density through titration.[5] |
| Vibrations or Physical Disturbance | Gently handle the plates and place them in an incubator that is level and free from vibrations to prevent passive cell movement through the pores. |
Question: Why is there high variability between my replicate wells?
Answer: Inconsistent results across replicates can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous, single-cell suspension before seeding.[3] Pipette the cell suspension carefully into the center of the insert and avoid introducing bubbles. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell settling.[3] |
| Inconsistent Washing/Staining | During the cell fixation and staining steps, be consistent with washing and wiping the inside of the insert to remove non-migrated cells. Incomplete removal can lead to artificially high cell counts.[9] |
| Edge Effect | Cells may preferentially migrate at the edges of the insert. When quantifying with a microscope, count cells from multiple fields of view (center and edges) to get a representative average.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound Cell Migration Assay? The this compound assay utilizes a two-chamber system separated by a microporous membrane (a transwell insert).[1] Cells are seeded into the upper chamber, and a medium containing a chemoattractant is placed in the lower chamber.[1] This creates a chemical gradient that stimulates cells to migrate through the pores to the underside of the membrane.[1] The number of migrated cells is then quantified to determine the migratory response.
Q2: How do I choose the correct membrane pore size for my cells? The choice of pore size is critical and depends on the size and motility of your cell type.[4] A pore should be large enough for a cell to squeeze through but not so large that cells passively drop through.[4][5] See the table below for general recommendations.
Table 1: Recommended Pore Sizes for Common Cell Types
| Cell Type | Recommended Pore Size (µm) |
| Leukocytes, Lymphoma | 3.0, 5.0[4][10] |
| Endothelial, Epithelial Cells | 5.0, 8.0[4] |
| Fibroblasts, Smooth Muscle | 8.0[10] |
| Breast Cancer, Glioma, Melanoma | 8.0[10] |
Note: These are starting recommendations. Optimal pore size should be validated for your specific cell line and experimental conditions.[11]
Q3: What should I use as a positive and negative control?
-
Negative Control: Use assay medium without any chemoattractant in the lower chamber. This measures the basal, random migration (chemokinesis).
-
Positive Control: Use a known chemoattractant for your cell type (e.g., FBS, specific chemokines like SDF-1α) at a concentration known to induce a strong migratory response.[7] This validates that the cells are capable of migrating and the assay is working correctly.
Experimental Protocols
Standard this compound Cell Migration Assay Protocol
This protocol provides a general workflow. Optimization of cell density, chemoattractant concentration, and incubation time is highly recommended.[8]
Materials:
-
This compound Assay Plate (24-well plate with transwell inserts)
-
Cells of interest
-
Culture medium (serum-free or low-serum for starvation, chemoattractant medium)
-
Chemoattractant (e.g., FBS, growth factors)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 70% Ethanol or 4% Paraformaldehyde)
-
Staining Solution (e.g., 0.2% Crystal Violet in 20% Methanol)[12]
-
Cotton swabs[5]
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells for 12-24 hours in serum-free or low-serum (e.g., 0.5% FBS) medium to enhance their responsiveness to chemoattractants.[3][4]
-
Assay Setup:
-
Cell Seeding:
-
Harvest and resuspend the serum-starved cells in serum-free medium to achieve a single-cell suspension. Perform a cell count to ensure viability.
-
Seed the desired number of cells (e.g., 1 x 10⁵ cells) in 100 µL of serum-free medium into the upper chamber of each insert.[7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 4-24 hours), depending on the cell type.[7]
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Place the inserts into a new 24-well plate containing a fixation solution (e.g., 70% ethanol) and incubate for 10-15 minutes.[12]
-
Transfer the inserts to a well containing a staining solution (e.g., 0.2% Crystal Violet) and incubate for 10-20 minutes.[12]
-
Gently wash the inserts in a beaker of water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry completely.
-
Using a light microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader.[8]
-
Visualized Workflows and Pathways
Diagrams
Caption: Experimental workflow for the this compound Cell Migration Assay.
Caption: Troubleshooting flowchart for low cell migration results.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. yeasenbio.com [yeasenbio.com]
- 4. corning.com [corning.com]
- 5. corning.com [corning.com]
- 6. focus.gbo.com [focus.gbo.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.de [fishersci.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing SX-682 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SX-682 for in vivo experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils. This binding recruits these immunosuppressive cells to the tumor microenvironment (TME), where they shield the tumor from the body's adaptive immune system, specifically T cells and natural killer (NK) cells. By blocking the CXCR1/2 pathway, this compound prevents the recruitment of these immunosuppressive cells, thereby "uncloaking" the tumor and allowing the immune system to recognize and attack cancer cells.[1] This mechanism has been shown to exhibit single-agent activity, synergize with checkpoint inhibitors, and block metastasis in various tumor models.[1]
Q2: What are the common administration routes for this compound in mice?
The most common administration routes for this compound in preclinical mouse studies are oral gavage and incorporation into chow. The choice of administration route often depends on the experimental design, including the desired dosing frequency and the need for precise dose timing.
Q3: What are some typical dosage ranges for this compound in mice?
Dosage can vary significantly depending on the tumor model, administration route, and whether this compound is used as a monotherapy or in combination with other agents. Published studies have reported dosages ranging from 10 mg/day/mouse in medicated feed to 50 mg/kg administered twice daily via oral gavage.[2] In some studies, a higher dose of 500 mg/kg/day incorporated into chow has been used.[3]
Q4: Can this compound be combined with other anti-cancer therapies?
Yes, this compound has shown significant synergistic effects when combined with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 antibodies.[2][4] The combination has been shown to enhance tumor eradication and increase survival in preclinical models of melanoma and lung cancer.[2]
Troubleshooting Guide
Q1: I am not observing the expected tumor growth inhibition with this compound monotherapy. What could be the issue?
Several factors could contribute to a lack of efficacy with this compound monotherapy:
-
Tumor Model: The tumor microenvironment of your chosen model may not be heavily reliant on the CXCR1/2 axis for immune suppression. Consider evaluating the expression of CXCR1/2 ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) in your tumor model.
-
Dosage: The dosage may be suboptimal for your specific model. Refer to the dosage tables below for ranges used in different models and consider performing a dose-response study.
-
Administration Route and Formulation: Ensure proper preparation and administration of this compound. For oral gavage, the vehicle and preparation method are critical for bioavailability. For medicated chow, ensure consistent consumption by the animals.
-
Immune Competence of the Host: this compound's primary mechanism is to enable an anti-tumor immune response. Therefore, it is most effective in immunocompetent mouse models (e.g., syngeneic models). Its efficacy may be limited in immunodeficient mice (e.g., nude or NSG mice) unless combined with adoptively transferred immune cells.
Q2: Are there any known toxicities or adverse effects of this compound in mice?
Preclinical studies have generally reported this compound to be well-tolerated with no dose-limiting toxicities.[5] However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress. One study noted that uncomplicated neutropenia is a permitted effect of CXCR2 inhibition on bone-marrow trafficking.[2] If significant toxicity is observed, consider reducing the dose or altering the dosing schedule.
Q3: My this compound formulation for oral gavage appears to be a suspension. Is this acceptable?
Yes, in some cases, this compound is administered as a suspension. For instance, it has been administered as a suspension in 0.5% aqueous methylcellulose.[2] The key is to ensure the suspension is homogenous to allow for consistent dosing. Always vortex the suspension thoroughly before each administration.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Monotherapy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Therapeutic Effect |
| B16-F10 Melanoma | C57BL/6 | Oral Gavage | 50 mg/kg BID | Significantly slowed tumor growth |
| T11 Breast Cancer (GEMM) | Oral (in chow) | 10 mg/day/mouse | Not specified | |
| MDA-MB-231 Breast Cancer | NSG | Oral (in chow) | Not specified | Significantly delayed tumor growth |
Table 2: In Vivo Efficacy of this compound Combination Therapy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Combination Agent(s) | This compound Dosage | Therapeutic Effect |
| B16-F10 Melanoma | C57BL/6 | anti-PD-1 | 50 mg/kg BID (Oral Gavage) | Potent synergy, significantly better than either therapy alone |
| LLC Lung Cancer | C57BL/6 | anti-PD-1 | Not specified | Significantly enhanced survival |
| Prostate Cancer (GEMM) | anti-PD-1 & anti-CTLA-4 | Not specified | Significant reduction in tumor mass and complete elimination of lung metastasis | |
| MOC2 Head and Neck Cancer | C57BL/6 | Adoptively transferred NK cells | 500 mg/kg/day (in chow) | Delayed primary tumor growth and prolonged survival |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol provides a general guideline for preparing a solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, a stock solution can be made at 93 mg/mL in fresh DMSO.[6]
-
-
Vehicle Preparation (Example):
-
To prepare a 1 mL working solution, add 50 µL of the 93 mg/mL this compound DMSO stock solution to 400 µL of PEG300.[6]
-
Mix thoroughly by vortexing until the solution is clear.[6]
-
Add 50 µL of Tween 80 to the mixture and vortex again until clear.[6]
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.[6] Mix thoroughly.
-
Note: This formulation should be used immediately for optimal results.[6]
-
-
Oral Gavage Administration:
-
Accurately calculate the volume of the this compound solution to be administered based on the mouse's body weight and the desired dose.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the solution slowly and steadily.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Protocol 2: Preparation of this compound Medicated Chow
This protocol describes the general steps for incorporating this compound into rodent chow.
Materials:
-
This compound powder
-
Standard rodent chow
-
A suitable solvent for this compound (if necessary for even mixing)
-
Food mixer or blender
-
Drying oven (if a solvent is used)
Procedure:
-
Dosage Calculation:
-
Determine the target daily dose of this compound per mouse (e.g., 500 mg/kg body weight/day).[3]
-
Estimate the average daily food consumption of the mice.
-
Calculate the amount of this compound needed per kilogram of chow.
-
-
Preparation:
-
If this compound is not readily miscible with the chow, it may first need to be dissolved in a minimal amount of a volatile solvent.
-
In a well-ventilated area, thoroughly mix the calculated amount of this compound (or the this compound solution) with the powdered or pelleted chow in a food mixer until a homogenous mixture is achieved.
-
If a solvent was used, spread the medicated chow in a thin layer and allow the solvent to evaporate completely in a drying oven at a low temperature to avoid degradation of the compound.
-
-
Feeding:
-
Replace the standard chow with the prepared this compound medicated chow.
-
Monitor food consumption to ensure the mice are receiving the intended dose.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
References
- 1. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Published in Nature Provides Path for New Immunotherapy to Prostate Cancer Using this compound – Results Underpin Clinical Trial of this compound With Anti-PD1 and Anti-CTLA4 Combination - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. Combination Immunotherapy Research with Syngeneic Tumor Models | Taconic Biosciences [taconic.com]
- 6. selleckchem.com [selleckchem.com]
potential off-target effects of SX-682
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SX-682. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] By blocking these receptors, this compound inhibits the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment.[2][4][5] This action is intended to enhance the body's anti-tumor immune response by allowing effector cells like T cells and natural killer (NK) cells to more effectively attack cancer cells.[2][4]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target molecular binding of this compound. The observed adverse events in clinical studies are generally considered to be extensions of its on-target pharmacological effect, which is the inhibition of the CXCR1/2 signaling pathway.[6] For instance, neutropenia is a recognized effect of CXCR2 inhibition due to its role in neutrophil trafficking from the bone marrow.[6]
Q3: What are the most common treatment-related adverse events observed with this compound in clinical trials?
In a Phase 1 trial of this compound in combination with pembrolizumab for metastatic melanoma, the most common treatment-related adverse events (TRAEs) of any grade occurred in 75% of patients.[6] Grade 3/4 TRAEs were reported in 43% of patients.[6] When uncomplicated neutropenia (an expected on-target effect) was excluded, grade 3/4 TRAEs were 25%.[6] Other reported adverse events include rash and transaminitis.[6] It is important to note that the effects on neutrophils have been reported to be reversible upon cessation of the drug.[7]
Q4: Can this compound affect the expression of CXCR1 or CXCR2 on tumor cells?
In vivo studies in mice with MOC1 or LLC tumors have shown that treatment with this compound did not alter the expression of CXCR1 or CXCR2 on tumor cells.[1]
Q5: Does this compound have a direct cytotoxic effect on cancer cells?
Preclinical studies have indicated that this compound has little to no direct effect on the proliferation, viability, or susceptibility of MOC1 or LLC tumor cells to T cell killing in vitro.[5] Its primary anti-tumor activity is mediated through the modulation of the tumor immune microenvironment.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low neutrophil counts in in vivo models. | This is a known on-target effect of this compound due to the inhibition of CXCR1/2, which are crucial for neutrophil trafficking.[6] | - Monitor neutrophil counts regularly.- Consider the timing of blood collection in relation to this compound administration.- Note that this effect has been reported to be reversible upon drug cessation.[7] |
| Variability in anti-tumor efficacy in preclinical models. | The efficacy of this compound is dependent on a tumor microenvironment that is reliant on CXCR1/2-mediated recruitment of immunosuppressive myeloid cells.[4][5] Tumors with low levels of MDSC or neutrophil infiltration may show a reduced response. | - Characterize the immune cell infiltrate of your tumor model at baseline.- Correlate tumor growth inhibition with changes in the tumor immune microenvironment (e.g., decreased MDSCs, increased CD8+ T cells). |
| Inconsistent results in in vitro assays. | This compound's primary mechanism is the blockade of cell migration and recruitment, which may not be fully captured in standard 2D cell culture proliferation assays.[5] | - Utilize 3D culture models or co-culture systems that incorporate immune cells to better recapitulate the in vivo environment.- Employ cell migration or chemotaxis assays (e.g., transwell assays) to directly measure the inhibitory effect of this compound on myeloid cell migration towards tumor-conditioned media. |
| Drug solubility and stability issues. | This compound has specific solubility characteristics. For example, it is soluble in DMSO, but moisture-absorbing DMSO can reduce its solubility.[1] | - Use fresh, high-quality DMSO for preparing stock solutions.[1]- For in vivo studies, follow established formulation protocols, such as using a vehicle of PEG300, Tween80, and water.[1] Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events (TRAEs) from Phase 1 Trial of this compound with Pembrolizumab in Metastatic Melanoma [6]
| Adverse Event Category | Percentage of Patients |
| Any Grade TRAEs | 75% |
| Grade 3/4 TRAEs | 43% |
| Grade 3/4 TRAEs (excluding uncomplicated neutropenia) | 25% |
| Discontinuation due to TRAEs | 20% |
| Discontinuation due to TRAEs (excluding uncomplicated neutropenia) | 12% |
Table 2: Dose-Dependent Overall Response Rate (ORR) of Single-Agent this compound in Myelodysplastic Syndromes (MDS) Patients [7]
| This compound Dose (BID) | Overall Response Rate (ORR) |
| 25 mg | 0% |
| 200 mg | 50% |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model
This protocol is a generalized example based on methodologies described in preclinical studies.[1][5]
-
Cell Line: Murine oral cancer (MOC1) or Lewis lung carcinoma (LLC) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1x10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 10-20 days post-implantation).
-
This compound Formulation and Administration:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the study endpoint, excise tumors and spleens.
-
Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD45+, CD11b+, Ly6G+, Ly6C+, CD8+, CD4+).
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Protocol 2: In Vitro Chemotaxis Assay
-
Cell Isolation: Isolate myeloid cells (e.g., neutrophils or bone marrow-derived suppressor cells) from the bone marrow of mice.
-
Assay Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).
-
Chemoattractant: In the lower chamber, place tumor-conditioned media or a known CXCR1/2 ligand (e.g., CXCL1, CXCL8).
-
Treatment: In the upper chamber, add the isolated myeloid cells that have been pre-incubated with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating this compound in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
mechanisms of resistance to SX-682
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SX-682, a dual inhibitor of CXCR1 and CXCR2.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, focusing on interpreting unexpected results and potential mechanisms of resistance.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or no inhibition of myeloid cell infiltration into the tumor microenvironment (TME) after this compound treatment. | Activation of alternative chemoattractant pathways. The TME is complex, and myeloid cells can be recruited by various chemokines and cytokines that do not signal through CXCR1/2. | 1. Profile the TME: Analyze the expression of other chemoattractants such as CCL2, C5a, and LTB4 in your model system.[1] 2. Combination Therapy: Consider combining this compound with inhibitors of other myeloid-recruiting pathways (e.g., CCR2 inhibitors). |
| Tumor progression continues despite evidence of on-target CXCR1/2 inhibition. | Functional reprogramming of tumor-infiltrating neutrophils. Recent studies suggest that CXCR1/2 inhibition may not completely block neutrophil infiltration but rather alters their function from a pro-tumor, immunosuppressive phenotype to a less suppressive state.[1][2] Resistance could arise if neutrophils remain in a pro-tumor state through other signaling pathways. | 1. Analyze Neutrophil Function: Isolate tumor-associated neutrophils (TANs) and assess their immunosuppressive capacity (e.g., T-cell suppression assays, measurement of ROS and Arginase-1 production).[1] 2. Evaluate Combination with Immunotherapy: Assess the synergy of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to enhance the anti-tumor activity of reinvigorated T-cells. |
| Development of acquired resistance after an initial response to this compound. | Tumor plasticity and epithelial-to-mesenchymal transition (EMT). Tumors may adapt to CXCR1/2 inhibition by undergoing EMT, a process associated with increased invasiveness and resistance to therapy.[3] This can be driven by factors like TGF-β. | 1. Assess EMT Markers: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in tumor samples before and after the development of resistance. 2. Target EMT-driving pathways: Consider co-treatment with inhibitors of pathways known to induce EMT, such as TGF-β inhibitors.[3] |
| Variability in this compound efficacy across different tumor models. | Heterogeneity in the tumor microenvironment and dependence on the CXCR1/2 axis. The reliance of a particular tumor on the CXCR1/2 axis for myeloid cell recruitment and immunosuppression can vary significantly. | 1. Characterize Baseline TME: Before initiating treatment, characterize the baseline immune infiltrate and chemokine profile of your tumor models to determine the dominant myeloid chemoattractants. 2. Select Appropriate Models: Prioritize models with high expression of CXCR1/2 ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) for initial efficacy studies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[4] By blocking these receptors, this compound disrupts the trafficking and infiltration of immunosuppressive myeloid cells, primarily myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment.[4] This alleviates myeloid-induced immunosuppression and can enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.
Q2: We are not observing a significant reduction in the number of neutrophils in the tumor after this compound treatment, yet we see some anti-tumor effect. Why?
A2: Recent evidence suggests that the primary mechanism of action of CXCR1/2 inhibitors like this compound may be the modulation of neutrophil function rather than the complete blockade of their recruitment.[1][2] The treatment can shift neutrophils from a pro-tumor, immunosuppressive state to a less harmful or even anti-tumor phenotype. This functional change can contribute to anti-tumor activity even if the total number of neutrophils in the tumor is not dramatically reduced. It is recommended to perform functional assays on the tumor-infiltrating neutrophils to assess their activation state and immunosuppressive capacity.[1]
Q3: Could tumors develop resistance to this compound by upregulating other chemokine pathways?
A3: Yes, this is a potential mechanism of resistance. The tumor microenvironment contains a variety of chemoattractants that can recruit myeloid cells. If the CXCR1/2 axis is blocked, tumors may compensate by upregulating other signaling pathways to attract immunosuppressive cells. For example, the CCL2-CCR2 axis is another important pathway for monocyte and macrophage recruitment.[5] Therefore, a comprehensive analysis of the chemokine and cytokine profile of the tumor microenvironment is crucial when investigating resistance to this compound.
Q4: Are there any known genetic mutations that can confer resistance to this compound?
A4: While specific mutations in CXCR1 or CXCR2 that confer resistance to this compound have not been extensively documented in the public domain, it is a theoretical possibility. Based on resistance mechanisms to other targeted therapies, mutations in the drug-binding site of the receptors could potentially reduce the efficacy of this compound. Researchers encountering resistance should consider sequencing the CXCR1 and CXCR2 genes in their resistant tumor models to investigate this possibility.
Q5: How can we experimentally validate the on-target activity of this compound in our models?
A5: To validate the on-target activity of this compound, you can perform several experiments:
-
In vitro chemotaxis assays: Demonstrate that this compound inhibits the migration of primary neutrophils or myeloid cell lines towards a gradient of CXCR1/2 ligands (e.g., CXCL1, CXCL8).
-
In vivo pharmacodynamic studies: Measure the infiltration of CXCR1/2-expressing myeloid cells (e.g., Ly6G+ cells in mice) into the tumor and peripheral blood after this compound treatment.
-
Signaling pathway analysis: Assess the phosphorylation of downstream signaling molecules of the CXCR1/2 pathway (e.g., ERK, AKT) in myeloid cells upon stimulation with CXCR1/2 ligands, with and without this compound.
Experimental Protocols
1. In Vitro Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit neutrophil migration towards a CXCR1/2 ligand.
-
Materials:
-
Isolated primary neutrophils or a myeloid cell line (e.g., HL-60)
-
Chemotaxis chamber (e.g., Boyden chamber) with a 3-5 µm pore size membrane
-
Recombinant human/murine CXCL1 or CXCL8
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
-
Procedure:
-
Pre-treat neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Place the chemoattractant (CXCL1 or CXCL8) in the lower chamber of the chemotaxis plate.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate for 1-3 hours at 37°C.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.
-
2. Immunohistochemistry (IHC) for Myeloid Cell Infiltration
-
Objective: To quantify the infiltration of myeloid cells in tumor tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies against myeloid cell markers (e.g., Ly6G for murine neutrophils, CD11b for general myeloid cells)
-
Secondary antibodies and detection reagents
-
Microscope and imaging software
-
-
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images and quantify the number of positive cells per unit area.
-
Signaling Pathways and Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamonds in the Rough: Harnessing Tumor-Associated Myeloid Cells for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SX-682 toxicity and side effects in preclinical studies
This technical support guide provides researchers, scientists, and drug development professionals with information on the preclinical toxicity and side effects of SX-682. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. By blocking these receptors, this compound inhibits the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. This can lead to enhanced T-cell activation and anti-tumor immunity.
Q2: What are the known toxicities and side effects of this compound in preclinical studies?
A2: Detailed quantitative preclinical toxicology data for this compound are not extensively available in the public domain. However, published preclinical studies have consistently reported that this compound is well-tolerated in animal models with no dose-limiting toxicities observed. One study in mice with MOC2 tumors found that this compound treatment did not affect the viability of tumor leukocytes, and direct exposure of sorted PMN-MDSCs to this compound for 24 hours also did not alter their viability[1].
Q3: Are there any specific target organs for toxicity identified in preclinical studies?
A3: Based on the currently available public information, there are no specific organ toxicities that have been reported for this compound in preclinical models.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While specific vehicle formulations for preclinical toxicology studies are not detailed in the available literature, a common approach for similar small molecules is administration via oral gavage. The formulation would typically involve suspending the compound in a vehicle such as a mixture of PEG300, Tween80, and water, or in chow. Researchers should perform their own formulation and stability studies for their specific experimental setup.
Q5: How should I monitor for potential side effects of this compound in my animal studies?
A5: Although this compound is reported to be well-tolerated, it is crucial to implement a comprehensive monitoring plan in any in vivo experiment. This should include:
-
Daily health checks: Monitor for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), and signs of distress (e.g., labored breathing).
-
Body weight measurements: Record body weights at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.
-
Food and water intake: Monitor for any significant changes in consumption.
-
Complete Blood Counts (CBC): Given that this compound targets chemokine receptors involved in leukocyte trafficking, it is advisable to perform CBCs to monitor for any effects on circulating immune cell populations.
-
Serum chemistry: At the study endpoint, collect blood for serum chemistry analysis to assess liver and kidney function.
-
Histopathology: Conduct a full histopathological examination of major organs at the end of the study to identify any potential microscopic changes.
Preclinical Safety and Tolerability of this compound
The following table summarizes the available qualitative information on the preclinical safety of this compound.
| Parameter | Observation | Reference |
| Dose-Limiting Toxicity | No dose-limiting toxicities were reported in preclinical models. | [2] |
| Cell Viability | In a study with MOC2 tumor-bearing mice, this compound treatment did not alter the viability of tumor leukocytes. Ex vivo exposure for 24 hours did not affect PMN-MDSC viability. | [1] |
Experimental Protocols
While a specific preclinical toxicology study protocol for this compound is not publicly available, the following is a representative experimental protocol for an in vivo efficacy study in a mouse tumor model. Many of the procedures are directly applicable to a long-term toxicity study.
Representative In Vivo Efficacy Study Protocol
-
Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Cell Line: MOC2 (murine oral cancer 2) cells.
-
Preparation: Culture MOC2 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
-
Implantation: Subcutaneously inject 1 x 10^5 cells (in 100 µL of PBS) into the flank of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., formulated chow without this compound).
-
Group 2: this compound (dose and schedule to be determined by the study objectives, e.g., incorporated into chow or administered by oral gavage).
-
-
Drug Administration:
-
Route: Oral (e.g., formulated chow or gavage).
-
Dosing: Initiate treatment when tumors reach a palpable size (e.g., approximately 50-100 mm³).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers three times weekly and calculate tumor volume using the formula: (length x width²)/2.
-
Body Weight: Record body weights three times weekly.
-
Clinical Observations: Perform daily health checks.
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if they show signs of significant distress or weight loss (>20%).
-
Tissue Collection: At the end of the study, collect tumors and major organs (liver, spleen, kidneys, lungs, heart) for further analysis (e.g., flow cytometry, histopathology).
-
Visualizations
Signaling Pathway
References
Technical Support Center: Troubleshooting Unexpected Results in SX-682 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SX-682, a potent dual inhibitor of CXCR1 and CXCR2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected decrease in tumor growth with this compound monotherapy in our in vivo model. Is this unusual?
A1: Not necessarily. While this compound has demonstrated single-agent activity in some preclinical models, its primary mechanism is the modulation of the tumor microenvironment to enhance the efficacy of other anti-cancer therapies.[1][2][3] Many studies report that this compound shows modest to moderate effects on tumor progression when used as a standalone treatment, particularly in established tumors.[2] Its strength lies in its ability to synergize with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1) or adoptive cell therapies.[1][4] If your experimental design allows, consider combination therapy to observe a more robust anti-tumor effect.
Q2: Our in vitro experiments show no direct cytotoxic effect of this compound on cancer cells. Are we using an incorrect concentration or protocol?
A2: It is highly likely your results are accurate. This compound is not a traditional cytotoxic agent. Its mechanism of action is to block the CXCR1/2 signaling pathway, which is crucial for the recruitment of immunosuppressive myeloid cells like myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment.[1][5] Therefore, in vitro monocultures of cancer cells, which lack this complex immune component, are not expected to show a direct cytotoxic response to this compound. The anti-tumor effects of this compound are primarily observed in vivo where it can modulate the immune landscape.[2][5]
Q3: We are observing inconsistent or no reduction in the number of neutrophils and MDSCs in the tumor microenvironment after this compound treatment in our animal models. What could be the cause?
A3: This is a critical observation and may point to a nuanced aspect of this compound's function. Recent findings suggest that CXCR1/2 antagonism may not always lead to a physical reduction in the number of neutrophils within the tumor. Instead, it can alter their function, rendering them less immunosuppressive.[6][7]
Troubleshooting Steps:
-
Functional Assays: Instead of solely relying on cell counts, perform functional assays to assess the immunosuppressive capacity of tumor-infiltrating myeloid cells. For example, co-culture tumor-infiltrating neutrophils or MDSCs from treated and untreated animals with T cells and measure T cell proliferation and cytokine production.
-
Phenotypic Analysis: Use flow cytometry to analyze changes in the expression of activation and exhaustion markers on T cells from the tumor microenvironment. An increase in activated T cells in the this compound treated group, even with similar myeloid cell numbers, would suggest a functional shift.
-
Dosing and Timing: Ensure the dosing regimen and the timing of tissue collection are optimal. The effects of this compound on myeloid cell trafficking and function can be dynamic.
Q4: We are concerned about potential off-target effects of this compound in our experiments. What is known about this?
A4: While specific off-target effects of this compound are not extensively documented in publicly available preclinical literature, it is a valid concern for any small molecule inhibitor. For instance, another CXCR1/2 inhibitor, navarixin, has been reported to have off-target effects on the CCR7 receptor.[8]
Mitigation Strategies:
-
Control Compounds: Include a structurally related but inactive compound as a negative control in your experiments to help differentiate between on-target and off-target effects.[9]
-
Dose-Response Studies: Perform careful dose-response studies. On-target effects should typically correlate with the known IC50 of this compound for CXCR1/2, while off-target effects may occur at different concentration ranges.
-
Phenotypic Rescue: If you have a specific off-target effect in mind, you can attempt a phenotypic rescue by overexpressing the intended target (CXCR1/2) or knocking down the suspected off-target protein.
Q5: We are experiencing issues with the solubility and stability of this compound for our in vitro and in vivo experiments. What is the recommended procedure?
A5: Proper dissolution and handling of this compound are critical for reproducible results. The following is a recommended procedure for preparing a stock solution and working solutions.
| Solvent | Solubility | Notes |
| DMSO | 93 mg/mL (199.05 mM) | Use fresh, high-quality DMSO as it can be hygroscopic. |
For In Vivo Administration (Example):
To prepare a 1 mg/mL working solution:
-
Add 50 µL of a 93 mg/mL clear DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the solution and mix until clear.
-
Add 500 µL of ddH2O to reach a final volume of 1 mL. It is recommended to use the mixed solution immediately for optimal results.[10]
Q6: We are observing an unexpected cytokine profile in the plasma or tumor microenvironment of this compound-treated animals. How should we interpret this?
A6: The cytokine milieu is complex and can be significantly altered by immunomodulatory agents like this compound. An "unexpected" profile may, in fact, be an on-target consequence of reversing myeloid-mediated immunosuppression.
Possible Interpretations:
-
Increased Pro-inflammatory Cytokines: An increase in cytokines like IFN-γ and TNF-α could indicate a successful activation of an anti-tumor T cell response, which is a desired downstream effect of this compound.
-
Changes in Chemokines: Alterations in chemokines other than CXCR1/2 ligands might reflect a compensatory mechanism by the tumor or stroma.
Investigative Steps:
-
Multiplex Cytokine Analysis: Use a broad cytokine/chemokine panel to get a comprehensive view of the changes.
-
Correlate with Immune Cell Infiltration: Correlate the cytokine changes with the types and activation states of immune cells infiltrating the tumor.
-
Temporal Analysis: Measure cytokine levels at different time points after treatment to understand the kinetics of the response.
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol provides a general framework for evaluating the efficacy of this compound in a syngeneic mouse tumor model.
-
Cell Culture: Culture your chosen murine cancer cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (typically 1 x 10^5 to 1 x 10^6) into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line).
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation as described in the solubility FAQ. Administer this compound via oral gavage at a typical dose of 50 mg/kg, twice daily. The control group should receive the vehicle solution.
-
Combination Therapy (Optional): For combination studies, administer the second agent (e.g., anti-PD-1 antibody at 10 mg/kg intraperitoneally every 3 days) according to its established protocol.
-
Endpoint: Continue treatment and monitor tumor growth until the tumors in the control group reach the predetermined endpoint. Euthanize the mice and collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry, histology, cytokine analysis).
Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
This protocol outlines the steps for analyzing MDSC and neutrophil populations in tumors from this compound treated mice.
-
Tumor Digestion: Excise the tumor and mechanically dissociate it in RPMI medium. Digest the tumor fragments using a cocktail of enzymes such as collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies. A typical panel for murine MDSCs and neutrophils would include:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6G (neutrophil and granulocytic-MDSC marker)
-
Ly6C (monocytic-MDSC marker)
-
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, single, CD45+ cells. Within the CD45+ population, identify myeloid cells (CD11b+). Further delineate populations based on Ly6G and Ly6C expression:
-
Neutrophils/Granulocytic-MDSCs: CD11b+ Ly6G+ Ly6C-low
-
Monocytic-MDSCs: CD11b+ Ly6G- Ly6C+
-
-
Troubleshooting: For issues with weak or no signal, or high background, refer to standard flow cytometry troubleshooting guides. Ensure proper antibody titration, use of compensation controls, and appropriate voltage settings.
Visualizations
Caption: this compound mechanism of action in the tumor microenvironment.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected myeloid cell infiltration results.
References
- 1. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 2. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Efficacy of SX-682 in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing SX-682 in combination therapy. Our goal is to help you overcome common experimental hurdles and improve the efficacy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] Tumors often secrete chemokines that bind to CXCR1 and CXCR2 on myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the tumor microenvironment (TME).[1][4] These recruited immune cells create an immunosuppressive shield that protects the tumor from the body's natural anti-cancer immune response. By blocking CXCR1 and CXCR2, this compound prevents the recruitment of these immunosuppressive cells, thereby "uncloaking" the tumor and allowing for immune-mediated destruction.[1] This makes this compound a promising agent for combination therapy, particularly with immune checkpoint inhibitors.[5][6][7]
Q2: In which cancer types has this compound shown promise in combination therapy?
A2: Clinical and preclinical studies have shown the potential of this compound in combination with other agents in a variety of cancers, including:
-
Melanoma: In combination with pembrolizumab (anti-PD-1).[5][8]
-
Non-Small Cell Lung Cancer (NSCLC): In combination with pembrolizumab.[9]
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): In combination with enzalutamide.[10]
-
Myelodysplastic Syndromes (MDS): As a single agent and in combination with decitabine.[10][11]
-
Metastatic Colorectal Cancer (mCRC): In combination with immune checkpoint blockade.[7][12]
Q3: What is the recommended starting dose for in vivo animal studies?
A3: A common starting dose for this compound in mouse models is 50 mg/kg, administered orally twice a day.[3] However, the optimal dose can vary depending on the tumor model and the combination agent being used. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution. For in vivo studies, a common vehicle for oral administration is a mixture of PEG300, Tween80, and sterile water, or corn oil.[2] It is crucial to ensure the drug is fully dissolved and to prepare fresh working solutions for each experiment to avoid precipitation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro efficacy of this compound as a monotherapy | The cancer cell line used may not be dependent on CXCR1/2 signaling for proliferation. The primary mechanism of this compound is to modulate the tumor microenvironment, which is not fully recapitulated in standard 2D cell culture. | - Confirm CXCR1 and CXCR2 expression on your cell line of interest. - Consider using co-culture systems with immune cells (e.g., MDSCs) to better model the TME. - The primary benefit of this compound is often seen in combination with other agents, particularly immunotherapies. Evaluate this compound in combination with a relevant therapeutic. |
| High variability in in vivo tumor growth | Inconsistent tumor cell implantation. Uneven drug administration. Heterogeneity of the tumor microenvironment. | - Ensure consistent tumor cell numbers and injection volumes. - Use precise oral gavage techniques for consistent drug delivery. - Increase the number of animals per group to account for biological variability. - Analyze the TME of individual tumors at the end of the study to correlate with treatment response. |
| No significant increase in T-cell infiltration after this compound treatment | The tumor model may have other dominant immunosuppressive mechanisms. The dose or duration of this compound treatment may be insufficient. The specific T-cell populations may not be the primary responders. | - Characterize the immune landscape of your tumor model to identify other potential resistance mechanisms. - Perform a dose-escalation and/or time-course study to optimize the treatment regimen. - Analyze a broad range of immune cell populations, including NK cells, which have also been shown to be impacted by this compound.[13][14][15] |
| Toxicity or weight loss in animals | The combination therapy may have overlapping toxicities. The vehicle used for drug formulation may be causing adverse effects. | - Perform a tolerability study of the combination therapy with staggered dosing. - Include a vehicle-only control group to assess any vehicle-related toxicity. - Closely monitor animal health and consider dose reduction if necessary. |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination with Pembrolizumab in Metastatic Melanoma
| Dose of this compound | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| ≤100 mg | 0% | 0% | 7.4 months |
| 150 mg | Not Reported | 50% | Not Reported |
| 200 mg | 21% | 63% | 14.7 months |
Data from a Phase 1 clinical trial in patients with metastatic melanoma who had progressed on anti-PD-1 therapy.[8][16]
Table 2: In Vitro IC50 Values for this compound
| Target | IC50 |
| CXCR1 | 42 nM |
| CXCR2 | 20 nM |
Data from in vitro binding assays.[17]
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model
-
Cell Culture: Culture your chosen murine cancer cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of sterile PBS into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Partner, this compound + Combination Partner).
-
Drug Administration:
-
This compound: Prepare a formulation of 50 mg/kg in a suitable vehicle (e.g., 10% PEG300, 5% Tween80, 85% water) and administer by oral gavage twice daily.
-
Combination Partner: Administer as per established protocols (e.g., anti-PD-1 antibody at 10 mg/kg intraperitoneally twice a week).
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry, RNA sequencing).
-
Protocol 2: Flow Cytometry Analysis of Tumor Infiltrating Immune Cells
-
Tumor Digestion: Mince the excised tumor tissue and digest in a solution of collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.
-
Cell Straining: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Stain the cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1, Ly6G, F4/80).
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
Visualizations
Caption: this compound blocks the CXCR1/2 signaling pathway to inhibit MDSC recruitment.
Caption: A typical workflow for an in vivo study evaluating this compound combination therapy.
References
- 1. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 6. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound With Pembrolizumab for the Treatment of Metastatic or Recurrent Stage IIIC or IV Non-Small Cell Lung Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 10. Facebook [cancer.gov]
- 11. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 14. | BioWorld [bioworld.com]
- 15. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 17. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
Navigating the Translational Gap: A Technical Guide to SX-682 Preclinical and Clinical Data
For Immediate Release
Shanghai, China – November 21, 2025 – In the rapidly evolving landscape of immuno-oncology, the CXCR1/2 inhibitor SX-682 has emerged as a promising agent for overcoming myeloid-derived suppressor cell (MDSC)-mediated immune evasion. However, the translation of encouraging preclinical findings into clinical success is a multifaceted challenge. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of this compound research, offering troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected reduction in tumor-infiltrating MDSCs in our mouse model after this compound treatment. What could be the issue?
A1: Several factors could contribute to this observation. Firstly, ensure the dosing and administration schedule are consistent with effective preclinical protocols. Oral administration of this compound in preclinical models has typically been twice daily. Secondly, the timing of treatment initiation is crucial; this compound is most effective when administered to mice with established tumors.[1][2] Lastly, consider the tumor microenvironment of your specific model. Some tumors may have redundant mechanisms for MDSC recruitment that are not solely dependent on the CXCR1/2 axis.
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Confirm the stability and appropriate vehicle for oral gavage. Per supplier recommendations, for in vivo studies, this compound can be formulated in 15% Cremophor EL + 85% Saline.[3]
-
Optimize Dosing Schedule: Based on published studies, a dose of 50 mg/kg administered orally twice daily has shown efficacy in mouse models.[4]
-
Characterize the Tumor Microenvironment: Perform detailed immune cell profiling of your tumor model to understand the dominant MDSC populations and chemokine receptor expression.
Q2: The in vitro anti-proliferative effect of this compound on our cancer cell line is minimal, despite the cell line expressing CXCR1/2. Is this expected?
A2: Yes, this is a recognized phenomenon. The primary mechanism of action of this compound in preclinical cancer models is not direct cytotoxicity to tumor cells but rather the disruption of the immunosuppressive tumor microenvironment by blocking the recruitment of MDSCs.[1][5] While some studies have shown a modest direct anti-proliferative effect on certain cell lines, the main therapeutic benefit is derived from the subsequent enhancement of anti-tumor T-cell and NK-cell activity.[1][2][6]
Q3: We are designing a clinical trial for this compound in combination with a checkpoint inhibitor. What are the key translational challenges we should consider?
A3: A primary challenge is managing patient expectations and selecting appropriate endpoints. While preclinical models, particularly in combination with checkpoint inhibitors, have shown complete remissions, clinical responses in heavily pre-treated patient populations have been more modest, with objective response rates (ORR) around 21% in metastatic melanoma.[5][7][8] Another challenge is the potential for on-target, but clinically significant, adverse events such as neutropenia, which is a predictable consequence of CXCR2 inhibition on neutrophil trafficking.[9][10] Careful dose-escalation and patient monitoring are crucial. Furthermore, identifying a robust predictive biomarker for patient selection remains an ongoing challenge for CXCR1/2 inhibitors.
Preclinical Data Summary
| Parameter | Finding | Tumor Model(s) | Reference |
| Mechanism of Action | Allosteric inhibitor of CXCR1 and CXCR2 | In vitro assays | [4][7] |
| In Vivo Efficacy (Monotherapy) | Modest to moderate effects on tumor progression | Castration-Resistant Prostate Cancer (CRPC) | [4] |
| Significantly delayed tumor growth | MDA-MB-231 (Triple-Negative Breast Cancer) | [11] | |
| In Vivo Efficacy (Combination Therapy) | Potently synergized with anti-PD-1 therapy, causing complete remissions | Syngeneic and genetically engineered mouse (GEM) melanoma models | [7] |
| Enhanced tumor control/rejection with PD-1 blockade and adoptive T-cell transfer | MOC1 (Murine Oral Cancer 1), LLC (Lewis Lung Carcinoma) | [1] | |
| Enhanced therapeutic efficacy of adoptively transferred NK cells | MOC2 (Murine Oral Cancer 2) | [2] | |
| Effect on MDSCs | Abrogated tumor accumulation of PMN-MDSCs | MOC1, LLC, MOC2 | [1][2] |
| Effect on T-Cells | Enhanced tumor infiltration of adoptively transferred T-cells | MOC1, LLC | [1] |
Clinical Data Summary: Phase 1/2 Trials
| Indication | Combination Agent | Dose Levels (this compound) | Key Efficacy Results | Key Safety Findings | Reference |
| Myelodysplastic Syndromes (HMA Failure) | Monotherapy | 25, 50, 100, 200, 400 mg BID | Dose-dependent increase in ORR (0% at 25mg to 50% at 200mg). 33% marrow complete remission at 200mg. | Well-tolerated, no MTD identified. Treatment-related neutropenia was observed and reversible. | [9][10] |
| Metastatic Melanoma (Anti-PD-1 Refractory) | Pembrolizumab | 25, 50, 100, 150, 200 mg BID | At 200mg dose: ORR of 21% (4 PRs), DCR of 63%. Median OS of 14.7 months. | Tolerable safety profile. Grade 3/4 TRAEs in 43% of patients. Discontinuation due to TRAEs in 20%. | [5][8] |
Experimental Protocols
Murine Tumor Models and this compound Administration
-
Cell Lines: MOC1, MOC2, and LLC cell lines have been frequently used.
-
Tumor Implantation: Subcutaneous injection of tumor cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
This compound Formulation: this compound can be incorporated into standard rodent chow for continuous oral administration or formulated for oral gavage.
-
Treatment Initiation: Treatment is typically initiated when tumors are established (e.g., 7-10 days post-implantation).
-
Monitoring: Tumor volume is measured regularly using calipers. Immune cell infiltration is assessed by flow cytometry of dissociated tumors.
Visualizing the Translational Challenges
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
Caption: this compound blocks MDSC recruitment to the tumor microenvironment.
Caption: Discrepancies between preclinical promise and clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 3. This compound + Pembrolizumab for Melanoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Myeloid-derived suppressor cells in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adventhealth.com [adventhealth.com]
- 6. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 7. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
- 10. JCI Insight - Dissecting the molecular control of immune cell accumulation in the inflamed joint [insight.jci.org]
- 11. healthscout.app [healthscout.app]
SX-682 Technical Support Center: Managing and Understanding Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding neutropenia observed during treatment with SX-682, a potent allosteric inhibitor of CXCR1 and CXCR2.
Introduction
This compound is a clinical-stage, orally bioavailable small molecule designed to block the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment.[1][2][3] By inhibiting the CXCR1 and CXCR2 chemokine receptors, this compound aims to enhance the efficacy of various anti-cancer therapies.[1][2][3]
A key pharmacological effect of this compound is the induction of neutropenia. This is considered an on-target effect due to the critical role of the CXCR2 receptor in the trafficking of neutrophils from the bone marrow into circulation.[2][4] Clinical trial data have characterized this as "uncomplicated neutropenia," and it is a predictable consequence of CXCR1/2 inhibition.[2][4]
Currently, there are no established clinical or preclinical protocols for the mitigation of this compound-induced neutropenia through the use of agents such as Granulocyte-Colony Stimulating Factor (G-CSF). The complex interplay between CXCR1/2 signaling and G-CSF in the tumor microenvironment suggests that co-administration may have unintended consequences, including potential tumor revascularization. Further research is required to determine safe and effective strategies for managing this on-target side effect without compromising the therapeutic efficacy of this compound.
This guide provides a framework for understanding, monitoring, and troubleshooting neutropenia in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][5] These receptors are activated by chemokines such as CXCL8 (IL-8), leading to the migration of myeloid cells, particularly neutrophils and MDSCs. By blocking these receptors, this compound prevents the infiltration of these immunosuppressive cells into the tumor microenvironment, thereby promoting an anti-tumor immune response.[1][2][3]
Q2: Why does this compound cause neutropenia?
A2: Neutropenia, a decrease in the number of neutrophils in the blood, is an expected, on-target effect of this compound. The CXCR2 receptor plays a crucial role in the mobilization of mature neutrophils from the bone marrow into the peripheral circulation.[6] By inhibiting CXCR2, this compound interferes with this trafficking, leading to a transient decrease in circulating neutrophil counts.[2][4]
Q3: What is "uncomplicated neutropenia" as reported in clinical trials?
A3: In the context of this compound clinical trials, "uncomplicated neutropenia" refers to a reduction in neutrophil counts that is not associated with an increased incidence of infections.[2][4] This suggests that while the number of circulating neutrophils is lower, the remaining neutrophils may still be functional, and the overall risk of infection may not be significantly elevated. However, this should be carefully monitored in any experimental setting.
Q4: Is there a known way to mitigate this compound-induced neutropenia, for example, with G-CSF?
A4: There are currently no established protocols for mitigating this compound-induced neutropenia with G-CSF or other hematopoietic growth factors. Preclinical studies have raised concerns that G-CSF administration in the context of cancer could potentially promote tumor revascularization and regrowth, which may counteract the anti-tumor effects of this compound.[7][8] Additionally, G-CSF has been shown to negatively regulate CXCR2 signaling, indicating a complex interaction that requires further investigation.[9][10] Therefore, co-administration of G-CSF with this compound is not recommended outside of a carefully designed investigational study.
Q5: How should I monitor for neutropenia in my preclinical (mouse) experiments?
A5: Regular monitoring of peripheral blood neutrophil counts is essential. This can be achieved through two primary methods:
-
Automated Hematology Analyzers: These instruments can provide rapid and accurate complete blood counts (CBCs) with differentials from small volumes of whole blood.
-
Flow Cytometry: This method allows for precise quantification of neutrophil populations using specific cell surface markers (e.g., Ly-6G for mice).
Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly severe or prolonged neutropenia in a preclinical model. | 1. Incorrect dosing of this compound.2. Strain-specific sensitivity in mice.3. Compounding effects of other experimental agents. | 1. Verify the concentration and formulation of the this compound dosing solution. Review dose administration procedures.2. Consult literature for known sensitivities of the specific mouse strain being used.3. If using combination therapies, establish the individual effect of each agent on neutrophil counts in a separate cohort. |
| High variability in neutrophil counts between animals in the same treatment group. | 1. Inconsistent administration of this compound (e.g., oral gavage technique).2. Variability in blood sampling technique leading to sample clotting or hemodilution.3. Underlying subclinical infections in some animals. | 1. Ensure all personnel are proficient in the dosing technique to ensure consistent delivery.2. Review and standardize blood collection procedures. Ensure proper use of anticoagulants (e.g., EDTA).3. Monitor animal health closely for any signs of infection. Consider sentinel animal screening. |
| Discrepancy between hematology analyzer and flow cytometry results. | 1. Incorrect gating strategy in flow cytometry.2. Instrument calibration issues.3. Presence of immature granulocytes that may be misclassified by the analyzer. | 1. Review and optimize the flow cytometry gating strategy with appropriate controls.2. Ensure both instruments are properly calibrated and maintained according to the manufacturer's instructions.3. Examine blood smears for the presence of immature neutrophil forms (e.g., band cells) that may explain the discrepancy. |
| Signs of infection in neutropenic animals (e.g., lethargy, ruffled fur). | 1. The degree of neutropenia is sufficient to compromise the immune system.2. Pathogen exposure in the animal facility. | 1. In accordance with institutional animal care and use committee (IACUC) guidelines, provide supportive care, which may include broad-spectrum antibiotics.2. Consult with veterinary staff to identify and eliminate potential sources of infection. |
Quantitative Data Summary
The following table summarizes the incidence of Grade 3/4 treatment-related adverse events (TRAEs), including neutropenia, from the NCT03161431 Phase 1 clinical trial of this compound in combination with pembrolizumab in patients with metastatic melanoma.
| This compound Dose (BID) | Number of Patients (n) | Any Grade TRAEs (%) | Grade 3/4 TRAEs (%) | Discontinuation due to TRAEs (%) | Grade 3/4 TRAEs (excluding uncomplicated neutropenia) (%) | Discontinuation (excluding uncomplicated neutropenia) (%) |
| 25 mg | 3 | 75% | 43% | 20% | 25% | 12% |
| 50 mg | 3 | 75% | 43% | 20% | 25% | 12% |
| 100 mg | 6 | 75% | 43% | 20% | 25% | 12% |
| 150 mg | 8 | 75% | 43% | 20% | 25% | 12% |
| 200 mg | 31 | 75% | 43% | 20% | 25% | 12% |
Data adapted from ASCO 2024 presentation of NCT03161431 clinical trial results.[2][4]
Experimental Protocols
Protocol 1: Monitoring Neutrophil Counts in Mice via Flow Cytometry
This protocol provides a method for obtaining absolute neutrophil counts from murine whole blood.
Materials:
-
Whole blood collected in EDTA-coated tubes.
-
ACK lysis buffer (for red blood cell lysis).
-
FACS buffer (PBS + 0.5% BSA + 2mM EDTA).
-
Anti-mouse CD16/32 (Fc block).
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45
-
Anti-mouse CD11b
-
Anti-mouse Ly-6G
-
-
Counting beads (for absolute quantification).
-
Flow cytometer.
Procedure:
-
Collect 50-100 µL of whole blood from the mouse via a standard method (e.g., submandibular or saphenous vein) into an EDTA-coated microtube.
-
Add 1 mL of ACK lysis buffer to the blood, vortex gently, and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (CD45, CD11b, Ly-6G) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 1 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in a known volume of FACS buffer (e.g., 200 µL).
-
Just before analysis, add a known number of counting beads to each sample.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on leukocytes using CD45+.
-
From the CD45+ population, identify neutrophils as Ly-6G+ and CD11b+.
-
-
Calculation:
-
Calculate the absolute count of neutrophils using the following formula: (Number of Neutrophils Counted / Number of Beads Counted) x (Total Number of Beads Added / Volume of Sample) = Neutrophils/µL
-
Protocol 2: Monitoring Neutrophil Counts in Mice via Automated Hematology Analyzer
This protocol outlines the general procedure for using a hematology analyzer.
Materials:
-
Whole blood collected in EDTA-coated tubes.
-
Automated hematology analyzer (e.g., VETSCAN HM5, Sysmex XE-5000) validated for mouse samples.[4][11]
-
Analyzer-specific reagents and controls.
Procedure:
-
Collect a minimum of 30-50 µL of whole blood into an EDTA-coated microtube.[11] Ensure the sample is free of clots.
-
Gently mix the blood sample by inverting the tube several times. Do not vortex.
-
Follow the manufacturer's instructions to run daily quality controls to ensure the analyzer is calibrated correctly.
-
Select the appropriate species setting (mouse) on the analyzer.
-
Present the sample to the instrument as directed by the manufacturer.
-
The analyzer will automatically aspirate the required volume of blood and provide a printout or digital file with the complete blood count, including the absolute neutrophil count and percentage.
-
Run a cleaning cycle as recommended by the manufacturer, especially after a large batch of samples.[12]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the tumor microenvironment.
Experimental Workflow for Monitoring Neutropenia
Caption: Preclinical workflow for this compound neutropenia monitoring.
References
- 1. Absolute counting of neutrophils in whole blood using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. researchmap.jp [researchmap.jp]
- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 6. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 7. Combination immunotherapy using G-CSF and oncolytic virotherapy reduces tumor growth in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 9. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. mmpc.org [mmpc.org]
Technical Support Center: Optimizing SX-682 and Immunotherapy Co-Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CXCR1/2 inhibitor, SX-682, in combination with immunotherapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of cancer immunotherapy?
A1: this compound is an oral, small-molecule, allosteric inhibitor of both CXCR1 and CXCR2.[1][2] Tumors often secrete chemokines that bind to these receptors on myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the tumor microenvironment (TME).[3] These recruited cells create an immunosuppressive shield that hinders the anti-tumor activity of effector immune cells like T-cells. By blocking CXCR1/2, this compound inhibits the trafficking of these immunosuppressive cells into the tumor, thereby "uncloaking" the tumor and rendering it more susceptible to immunotherapy.[3]
Q2: What is the rationale for combining this compound with checkpoint inhibitors like anti-PD-1/PD-L1?
A2: Checkpoint inhibitors, such as pembrolizumab or nivolumab, work by releasing the "brakes" on T-cells, allowing them to attack cancer cells. However, their efficacy can be limited by the immunosuppressive TME. The accumulation of MDSCs and neutrophils in the TME is a key mechanism of resistance to checkpoint blockade. By preventing the recruitment of these suppressive cells, this compound can enhance the efficacy of anti-PD-1/PD-L1 therapies, leading to improved tumor control and survival in preclinical models.[3][4]
Q3: What are the key considerations for designing a preclinical in vivo study to evaluate the synergy between this compound and immunotherapy?
A3: When designing a preclinical study, it is crucial to:
-
Select an appropriate tumor model: Syngeneic mouse models with a competent immune system are essential for studying immunotherapies.[5] The choice of cell line should be based on its known expression of CXCR1/2 ligands and its response to immunotherapy.
-
Determine the optimal dosing and schedule: This is a critical aspect of your study. Preclinical data suggests that the timing of administration can significantly impact outcomes. Consider testing both concurrent (simultaneous) and sequential (one after the other) administration of this compound and the immunotherapy agent.[4][6]
-
Define clear endpoints: Key endpoints should include tumor growth inhibition, overall survival, and detailed immunophenotyping of the TME.[7]
-
Incorporate relevant biomarkers: Monitor changes in the populations of MDSCs, neutrophils, CD8+ T-cells, and other immune cells within the tumor and peripheral blood.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Preclinical Models
| Possible Cause | Troubleshooting Step |
| Tumor Model Variability | Different tumor models exhibit varying levels of dependence on the CXCR1/2 axis and different baseline immune infiltration. Ensure the chosen cell line expresses relevant chemokines and establishes a TME with myeloid cell infiltration. Consider screening multiple syngeneic models to find one that is responsive.[5][9] |
| Suboptimal Dosing or Scheduling | The therapeutic window for combination therapy can be narrow. Perform dose-titration studies for both this compound and the immunotherapy agent. Empirically test different administration schedules (e.g., this compound administered daily for a week prior to immunotherapy vs. concurrent administration) to identify the most synergistic sequence.[10][11] |
| Immune Status of Mice | The age, sex, and gut microbiome of the mice can influence their immune response.[12] Standardize these factors across experimental groups and ensure the use of healthy, immunocompetent mice. |
| Drug Formulation and Administration | Ensure proper formulation and administration of this compound to achieve adequate bioavailability. For oral administration, consider factors like food intake. Confirm the activity of the immunotherapy antibody. |
Issue 2: Unexpected Toxicity in Combination Therapy
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | CXCR1/2 are expressed on various hematopoietic cells. Inhibition can lead to neutropenia.[1] Monitor complete blood counts regularly. If severe neutropenia occurs, consider reducing the dose or introducing drug holidays. |
| Overlapping Toxicities | Both CXCR1/2 inhibitors and checkpoint inhibitors can cause immune-related adverse events (irAEs).[13] Be vigilant for signs of irAEs such as colitis, dermatitis, or pneumonitis. In case of severe toxicity, temporarily halt treatment with one or both agents and consider supportive care. |
| Dose and Schedule | The dose and schedule of the combination can significantly impact toxicity.[14] A dose-escalation study in combination is recommended to establish a maximum tolerated dose (MTD).[15] |
Issue 3: Difficulty in Assessing Immune Cell Infiltration and Function
| Possible Cause | Troubleshooting Step |
| Poor Tissue Digestion | Inefficient digestion of tumor tissue can lead to poor recovery of immune cells. Optimize enzymatic digestion protocols for your specific tumor model to ensure a good yield of viable single cells. |
| Inadequate Flow Cytometry Panel | A poorly designed antibody panel may not be able to distinguish between different myeloid and lymphoid cell populations accurately. Use a comprehensive panel of markers to identify MDSCs (e.g., CD11b, Ly6G, Ly6C), T-cell subsets (e.g., CD3, CD4, CD8, FoxP3), and activation markers (e.g., CD69, Granzyme B, IFN-γ).[16] |
| Timing of Analysis | The composition of the TME can change dynamically during treatment.[17] Perform immune cell analysis at multiple time points (e.g., before treatment, during, and after) to capture the kinetics of the immune response. |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Evaluating this compound and Anti-PD-1 Co-administration
This protocol outlines a general framework. Specific cell numbers, volumes, and timings should be optimized for your chosen tumor model.
Materials:
-
Syngeneic tumor cells (e.g., MC38, B16-F10)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Groups (Example):
-
Vehicle control
-
This compound alone
-
Anti-PD-1 alone
-
This compound + Anti-PD-1 (Concurrent)
-
This compound followed by Anti-PD-1 (Sequential)
-
-
Dosing Regimens (Example):
-
This compound: Administer daily by oral gavage at a determined dose.
-
Anti-PD-1: Administer intraperitoneally (e.g., 200 µg per mouse) on days 0, 3, and 6 of the treatment period.[6]
-
Concurrent: Start both this compound and anti-PD-1 on the same day.
-
Sequential: Administer this compound for a set period (e.g., 7 days) before the first dose of anti-PD-1.
-
-
Endpoint Analysis:
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Survival: Monitor mice for survival endpoints.
-
Immunophenotyping: At the end of the study (or at specific time points), euthanize a subset of mice from each group and harvest tumors and spleens for flow cytometric analysis of immune cell populations.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Materials:
-
Tumor tissue
-
Digestion buffer (e.g., Collagenase IV, DNase I in RPMI)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the tumor tissue and incubate in digestion buffer with agitation.
-
Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC lysis buffer.
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Stain for surface markers with a cocktail of fluorescently labeled antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies. Note that specific results can vary significantly based on the experimental model and conditions.
Table 1: Preclinical Efficacy of this compound in Combination with Immunotherapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) | Reference |
| Prostate Cancer (Mouse) | Anti-PD-1/Anti-CTLA-4 | No significant effect | - | [3] |
| This compound + Anti-PD-1/Anti-CTLA-4 | Significant reduction in tumor mass | Complete elimination of lung metastases | [3] |
Table 2: Clinical Trial Data for this compound and Pembrolizumab in Metastatic Melanoma (NCT03161431)
| Parameter | This compound Monotherapy (21 days) | This compound + Pembrolizumab (Combination) | Reference |
| Dose Limiting Toxicity (DLT) | No DLTs identified | Tolerable safety profile | [1] |
| Objective Response Rate (ORR) | N/A | 21% (at 200 mg dose) | [1] |
| Disease Control Rate (DCR) | N/A | 63% (at 200 mg dose) | [1] |
| Median Overall Survival (OS) | N/A | 14.7 months (at 200 mg dose) | [1] |
Signaling Pathways and Experimental Workflows
CXCR1/2 Signaling Pathway and this compound Inhibition
Caption: this compound blocks chemokine binding to CXCR1/2 on myeloid cells, inhibiting downstream signaling pathways that promote cell migration and immunosuppression.
Experimental Workflow for Optimizing Co-Administration Timing
Caption: A preclinical workflow to compare concurrent versus sequential administration of this compound and immunotherapy, assessing efficacy and immune endpoints.
References
- 1. Scientific Challenges in Developing Investigational Combination Therapies - Facilitating Collaborations to Develop Combination Investigational Cancer Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. Study Published in Nature Provides Path for New Immunotherapy to Prostate Cancer Using this compound – Results Underpin Clinical Trial of this compound With Anti-PD1 and Anti-CTLA4 Combination - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. Concurrent/sequential versus sequential immune checkpoint inhibition in inoperable large stage III non-small cell lung cancer patients treated with chemoradiotherapy: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 6. Comparative Analysis of Concurrent vs Sequential Administration of anti-PD-1 Following Thoracic Radiotherapy: Impact on Lung Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Dosing Schedule on the Incidence of Immune-Related AEs and Infusion Reactions in Patients Receiving Immunotherapy [jhoponline.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for designing preclinical studies in cancer immune nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicities associated with checkpoint inhibitors—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Opportunities and Challenges in the Development of Experimental Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
inconsistent results with SX-682 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with SX-682, a dual inhibitor of CXCR1 and CXCR2. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, small-molecule allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] By binding to these receptors, this compound blocks their activation by chemokines such as IL-8 (CXCL8).[3][4] This inhibition disrupts downstream signaling pathways, which in turn reduces the recruitment and migration of immunosuppressive myeloid cells like myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment.[5][6] The primary therapeutic goal is to abrogate the immunosuppressive nature of the tumor microenvironment, thereby enhancing the anti-tumor activity of immune effector cells such as T cells and Natural Killer (NK) cells.[5][7][8]
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
A2: Inconsistent IC50 values can arise from several experimental variables. Key factors to consider include:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift can occur in cell lines over time, leading to altered receptor expression or signaling.
-
Receptor Expression Levels: The levels of CXCR1 and CXCR2 can vary significantly between different cell lines and even within the same cell line under different culture conditions. Verify the expression of these receptors in your specific cell model.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of the assay can all influence the apparent potency of the inhibitor. It is crucial to standardize these parameters across experiments.
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into your final assay media.[1][9] Prepare fresh dilutions for each experiment as the compound's stability in aqueous media over time may vary.[1]
-
Vehicle Control: High concentrations of solvents like DMSO can have cytotoxic effects and interfere with the assay, so it's important to keep the final solvent concentration consistent across all treatments and below a non-toxic threshold (typically <0.5%).[10]
Q3: How can I determine if the cytotoxicity I'm observing is an on-target or off-target effect of this compound?
A3: Differentiating between on-target and off-target toxicity is a critical step in characterizing an inhibitor. Several studies indicate that this compound has minimal direct cytotoxic effects on various cancer cell lines in vitro at concentrations effective for inhibiting MDSC trafficking.[11][12][13] If you observe significant cytotoxicity, consider the following troubleshooting steps:
-
Use a Control Cell Line: Perform a counter-screen using a cell line that does not express CXCR1 or CXCR2. If toxicity persists in the receptor-negative cell line, it is likely due to an off-target effect.[14]
-
Rescue Experiment: If possible, overexpress the target receptors (CXCR1/CXCR2) in your cell line. An on-target effect should be potentiated, not rescued, by target overexpression.
-
Structurally Unrelated Inhibitor: Use a different, structurally unrelated inhibitor of CXCR1/2. If this second inhibitor does not produce the same cytotoxic phenotype, the effect of this compound is more likely to be off-target.[15]
-
Dose-Response Correlation: Compare the dose-response curve for the observed cytotoxicity with the dose-response for the intended on-target effect (e.g., inhibition of migration). A significant discrepancy in potency may suggest an off-target effect.[14]
Q4: My results with this compound are not reproducible between experiments. What should I do?
A4: Lack of reproducibility is a common challenge in in vitro research. To improve the consistency of your results with this compound, consider the following:[10]
-
Standardize Protocols: Ensure all experimental parameters, including cell culture conditions, reagent preparation, and incubation times, are strictly standardized and documented.
-
Compound Handling: Refer to the storage and solubility guidelines for this compound. The compound should be stored as a powder at -20°C for up to 3 years or as a stock solution in a suitable solvent at -80°C for up to 1 year.[9] Use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. A positive control could be a known CXCR1/2 ligand to stimulate migration, while a negative control would be the vehicle (e.g., DMSO) alone.
-
Instrument Calibration: Ensure that all equipment, such as plate readers and pipettes, are properly calibrated and maintained.
Q5: I am not observing an inhibition of neutrophil migration in my transwell assay with this compound. Why might this be?
A5: While this compound is a potent inhibitor of CXCR1/2, several factors can lead to a lack of observable effect in a neutrophil migration assay:
-
Compensatory Chemotactic Pathways: Neutrophils can migrate in response to a variety of chemoattractants. The complex mixture of factors in your experimental system (e.g., in tumor lysates) may activate other signaling pathways that compensate for CXCR1/2 blockade.[16]
-
Incomplete Inhibition: Some studies have shown that at therapeutic doses, CXCR1/2 antagonists can result in incomplete inhibition of neutrophil migration toward a CXCL2 gradient.[17]
-
Chemokine Concentration: The concentration of the chemokine used as a chemoattractant is critical. A very high concentration may overcome the inhibitory effect of this compound. It is advisable to perform a dose-response curve for the chemokine to determine the optimal concentration for your assay.[18]
-
Receptor Expression on Primary Cells: Ensure that the primary neutrophils you have isolated express sufficient levels of CXCR1 and CXCR2.
Troubleshooting Guides
Problem: High Variability in IC50 Values
| Potential Cause | Recommended Action | Rationale |
| Cell Health and Viability | Regularly check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before seeding. | Unhealthy or stressed cells can respond inconsistently to treatment. |
| Inconsistent Seeding Density | Use a cell counter to ensure a consistent number of cells are seeded in each well. | The ratio of inhibitor concentration to cell number can affect the IC50 value. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate for experimental samples, or ensure proper hydration by filling them with sterile PBS or media. | Evaporation from the outer wells can concentrate the inhibitor and affect cell growth, leading to skewed results.[19] |
| Inaccurate Compound Dilutions | Calibrate pipettes regularly and use a serial dilution method to prepare a range of inhibitor concentrations. | Errors in dilution can lead to significant variability in the final concentrations tested. |
| Assay Endpoint and Timing | Optimize the incubation time for your specific cell line and assay. Ensure the assay is read at a consistent time point across all experiments. | The timing of the assay endpoint can significantly impact the calculated IC50, especially for compounds that affect cell proliferation. |
Problem: Unexpected Cytotoxicity
If you observe unexpected cell death in your experiments with this compound, follow this workflow to investigate the potential cause:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
Reported IC50 Values for this compound
| Target | IC50 (nM) |
| CXCR1 | 42 |
| CXCR2 | 20 |
| Data from TargetMol[9] |
Solubility and Storage of this compound
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | 93 mg/mL (199.05 mM)[1] or 130 mg/mL (278.25 mM)[9] | -80°C for up to 1 year[9] |
| Powder | N/A | -20°C for up to 3 years[9] |
Note: Sonication is recommended to aid dissolution.[9] For in vivo formulations, specific protocols involving co-solvents like PEG300 and Tween 80 are available.[1][9]
Experimental Protocols
Generalized Neutrophil Chemotaxis Assay (Transwell Assay)
This protocol provides a general framework for assessing the effect of this compound on neutrophil migration. Optimization will be required for specific experimental conditions.
1. Isolation of Neutrophils:
-
Isolate neutrophils from fresh whole blood (human or murine) using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Perform red blood cell lysis if necessary.
-
Resuspend the isolated neutrophils in an appropriate assay medium (e.g., RPMI with 0.5% BSA).
2. Assay Setup:
-
Use a transwell plate with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
Add the chemoattractant (e.g., CXCL1 or CXCL8/IL-8) at a pre-determined optimal concentration to the lower chamber.[4][20]
-
In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for approximately 30-60 minutes at 37°C.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
4. Quantification of Migration:
-
Carefully remove the upper chamber.
-
The migrated cells in the lower chamber can be quantified using various methods:
-
Cell Counting: Lyse the cells in the lower chamber and quantify using a cell counter or a DNA-intercalating dye (e.g., CyQUANT).
-
Flow Cytometry: Acquire the cells from the lower chamber and count them using a flow cytometer with counting beads.
-
Microscopy: Stain the migrated cells on the underside of the membrane and count them under a microscope.
-
5. Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
CXCR1/2 Signaling Pathway and this compound Inhibition
Caption: this compound allosterically inhibits the CXCR1/2 receptors.
Logical Relationships in Inconsistent In Vitro Results
Caption: Potential sources of inconsistent in vitro results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review). | Read by QxMD [read.qxmd.com]
- 4. criver.com [criver.com]
- 5. Facebook [cancer.gov]
- 6. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]
- 7. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 8. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 9. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 20. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SX-682 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing SX-682 target engagement in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does this inform in vivo target engagement assessment?
A1: this compound is a potent, orally bioavailable, allosteric dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] Its primary mechanism of action is to block the signaling of these receptors, which are crucial for the recruitment of immunosuppressive myeloid cells, specifically myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[1] Therefore, assessing target engagement in vivo primarily involves measuring the reduction of these cell populations within the tumor.
Q2: Which are the most appropriate in vivo models to study this compound efficacy?
A2: Syngeneic mouse tumor models are highly recommended as they possess an intact immune system, which is crucial for evaluating the immunomodulatory effects of this compound. Commonly used and effective models include:
-
MOC1 and MOC2 (Murine Oral Cancer): These models have been shown to have significant infiltration of CXCR2+ neutrophilic MDSCs (PMN-MDSCs).[2][3][4]
-
LLC (Lewis Lung Carcinoma): This is another well-established model with notable myeloid cell infiltration.[2]
-
4T1 (Murine Breast Cancer): A widely used model for studying cancer metastasis and the tumor immune microenvironment.
-
B16-F10 (Murine Melanoma): This model has been used to demonstrate the synergistic effects of this compound with checkpoint inhibitors.[5]
Q3: What is a typical dosing regimen for this compound in mice?
A3: this compound is typically administered orally via gavage.[5] A common dose used in preclinical studies is 50 mg/kg, administered twice daily.[5] Another reported administration method is formulating this compound into chow to provide a continuous dose, for example, to expose mice to 500 mg/kg body weight per day.[3][6] The optimal dose and schedule may vary depending on the tumor model and experimental goals.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: The most direct readouts for target engagement are the pharmacodynamic effects of the drug. This can be assessed by:
-
Flow Cytometry: To quantify the reduction of MDSCs (specifically PMN-MDSCs) and neutrophils in the tumor, spleen, and peripheral blood.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify the decrease in neutrophil and MDSC infiltration directly within the tumor tissue architecture.
Experimental Protocols
Protocol 1: Assessment of MDSC and Neutrophil Infiltration by Flow Cytometry
This protocol outlines the steps to prepare a single-cell suspension from a solid tumor and analyze the myeloid cell populations.
1. Tumor Digestion and Single-Cell Suspension Preparation:
- Excise the tumor and weigh it.
- Mince the tumor into small pieces (1-2 mm) in a petri dish on ice containing RPMI-1640 medium.
- Transfer the minced tissue to a digestion buffer containing collagenase (e.g., Collagenase IV) and DNase I.
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the enzymatic digestion with RPMI-1640 containing 10% Fetal Bovine Serum (FBS).
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer (PBS with 2% FBS and 2 mM EDTA).
2. Antibody Staining:
- Count the viable cells using a hemocytometer and trypan blue.
- Aliquot approximately 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
- Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
- Stain for cell surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel for murine MDSCs and neutrophils includes:
- CD45 (to identify hematopoietic cells)
- CD11b (a pan-myeloid marker)
- Ly-6G (a marker for neutrophils and PMN-MDSCs)
- Ly-6C (to distinguish between monocytic and granulocytic myeloid cells)
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer for analysis. A viability dye can be included to exclude dead cells from the analysis.
3. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on live, single, CD45+ cells.
- From the CD45+ population, gate on CD11b+ cells.
- Within the CD11b+ gate, identify PMN-MDSCs as Ly-6G+ Ly-6C^low and monocytic MDSCs (M-MDSCs) as Ly-6G- Ly-6C^high.
Protocol 2: Immunohistochemical Staining for Neutrophils (Ly-6G)
This protocol provides a general guideline for detecting neutrophils in formalin-fixed paraffin-embedded (FFPE) tumor tissue.
1. Deparaffinization and Rehydration:
- Deparaffinize the tissue sections in xylene.
- Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a suitable buffer (e.g., Tris-EDTA buffer, pH 9.0) in a pressure cooker or water bath.
3. Staining:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific antibody binding using a protein block solution or normal serum.
- Incubate the sections with a primary antibody against Ly-6G overnight at 4°C.[7]
- Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the sections again.
- Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin.
4. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol and xylene.
- Mount the coverslip with a permanent mounting medium.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | This compound Dose | Treatment Schedule | Primary Endpoint | Result | Reference |
| MOC1 | 50 mg/kg, p.o., BID | Prophylactic or Therapeutic | Tumor Growth Inhibition | Significant reduction in tumor growth | [2] |
| LLC | 50 mg/kg, p.o., BID | Therapeutic | Tumor Growth Inhibition | Significant reduction in tumor growth | [2] |
| B16-F10 | 50 mg/kg, p.o., BID | Combination with anti-PD-1 | Tumor Growth Inhibition | Potent synergy with anti-PD-1, leading to enhanced tumor growth inhibition | [5] |
| MOC2 | 500 mg/kg in chow | Continuous | Tumor Growth Inhibition | Delayed primary tumor growth when combined with adoptive NK cell transfer | [3] |
Table 2: Pharmacodynamic Effects of this compound on Myeloid Cell Infiltration
| Tumor Model | This compound Dose | Myeloid Cell Population | Tissue | Change in Infiltration | Reference |
| MOC1 | 50 mg/kg, p.o., BID | PMN-MDSCs (CD11b+Ly-6G+) | Tumor | Significant decrease | [2] |
| LLC | 50 mg/kg, p.o., BID | PMN-MDSCs (CD11b+Ly-6G+) | Tumor | Significant decrease | [2] |
| MOC2 | 500 mg/kg in chow | PMN-MDSCs (CD11b+Ly-6G+) | Tumor | Significant decrease | [3] |
| MOC1 | 50 mg/kg, p.o., BID | Monocytic Myeloid Cells | Tumor | No significant change | [2] |
Troubleshooting Guides
Flow Cytometry
Q: I am seeing high background staining in my flow cytometry analysis. What could be the cause?
A: High background can be due to several factors:
-
Inadequate Fc receptor blocking: Ensure you are using an effective Fc block and incubating for a sufficient amount of time.
-
Antibody concentration is too high: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Insufficient washing: Increase the number of wash steps and the volume of wash buffer.
-
Dead cells: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude them from your analysis.
Q: My flow cytometry signal for MDSCs is weak or absent.
A: This could be due to:
-
Low target expression: The tumor model you are using may not have a high infiltration of MDSCs. Consider using a positive control tumor model known to have high MDSC infiltration.
-
Improper sample preparation: Over-digestion of the tumor can damage cell surface markers. Optimize your digestion time and enzyme concentrations.
-
Antibody issues: Ensure your antibodies are properly stored, not expired, and are validated for flow cytometry.
-
Instrument settings: Check that the laser and filter settings on the flow cytometer are appropriate for the fluorochromes you are using.
Q: I am having trouble distinguishing between PMN-MDSCs and neutrophils.
A: In mice, PMN-MDSCs and neutrophils share the CD11b+Ly-6G+ phenotype. Distinguishing them definitively often requires functional assays to assess the immunosuppressive activity of the sorted cells. However, within the context of an this compound experiment, a reduction in the overall CD11b+Ly-6G+ population in the tumor is a strong indicator of target engagement.
In Vivo Experiments
Q: I am observing variability in tumor growth within my control group.
A: Variability in tumor growth is common in preclinical models. To minimize this:
-
Ensure consistent cell injection: Inject the same number of viable tumor cells at the same anatomical location for each mouse.
-
Use age- and sex-matched mice: This will reduce biological variability.
-
Randomize animals into treatment groups: This will help to distribute any inherent variability evenly.
-
Increase group size: A larger number of animals per group will increase the statistical power to detect treatment effects.
Q: I am having difficulty with oral gavage, and some mice are showing signs of distress.
A: Oral gavage requires proper technique to avoid injury and stress to the animals.
-
Proper restraint: Ensure the mouse is properly restrained to prevent movement.
-
Correct needle size and type: Use a flexible gavage needle of an appropriate size for the mouse.
-
Slow and steady administration: Administer the this compound suspension slowly to prevent regurgitation and aspiration.
-
Formulation: Ensure the this compound is properly suspended in the vehicle (e.g., 0.5% methylcellulose) to prevent clogging of the gavage needle.
Visualizations
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound in vivo.
Caption: A decision tree for troubleshooting weak MDSC signals in flow cytometry.
References
- 1. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 2. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 3. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. patents.justia.com [patents.justia.com]
- 6. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. sysy-histosure.com [sysy-histosure.com]
Technical Support Center: Investigating Compensatory Signaling in Response to SX-682
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for the CXCR1/2 inhibitor, SX-682, to induce compensatory signaling pathways. All experimental protocols are detailed, and quantitative data is presented in clear, tabular formats. Diagrams generated using Graphviz are provided to visualize key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. Its primary therapeutic action in oncology is to block the recruitment of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME). By inhibiting CXCR1/2, this compound aims to enhance the anti-tumor immune response.
Q2: Is there evidence that this compound can induce compensatory signaling pathways?
Yes, there is emerging evidence suggesting that inhibition of the CXCR1/2 axis by this compound may lead to the activation of compensatory signaling pathways. One study has indicated a potential feedback mechanism involving the transforming growth factor-beta (TGF-β) signaling pathway. In this study, treatment with this compound led to the upregulation of the TGF-β receptor 1 (TGFBR1) gene. While direct activation of other pathways by this compound is still under investigation, studies on other targeted therapies have shown that compensatory activation of receptor tyrosine kinases (RTKs) and the STAT3 pathway are common resistance mechanisms.
Q3: What are the potential compensatory signaling pathways that could be activated in response to this compound treatment?
Based on preclinical evidence and analogous resistance mechanisms to other targeted therapies, several pathways could be involved in a compensatory response to this compound:
-
TGF-β Signaling: As mentioned, upregulation of TGFBR1 suggests a potential role for this pathway in mediating resistance.
-
Receptor Tyrosine Kinase (RTK) Pathways: Inhibition of one signaling axis can lead to the upregulation and/or activation of other RTKs, such as EGFR, VEGFR, or members of the HER family. This can occur through feedback loops that are relieved upon inhibition of the primary target.
-
PI3K/Akt Pathway: This is a central survival pathway that can be activated by various upstream signals, including RTKs. Its activation can promote cell survival and proliferation, thereby compensating for the effects of this compound.
-
STAT3 Pathway: STAT3 is a key transcription factor involved in cell survival, proliferation, and inflammation. Its activation has been observed as a resistance mechanism to various targeted therapies.
-
Other Chemokine Receptor Pathways: It is plausible that the inhibition of CXCR1/2 could lead to the upregulation of other chemokine receptors and their ligands as a compensatory mechanism to maintain myeloid cell recruitment or promote tumor cell survival. For instance, some studies suggest that CXCR1/2 antagonism can lead to an upregulation of the CXCR2 ligands, CXCL1 and CXCL2.
Q4: How can our lab investigate if this compound is inducing compensatory signaling in our experimental model?
To determine if this compound is inducing compensatory signaling, a multi-pronged approach is recommended:
-
Phosphoproteomics: This unbiased approach can identify global changes in protein phosphorylation, providing a broad overview of activated or inhibited signaling pathways.
-
Gene Expression Profiling: Techniques like RNA-sequencing or microarray analysis can identify changes in the transcriptome that may indicate the upregulation of compensatory pathways.
-
Western Blotting: This targeted approach can be used to validate the findings from phosphoproteomics and gene expression studies by examining the phosphorylation status and expression levels of specific proteins in suspected compensatory pathways (e.g., p-EGFR, p-STAT3, p-Akt).
-
Flow Cytometry: This technique can be used to quantify changes in the surface expression of receptors, such as RTKs or other chemokine receptors, on tumor cells or immune cells.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy of this compound over time in in-vitro/in-vivo models. | Development of acquired resistance through the activation of compensatory signaling pathways. | 1. Perform phosphoproteomic and gene expression analysis on treated versus untreated cells/tumors to identify upregulated pathways. 2. Validate findings using Western blotting for key phosphorylated proteins (e.g., p-EGFR, p-STAT3, p-Akt). 3. Assess changes in the expression of other chemokine receptors using flow cytometry or qPCR. 4. Consider combination therapy with an inhibitor of the identified compensatory pathway. |
| Inconsistent results with this compound treatment. | Variability in experimental conditions or cell line heterogeneity. | 1. Ensure consistent dosage and treatment duration of this compound. 2. Regularly authenticate cell lines to avoid genetic drift. 3. Optimize serum concentrations in in-vitro assays, as growth factors in serum can activate compensatory pathways. 4. For in-vivo studies, ensure uniformity in animal age, sex, and tumor implantation site. |
| Difficulty in detecting changes in phosphorylation of suspected compensatory proteins. | Suboptimal antibody selection, low protein abundance, or transient signaling. | 1. Use validated phospho-specific antibodies. 2. Perform immunoprecipitation to enrich for the protein of interest before Western blotting. 3. Conduct a time-course experiment to capture transient phosphorylation events. 4. Ensure the use of phosphatase and protease inhibitors during sample preparation. |
| No clear upregulation of a single compensatory pathway. | Redundant or multiple compensatory pathways are activated simultaneously. | 1. Utilize systems biology approaches to analyze phosphoproteomic and transcriptomic data to identify network-level changes. 2. Consider targeting multiple nodes in the identified compensatory network with combination therapies. |
Data Presentation
Table 1: Hypothetical Quantitative Phosphoproteomics Data Following this compound Treatment
| Phosphorylated Protein | Function | Fold Change (this compound vs. Control) |
| EGFR (pY1068) | Receptor Tyrosine Kinase | 2.5 |
| STAT3 (pY705) | Transcription Factor | 3.1 |
| Akt (pS473) | Survival Kinase | 2.2 |
| ERK1/2 (pT202/Y204) | Proliferation Kinase | 1.8 |
| TGFBR1 (pS165) | Serine/Threonine Kinase | 2.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental system.
Table 2: Hypothetical Gene Expression Data Following this compound Treatment
| Gene | Function | Fold Change (this compound vs. Control) |
| EGFR | Receptor Tyrosine Kinase | 1.9 |
| VEGFA | Angiogenic Factor | 1.7 |
| STAT3 | Transcription Factor | 2.3 |
| BCL2 | Anti-apoptotic Protein | 1.6 |
| CXCL1 | Chemokine Ligand | 2.8 |
| CXCL2 | Chemokine Ligand | 2.5 |
| TGFBR1 | TGF-β Receptor | 2.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental system.
Mandatory Visualizations
Caption: Potential compensatory signaling pathways activated in response to this compound.
long-term stability of SX-682 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SX-682 in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in DMSO.[1][2][3][4] It has very low solubility in water and ethanol.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, Cremophor EL, and corn oil are recommended to achieve higher concentrations.[1][2][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for up to one year or at -20°C for up to six months.[3][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution is stored improperly. If precipitation is observed during preparation, gentle warming and/or sonication can help redissolve the compound.[1][5] Ensure that you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[3] For in vivo formulations, it is crucial to add the solvents in the specified order and mix thoroughly at each step.[1]
Q4: How long is this compound stable in aqueous solutions for cell-based assays?
Q5: Are there any known degradation pathways for this compound in solution?
A5: Detailed information on the specific degradation pathways of this compound in various solutions is not publicly available. To minimize potential degradation, it is crucial to follow the recommended storage conditions, protect solutions from light, and use freshly prepared solutions for experiments.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 93 - 250 mg/mL (199.1 - 535.1 mM) | [1][3] |
| Water | < 1 mg/mL | [1] |
| Ethanol | < 1 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][2] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [2][3][5] |
| In Solvent (DMSO) | -20°C | 1 - 6 months | [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 467.20 g/mol ).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: General Workflow for Assessing Long-Term Stability of this compound in a Custom Formulation
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions.
-
Solution Preparation: Prepare the this compound solution in the desired solvent or formulation at the target concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity of this compound.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., 4°C, room temperature, -20°C). Protect the samples from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot and re-analyze it using the same analytical method.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (Time 0) values. A significant decrease in concentration or the appearance of new peaks in the chromatogram may indicate degradation.
Visualizations
Caption: CXCR1/2 Signaling Pathway Inhibition by this compound.
Caption: Recommended Workflow for this compound Solution Handling.
References
Technical Support Center: Best Practices for Handling SX-682 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of SX-682 in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and selective small-molecule allosteric inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] In the tumor microenvironment, cancer cells often secrete chemokines that bind to CXCR1 and CXCR2 on the surface of myeloid-derived suppressor cells (MDSCs) and neutrophils.[2][3] This interaction recruits these immunosuppressive cells to the tumor, forming a protective "cloak" that hinders the anti-tumor activity of effector immune cells like T cells and Natural Killer (NK) cells.[2] this compound blocks this signaling pathway, thereby preventing the recruitment of MDSCs and enhancing the body's natural anti-tumor immune response.[2][4]
2. What are the recommended storage and stability guidelines for this compound?
For optimal stability, this compound should be stored as a solid powder. Recommended storage conditions are:
Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. Gently vortex or sonicate at a low power to ensure complete dissolution. For in vivo studies, further dilutions can be made in appropriate vehicles such as corn oil or a formulation containing PEG300, Tween 80, and saline.[1] Always prepare fresh working solutions for each experiment.
4. What personal protective equipment (PPE) should be worn when handling this compound?
As a potent small molecule inhibitor, appropriate PPE should always be worn when handling this compound. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Lab Coat: A clean, buttoned lab coat.
-
Eye Protection: Safety glasses with side shields or goggles.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
5. How should I dispose of waste containing this compound?
Waste containing this compound, including unused solutions and contaminated labware, should be treated as chemical waste. Disposal should follow all local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of target in cell-based assays. | Compound Degradation: Improper storage of this compound stock solution. | Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line and experimental setup. | |
| Cell Line Resistance: The target cell line may not express sufficient levels of CXCR1/2 or may have downstream mutations that bypass the need for this pathway. | Confirm CXCR1 and CXCR2 expression in your cell line using techniques like flow cytometry or qPCR. Consider using a positive control cell line known to be sensitive to CXCR1/2 inhibition. | |
| High background or off-target effects observed. | High Concentration: Using an excessively high concentration of this compound may lead to non-specific effects. | Refer to the dose-response curve and use the lowest effective concentration that achieves the desired level of target inhibition. |
| DMSO Toxicity: High concentrations of the solvent (DMSO) can be toxic to some cell lines. | Ensure the final concentration of DMSO in your cell culture media is kept to a minimum (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Precipitation of this compound in aqueous media. | Low Solubility: this compound has limited solubility in aqueous solutions. | Prepare the final working solution by diluting the DMSO stock solution directly into pre-warmed cell culture media or assay buffer with vigorous mixing. Avoid preparing intermediate dilutions in aqueous buffers where the compound may precipitate. |
| Difficulty in reproducing in vivo efficacy. | Poor Bioavailability: The formulation and route of administration may not be optimal for achieving sufficient in vivo exposure. | For oral administration, consider using a formulation with excipients like PEG300 and Tween 80 to improve solubility and absorption.[1] Ensure consistent and accurate dosing. |
| Rapid Metabolism: The compound may be rapidly metabolized in the animal model. | Consult literature for pharmacokinetic data on this compound in the relevant species to determine the appropriate dosing frequency. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| CXCR1 | 42 | Radioligand Binding Assay | [1] |
| CXCR2 | 20 | Radioligand Binding Assay | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell Line | Starting Concentration | Notes | Reference |
| Cell Viability | MOC2 | 1 µM | Treatment for 24-48 hours. | [4][5] |
| Apoptosis Assay | MOC2 | 1 µM | Treatment for 24 hours. | [4][5] |
| Chemotaxis/Invasion Assay | Various Cancer Cell Lines | 0.1 - 1 µM | Dependent on cell type and chemoattractant used. | [4] |
| Western Blot (downstream signaling) | Various Cancer Cell Lines | 0.5 - 2 µM | Pre-treatment for 1-4 hours before stimulation. | - |
Experimental Protocols
1. General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. General Protocol for a Western Blot to Assess Downstream Signaling
-
Cell Treatment: Plate cells and grow them to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treatment: Treat the cells with the desired concentration of this compound or vehicle control for 1-4 hours.
-
Stimulation: Stimulate the cells with a CXCR1/2 ligand (e.g., IL-8/CXCL8) for a short period (e.g., 15-30 minutes) to induce downstream signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., Akt, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Signaling pathway of CXCR1/2 mediated MDSC recruitment and its inhibition by this compound.
Caption: Experimental workflow for an in vitro cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 3. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 4. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
SX-682: A Comparative Analysis of Efficacy in Diverse Tumor Models
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of SX-682, a potent and selective dual CXCR1/2 inhibitor, across a range of preclinical and clinical tumor models. The objective of this document is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate the therapeutic potential of this compound in oncology. Through a detailed presentation of experimental data, methodologies, and signaling pathways, this guide compares the performance of this compound with alternative therapeutic agents, providing a clear perspective on its standing in the current landscape of cancer treatment.
Executive Summary
This compound is an orally bioavailable small-molecule inhibitor that targets the chemokine receptors CXCR1 and CXCR2. These receptors play a pivotal role in the tumor microenvironment by mediating the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils. By blocking this signaling axis, this compound has demonstrated the ability to remodel the tumor microenvironment, enhance anti-tumor immunity, and overcome resistance to various cancer therapies. This guide presents data from studies in melanoma, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and myelodysplastic syndromes (MDS), comparing its efficacy with that of standard-of-care and emerging therapies.
Mechanism of Action: Targeting the CXCR1/2 Axis
Tumors actively shape their microenvironment to promote growth and evade immune surveillance. A key strategy is the secretion of chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8, which bind to CXCR1 and CXCR2 on myeloid cells. This interaction recruits MDSCs and tumor-associated neutrophils (TANs) to the tumor site, where they suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells, thereby creating an immunosuppressive shield that protects the tumor. This compound acts as an allosteric inhibitor of both CXCR1 and CXCR2, effectively blocking this recruitment and restoring the anti-tumor immune response.
Figure 1: Mechanism of action of this compound in the tumor microenvironment.
Efficacy in Preclinical and Clinical Models
The following sections provide a detailed comparison of this compound's efficacy in various tumor models, with quantitative data summarized in tables for ease of comparison.
Melanoma
In preclinical melanoma models, this compound has demonstrated potent synergy with anti-PD-1 therapy, leading to complete remissions in some cases[1]. Clinical data from the NCT03161431 trial, a Phase 1/2 study, has shown that this compound in combination with pembrolizumab has a tolerable safety profile and demonstrates clinical activity in patients with metastatic melanoma who have progressed on prior anti-PD-1 therapy[2].
| Therapy | Tumor Model | Metric | Value | Reference |
| This compound + Pembrolizumab | Metastatic Melanoma (NCT03161431) | Objective Response Rate (ORR) at 200mg dose | 21% | [2] |
| Disease Control Rate (DCR) at 200mg dose | 63% | [2] | ||
| Median Overall Survival (OS) at 200mg dose | 14.7 months | [2] | ||
| Pembrolizumab (monotherapy) | Advanced Melanoma (KEYNOTE-006) | 12-month Overall Survival Rate | 68.4% - 74.1% | |
| Ipilimumab (monotherapy) | Advanced Melanoma (KEYNOTE-006) | 12-month Overall Survival Rate | 58.2% | |
| Ladarixin (CXCR1/2 inhibitor) | Human Melanoma Xenografts | Tumor Growth Inhibition | Significant | [3][4] |
Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies in NSCLC models have shown that this compound can overcome resistance to targeted therapies that inhibit the RAS/RAF/MEK/ERK signaling pathway[5]. By blocking the influx of granulocytic MDSCs, this compound enhances the anti-tumor activity of these agents and prolongs survival in mouse models[6][7]. A phase II clinical trial (NCT04920430) is currently evaluating this compound in combination with pembrolizumab for metastatic or recurrent Stage IIIC or IV NSCLC[5].
| Therapy | Tumor Model | Metric | Value | Reference |
| This compound + SHP2 inhibitor | Aggressive NSCLC mouse model | Median Overall Survival | 38 days | [6][7] |
| SHP2 inhibitor (monotherapy) | Aggressive NSCLC mouse model | Median Overall Survival | 27 days | [6][7] |
| This compound (monotherapy) | Aggressive NSCLC mouse model | Median Overall Survival | 21.5 days | [6][7] |
| Vehicle control | Aggressive NSCLC mouse model | Median Overall Survival | 18 days | [6][7] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
In preclinical HNSCC models, this compound has been shown to enhance the efficacy of both NK cell-based immunotherapy and chemotherapy[6][8]. By abrogating the accumulation of MDSCs in the tumor, this compound promotes the infiltration and activation of adoptively transferred NK cells, leading to improved tumor control[8]. Furthermore, this compound sensitizes HNSCC cells to docetaxel, resulting in potent anti-tumor efficacy in vivo[6].
| Therapy | Tumor Model | Metric | Value | Reference |
| This compound + Adoptively transferred NK cells | Murine Oral Cancer 2 (MOC2) model | Tumor Growth | Significantly inhibited | [8] |
| This compound + Docetaxel | HNSCC xenograft models | Tumor Control | Strong, leading to cures | [6] |
| Docetaxel (monotherapy) | HNSCC preclinical models | Cytotoxicity | Effective, but resistance can develop | [9][10][11][12] |
Colorectal Cancer (CRC)
Preclinical studies in CRC models have demonstrated that this compound can increase the sensitivity of tumors to immune checkpoint blockade (ICB) therapy[13]. The STOPTRAFFIC-1 trial (NCT04599140), a Phase I/II study, is evaluating this compound in combination with nivolumab for patients with refractory RAS-mutated microsatellite stable (MSS) metastatic CRC[13][14].
| Therapy | Tumor Model | Metric | Value | Reference |
| This compound + ICB therapy | CRC mouse models | Sensitivity to ICB | Increased | [13] |
| Survival | Increased | [13] |
Myelodysplastic Syndromes (MDS)
In patients with MDS who have failed hypomethylating agents, single-agent this compound has shown clinical activity. A Phase 1 trial demonstrated a dose-dependent increase in the overall response rate, with a 50% ORR at the 200 mg BID dose.
| Therapy | Tumor Model | Metric | Value | Reference |
| This compound (monotherapy) | MDS patients (post-HMA failure) | Overall Response Rate (ORR) at 200mg BID | 50% | |
| Decitabine (monotherapy) | Higher-risk MDS | Overall Response Rate (ORR) | 17% - 32% |
Experimental Protocols
Detailed methodologies for the key preclinical tumor models cited in this guide are provided below.
Murine Oral Cancer 2 (MOC2) Model
The MOC2 cell line, derived from a chemically induced oral squamous cell carcinoma in a C57BL/6 mouse, provides a syngeneic and immunocompetent model of HNSCC[3][15].
-
Cell Culture: MOC2 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere[16].
-
Tumor Implantation: 1x10^5 to 1x10^6 MOC2 cells are injected subcutaneously or orthotopically into the flank or oral cavity of C57BL/6 mice[8][12].
-
Treatment: this compound is typically administered orally, either through medicated chow or by oral gavage. Combination therapies, such as adoptive NK cell transfer, are administered intravenously.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements. Immune cell infiltration and activation within the tumor are assessed by flow cytometry and immunohistochemistry.
Figure 2: General experimental workflow for the MOC2 tumor model.
Lewis Lung Carcinoma (LLC) Model
The LLC cell line is a widely used syngeneic model for lung cancer research, established from a spontaneous tumor in a C57BL/6 mouse[9][10][17][18][19].
-
Cell Culture: LLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Tumor Implantation: 1x10^5 to 5x10^6 LLC cells are injected subcutaneously into the flank of C57BL/6 mice[17][18].
-
Treatment: Therapeutic agents are administered via various routes (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Metastatic burden in the lungs is also often assessed.
4T1 Mammary Carcinoma Model
The 4T1 cell line is a syngeneic model of triple-negative breast cancer that spontaneously metastasizes from the primary tumor in BALB/c mice, mimicking late-stage human breast cancer[20][21][22][23][24].
-
Cell Culture: 4T1 cells are cultured in appropriate media, typically RPMI-1640 with 10% FBS.
-
Tumor Implantation: Cells are injected into the mammary fat pad of female BALB/c mice to establish an orthotopic model[24].
-
Treatment: this compound is often administered in the diet. Combination therapies, such as bintrafusp alfa, are given via intraperitoneal injection[25].
-
Efficacy Assessment: Primary tumor growth is monitored, and metastatic spread to distant organs like the lungs is a key endpoint, often assessed by histology or colony counting assays.
Conclusion
This compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other cancer treatments, across a variety of preclinical and clinical tumor models. Its mechanism of action, which involves the disruption of the immunosuppressive tumor microenvironment by blocking the CXCR1/2 axis, provides a strong rationale for its continued development. The data presented in this guide suggest that this compound holds promise as a valuable therapeutic agent in the oncologist's armamentarium, with the potential to improve outcomes for patients with a range of malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in larger patient populations.
References
- 1. Pembrolizumab for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Study Points to this compound as Novel Strategy to Broadly Increase the Effectiveness of Therapies Targeting the RAS/RAF/MEK/ERK Signaling Pathway in Non-Small Cell Lung Cancer - Syntrix Pharmaceuticals [syntrixbio.com]
- 6. Combination of Experimental Drug Classes Shown to Extend Survival in Mice with Lung Cancer | NYU Langone News [nyulangone.org]
- 7. Combination of Experimental Drug Classes Shown to Extend Survival in Mice with Lung Cancer [prnewswire.com]
- 8. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel induction therapy in locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel (Taxotere): an active drug for the treatment of patients with advanced squamous cell carcinoma of the head and neck. EORTC Early Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real World Outcomes of Ipilimumab and Nivolumab in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ipilimumab: from preclinical development to future clinical perspectives in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. Nivolumab in melanoma: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ipilimumab for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Navigating the CXCR1/2 Inhibitor Landscape: A Comparative Analysis of SX-682 and Other Key Modulators
For Immediate Release
In the rapidly evolving field of immuno-oncology and inflammation research, the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) have emerged as critical targets. These receptors, primarily expressed on neutrophils and other myeloid cells, play a pivotal role in mediating the inflammatory tumor microenvironment and promoting tumor progression. A growing number of small molecule inhibitors targeting CXCR1 and/or CXCR2 are in various stages of preclinical and clinical development. This guide provides a comparative overview of SX-682, a clinical-stage CXCR1/2 inhibitor, against other notable inhibitors, offering a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Common Target, Diverse Approaches
All the inhibitors discussed herein target the CXCR1 and/or CXCR2 receptors, which are activated by a family of ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8). This interaction triggers a signaling cascade that promotes the migration and activation of myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment, contributing to immunosuppression and tumor growth.[1][2][3] While the overarching goal is to block this signaling, the specific modalities and potencies of these inhibitors vary.
This compound is an orally bioavailable, potent, and selective allosteric inhibitor of both CXCR1 and CXCR2.[4][5] By binding to an allosteric site, this compound induces a conformational change in the receptors, preventing their activation by chemokines.[3] This dual inhibition is believed to be crucial for effectively blocking the recruitment of immunosuppressive myeloid cells.[6] Other prominent CXCR1/2 inhibitors include Reparixin, Ladarixin, Navarixin, and Danirixin, each with its own unique profile.
Quantitative Comparison of CXCR1/2 Inhibitors
To facilitate a direct comparison of the leading CXCR1/2 inhibitors, the following table summarizes their reported potencies. It is important to note that while this compound is consistently described as a potent dual inhibitor, specific IC50 values are not publicly available in the reviewed literature.
| Inhibitor | Target(s) | IC50/Kd (nM) | Development Stage |
| This compound | CXCR1/CXCR2 | Potent dual inhibitor (specific IC50 not publicly available) | Phase 2[7] |
| Reparixin | CXCR1/CXCR2 | CXCR1: 1, CXCR2: 100-400 | Clinical Trials[8] |
| Ladarixin | CXCR1/CXCR2 | CXCR1: ~0.9, CXCR2: ~0.8 | Clinical Trials |
| Navarixin | CXCR1/CXCR2 | CXCR1: 36 (IC50), 41 (Kd); CXCR2: 2.6 (IC50), 0.08-0.20 (Kd) | Phase 2 (for solid tumors, discontinued for other indications) |
| Danirixin | CXCR2 >> CXCR1 | CXCR2: 12.5, CXCR1: 977 | Clinical Trials |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams have been generated using Graphviz.
Caption: CXCR1/2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for CXCR1/2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CXCR1/2 inhibitors. Below are outlines of key experimental protocols.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of an inhibitor to block the migration of neutrophils towards a chemoattractant, such as IL-8.
-
Cell Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.
-
Chamber Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant and Inhibitor Preparation: Add a known concentration of a chemoattractant (e.g., recombinant human IL-8) to the lower wells. In the upper wells, pre-incubate the isolated neutrophils with varying concentrations of the CXCR1/2 inhibitor or vehicle control.
-
Migration: Place the upper chamber containing the neutrophils onto the lower chamber and incubate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye that binds to the DNA of the migrated cells and measuring the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of an inhibitor for the CXCR1 and CXCR2 receptors by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress either human CXCR1 or CXCR2.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-IL-8), and varying concentrations of the unlabeled inhibitor.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the inhibitor. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitor's binding affinity (Ki).
In Vivo Tumor Model
Animal models are essential for evaluating the in vivo efficacy of CXCR1/2 inhibitors in a complex biological system.
-
Tumor Cell Implantation: Implant a suitable cancer cell line (e.g., melanoma, breast, or pancreatic cancer) subcutaneously or orthotopically into immunocompetent (syngeneic) or immunodeficient (xenograft) mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to establish and reach a predetermined size. Then, randomize the animals into treatment groups: vehicle control and one or more doses of the CXCR1/2 inhibitor. Administer the treatment orally or via another appropriate route, typically on a daily or twice-daily schedule.
-
Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume with calipers. Overall survival of the animals is also a key endpoint.
-
Pharmacodynamic and Mechanistic Studies: At the end of the study, or at intermediate time points, collect tumors and other tissues (e.g., blood, spleen) for analysis. Use techniques like flow cytometry to quantify the infiltration of different immune cell populations (e.g., MDSCs, T cells, NK cells) in the tumor microenvironment. Immunohistochemistry can be used to visualize the localization of these cells and other markers of interest.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor. Correlate these findings with the changes observed in the tumor microenvironment.
Conclusion
The landscape of CXCR1/2 inhibitors is dynamic, with several promising candidates progressing through clinical trials. This compound stands out as a potent dual inhibitor with a strong preclinical rationale for its use in combination with immunotherapy.[8] The comparative data and experimental outlines provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating a deeper understanding of these critical therapeutic agents and informing future research and development efforts in the fight against cancer and inflammatory diseases.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Syntrix Receives $2.3M Grant to Conduct a Phase 1/2 Clinical Trial Evaluating this compound Alone and with Pembrolizumab in Metastatic Melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. This compound by Syntrix Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Inhibition of the chemokine receptors CXCR1 and CXCR2 synergizes with docetaxel for effective tumor control and remodeling of the immune microenvironment of HPV-negative head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntrix Opens Investigational New Drug (IND) Application for this compound, a Dual CXCR1 and CXCR2 Inhibitor - Syntrix Pharmaceuticals [syntrixbio.com]
- 8. Syntrix Pharmaceuticals Announces Dosing of First Patient in Phase 1/2 Clinical Trial of this compound in Combination with KEYTRUDA® (pembrolizumab) in Metastatic Melanoma [prnewswire.com]
For researchers, scientists, and drug development professionals, the targeting of the CXCR1/2 signaling pathway has emerged as a promising strategy in oncology. This pathway plays a crucial role in tumor progression by facilitating the infiltration of immunosuppressive myeloid cells into the tumor microenvironment. Two prominent small molecule inhibitors, SX-682 and navarixin, have been the subject of extensive preclinical investigation. This guide provides a comparative analysis of their performance in preclinical cancer models, supported by available experimental data and methodologies.
Quantitative Performance in Preclinical Models
The efficacy of this compound and navarixin has been evaluated in a range of preclinical cancer models, both as monotherapies and in combination with other treatments, such as immune checkpoint inhibitors. The following tables summarize the available quantitative data.
Table 1: Preclinical Efficacy of this compound in Monotherapy and Combination Therapy
| Cancer Model | Treatment | Key Findings | Citation(s) |
| Murine Oral Cancer (MOC2) | This compound Monotherapy | Did not alter tumor progression. | [4] |
| 4T1 Mammary Carcinoma | This compound Monotherapy | Slightly delayed primary tumor growth. | [1] |
| Metastatic Castrate-Resistant Prostate Cancer (mCRPC) Mouse Model | This compound Monotherapy | Significantly reduced tumor size. | [2] |
| Metastatic Castrate-Resistant Prostate Cancer (mCRPC) Mouse Model | This compound + Anti-PD-1/Anti-CTLA-4 | Completely eliminated lung metastasis. | [2] |
| Murine Oral Cancer (MOC2) | This compound + Adoptively Transferred NK Cells | Significantly delayed primary tumor growth and prolonged survival. Induced complete tumor rejection in 21% of mice. | [4] |
Table 2: Preclinical Efficacy of Navarixin in Monotherapy and Combination Therapy
| Cancer Model | Treatment | Key Findings | Citation(s) |
| Colorectal Cancer (CRC) & Melanoma in vivo models | Navarixin Monotherapy | Inhibited tumor growth. | [3] |
| B16-F10 Melanoma (syngeneic) | Navarixin + Anti-PD-1 | Enhanced anti-tumor activity, with complete responses observed. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols used in key studies for both this compound and navarixin.
This compound in Murine Oral Cancer (MOC2) Model
A study investigating the combination of this compound with NK-cell immunotherapy in a murine oral cancer model employed the following protocol[4]:
-
Cell Line: Murine oral cancer 2 (MOC2) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of 1 x 10^5 MOC2 cells into the flank.
-
Treatment:
-
This compound was administered via medicated chow.
-
Adoptively transferred natural killer (NK) cells were administered intravenously.
-
-
Endpoints: Tumor growth was monitored, and survival was recorded. Immune cell infiltration in the tumor microenvironment was analyzed.
Navarixin in Melanoma Model
While a specific detailed public protocol for a navarixin melanoma model was not identified in the search results, a clinical trial protocol for a study combining navarixin with pembrolizumab in melanoma patients references a preclinical study using the B16-F10 syngeneic tumor model.[5] A general methodology for such a study would typically involve:
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of B16-F10 cells.
-
Treatment:
-
Navarixin administered orally.
-
Anti-PD-1 antibody administered intraperitoneally or intravenously.
-
-
Endpoints: Tumor growth inhibition and survival analysis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Concluding Remarks
Both this compound and navarixin demonstrate promising preclinical anti-tumor activity by targeting the CXCR1/2 pathway. The available data suggests that their efficacy is particularly pronounced when used in combination with immunotherapies, where they can help overcome the immunosuppressive tumor microenvironment. This compound has shown the ability to convert immunologically "cold" tumors to "hot," rendering them susceptible to checkpoint blockade.[2] Similarly, navarixin has demonstrated synergistic effects with anti-PD-1 therapy, leading to complete responses in a melanoma model.[5]
While the current body of evidence is strong, direct comparative preclinical studies would be invaluable to delineate the nuanced differences in potency, efficacy, and potential off-target effects between these two inhibitors. Such studies would provide a clearer roadmap for their clinical development and application in specific cancer types. Researchers are encouraged to consider these findings when designing future preclinical and clinical trials targeting the CXCR1/2 axis.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Study Published in Nature Provides Path for New Immunotherapy to Prostate Cancer Using this compound – Results Underpin Clinical Trial of this compound With Anti-PD1 and Anti-CTLA4 Combination - Syntrix Pharmaceuticals [syntrixbio.com]
- 3. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Dual CXCR1/2 Inhibition with SX-682: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of cancer immunotherapy, targeting the tumor microenvironment has emerged as a critical strategy to overcome resistance and enhance therapeutic efficacy. The chemokine receptors CXCR1 and CXCR2, and their ligands, play a pivotal role in recruiting immunosuppressive myeloid cells into the tumor, thereby shielding it from immune attack. This guide provides a comprehensive comparison of the dual CXCR1/2 inhibitor SX-682 with other therapeutic alternatives, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The Advantage of Dual CXCR1/2 Inhibition
Tumors secrete chemokines that bind to CXCR1 and CXCR2 on myeloid-derived suppressor cells (MDSCs) and neutrophils, recruiting them to the tumor microenvironment.[1] This influx of immunosuppressive cells creates a barrier that prevents cytotoxic T cells and natural killer (NK) cells from effectively eliminating cancer cells.[1][2] Dual inhibition of both CXCR1 and CXCR2 with a single agent like this compound offers a multi-pronged attack by:
-
Blocking MDSC and Neutrophil Recruitment: By inhibiting the primary signaling pathway for their infiltration, this compound reduces the population of these immunosuppressive cells within the tumor.[2][3][4][5]
-
Enhancing Anti-Tumor Immunity: The reduction in myeloid-driven suppression allows for increased infiltration and activation of cytotoxic T lymphocytes (CTLs) and NK cells, unleashing the body's natural anti-tumor response.[2][4]
-
Overcoming Immunotherapy Resistance: A high presence of MDSCs is associated with poor responses to immune checkpoint inhibitors (ICIs).[6] By depleting these cells, this compound can sensitize tumors to therapies like anti-PD-1 antibodies.[7][8]
-
Inhibiting Tumor Growth and Metastasis: The CXCR1/2 axis is also implicated in tumor cell proliferation, survival, and angiogenesis.[9][10] Dual inhibition can therefore have direct anti-tumor effects.
This compound: Mechanism of Action
This compound is an orally bioavailable, small-molecule allosteric inhibitor of both CXCR1 and CXCR2.[2][3][4] Its allosteric binding mechanism offers a durable and potent antagonism of the receptors.[10]
Comparative Performance: this compound vs. Alternatives
The therapeutic landscape for targeting the CXCR1/2 axis includes single inhibitors and other dual inhibitors. This section compares the performance of this compound with these alternatives based on available clinical and preclinical data.
| Therapy Class | Agent | Mechanism | Key Efficacy Data (Clinical/Preclinical) | Status |
| Dual CXCR1/2 Inhibitor | This compound | Allosteric inhibitor of CXCR1 and CXCR2 | Metastatic Melanoma (NCT03161431, combo w/ Pembrolizumab): - ORR: 21% at 200mg BID[2][11]- DCR: 63% at 200mg BID[2][11]- Median OS: 14.7 months at 200mg BID[2][11] | Phase 1/2 |
| Reparixin | Allosteric inhibitor of CXCR1 and CXCR2 | Metastatic Breast Cancer (Phase Ib, combo w/ Paclitaxel): - 30% response rate[12] | Phase 2 | |
| Single CXCR2 Inhibitor | Navarixin (SCH527123) | Allosteric inhibitor of CXCR2 | Advanced Solid Tumors (Phase 2, combo w/ Pembrolizumab): - ORR: 5% (CRPC), 2.5% (MSS CRC), 0% (NSCLC)[13][14] | Phase 2 |
Table 1: Comparison of CXCR1/2 Inhibitors in Oncology
Experimental Data Supporting this compound's Advantages
Preclinical Evidence: Modulation of the Tumor Microenvironment
Studies in various mouse cancer models have demonstrated the potent ability of this compound to remodel the tumor microenvironment.
| Cancer Model | Treatment | Effect on MDSCs | Effect on T-cells | Outcome | Reference |
| Oral & Lung Carcinoma | This compound | Significantly decreased PMN-MDSC trafficking into tumors.[5] | Enhanced accumulation of endogenous and adoptively transferred T cells.[5] | Enhanced tumor growth inhibition with anti-PD-1 therapy.[5] | [5] |
| Head and Neck Cancer | This compound | Abrogated tumor trafficking of MDSCs.[9] | Enhanced tumor infiltration and activation of adoptively transferred NK cells.[9] | Enhanced therapeutic efficacy of NK cell therapy.[9] | [9] |
Table 2: Preclinical Effects of this compound on the Tumor Microenvironment
Clinical Data: Efficacy in Combination Therapy
The phase 1/2 clinical trial (NCT03161431) of this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy has shown promising results.[2][15]
| Dose of this compound (BID) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| ≤100 mg | 0% | 0% | 7.4 months |
| 150 mg | Not Reported | 50% | Not Reported |
| 200 mg | 21% | 63% | 14.7 months |
Table 3: Clinical Efficacy of this compound with Pembrolizumab in Metastatic Melanoma (NCT03161431) [2][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effects of CXCR1/2 inhibitors.
Flow Cytometry for MDSC Analysis in Tumors
Objective: To quantify the percentage of MDSCs within the tumor.
Protocol Summary:
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Cell Staining:
-
Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.[16]
-
Stain with a cocktail of fluorescently-conjugated antibodies against myeloid markers. A common panel for murine MDSCs includes CD11b and Gr-1.[16] For human MDSCs, a panel may include CD11b, CD33, HLA-DR, CD14, and CD15.[17]
-
-
Flow Cytometry: Acquire stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify MDSC populations based on their marker expression (e.g., in mice, CD11b+Gr-1+).[16]
Immunohistochemistry for T-cell Infiltration
Objective: To visualize and quantify the infiltration of T-cells into the tumor tissue.
Protocol Summary:
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the target antigens.[1]
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for a T-cell marker (e.g., CD3 or CD8).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin.[18]
-
-
Microscopy and Analysis: Visualize the stained sections under a microscope. Quantify the number of positive cells per unit area.
In Vivo Mouse Cancer Model
Objective: To evaluate the in vivo efficacy of this compound alone or in combination with other therapies.
Protocol Summary:
-
Cell Culture and Implantation: Culture a suitable cancer cell line (e.g., B16 melanoma, MOC2 oral cancer).[9][19] Inject a defined number of cells subcutaneously into the flank of syngeneic mice.[9][20]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, begin treatment with this compound (e.g., via oral gavage or formulated in chow) and/or other therapies.[9][21]
-
Endpoint Analysis: At the end of the study, measure final tumor volumes and weights. Euthanize mice and collect tumors and other tissues for further analysis (e.g., flow cytometry, immunohistochemistry). Monitor overall survival in parallel cohorts.
Conclusion
The dual CXCR1/2 inhibitor this compound represents a promising therapeutic strategy to overcome myeloid-mediated immunosuppression in the tumor microenvironment. Its ability to block the recruitment of MDSCs and neutrophils, thereby enhancing the efficacy of immunotherapies, is supported by a growing body of preclinical and clinical evidence. The data presented in this guide highlights the advantages of dual inhibition over single-target approaches and provides a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers aiming to investigate the role of the CXCR1/2 axis in cancer and to evaluate novel therapeutic interventions.
References
- 1. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Detection of Circulating and Tissue Myeloid-Derived Suppressor Cells (MDSC) by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. | BioWorld [bioworld.com]
- 5. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloid-derived suppressor cells in cancer: therapeutic targets to overcome tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Researchers Report this compound Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors [prnewswire.com]
- 9. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 11. healthscout.app [healthscout.app]
- 12. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 16. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
- 21. selleckchem.com [selleckchem.com]
Illuminating the On-Target Efficacy of SX-682: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the on-target effects of SX-682, a potent dual inhibitor of the chemokine receptors CXCR1 and CXCR2. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound against other notable CXCR1/2 inhibitors, supported by experimental data and detailed protocols.
This compound is an orally bioavailable, selective, and reversible allosteric antagonist of CXCR1 and CXCR2.[1][2] Its primary mechanism of action involves inhibiting the signaling pathways mediated by these receptors, which are crucial for the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment (TME).[1][3] By blocking this recruitment, this compound aims to dismantle the immunosuppressive shield that protects tumors, thereby enabling effector immune cells like natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) to effectively target and eliminate cancer cells.[1][3]
Comparative Analysis of On-Target Effects
To provide a clear comparison of this compound with other CXCR1/2 inhibitors, the following table summarizes key quantitative data on their receptor binding affinities and their impact on myeloid cell trafficking.
| Inhibitor | Target(s) | IC50/Kd (nM) | Reported On-Target Effects | Key Findings & Citations |
| This compound | CXCR1/CXCR2 | IC50: 42 (CXCR1), 20 (CXCR2) | - Significantly abrogates tumor infiltration of CXCR2+ polymorphonuclear MDSCs (PMN-MDSCs).- Treatment in mouse models of oral and lung cancer inhibited PMN-MDSC trafficking into tumors. | In preclinical models, this compound enhanced the efficacy of anti-PD-1 therapy by reducing MDSC accumulation in the TME.[4][5] A Phase 1 trial in patients with myelodysplastic syndromes (MDS) who failed hypomethylating agents showed a dose-dependent overall response rate, reaching 50% at the 200 mg BID dose.[6] |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | IC50: 36 (CXCR1), 2.6 (CXCR2)Kd: 41 (cyno CXCR1), 0.08-0.20 (monkey, mouse, rat CXCR2) | - Inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation.- Reduces absolute neutrophil count in clinical trials. | A Phase 2 clinical trial in combination with pembrolizumab in advanced solid tumors showed maximal reductions in baseline absolute neutrophil count of 44.5%-48.2% in cycle 1.[7][8] However, the study was closed due to lack of efficacy.[7] |
| AZD5069 | CXCR2 > CXCR1 | pIC50: 9.1 (CXCR2), 6.5 (CXCR1) | - Potent and selective antagonist of the human CXCR2 receptor.- Inhibits neutrophil chemotaxis and adhesion molecule expression. | In preclinical models, AZD5069 abrogates airway neutrophil recruitment in response to inflammatory challenges.[9] It is being investigated in clinical trials for oncology.[10][11] |
| Reparixin | CXCR1 > CXCR2 | IC50: 1 (CXCR1), 100-400 (CXCR2) | - Reduces neutrophil recruitment and vascular permeability in models of acute lung injury.- Decreased cancer stem cell markers in a clinical trial for HER-2-negative breast cancer. | A pilot study in patients undergoing coronary artery bypass graft surgery showed a significant reduction in the proportion of neutrophil granulocytes in the blood.[12] A window-of-opportunity trial in breast cancer patients demonstrated a reduction in CSC markers as measured by flow cytometry in a subset of patients.[13] |
| Ladarixin | CXCR1/CXCR2 | IC50: 0.9 (CXCR1), 0.8 (CXCR2) (chemotaxis inhibition) | - Reverts tumor-mediated M2 macrophage polarization in vitro.- Reduces tumor burden and enhances immunotherapy response in pancreatic cancer models. | Preclinical studies have shown that Ladarixin can inhibit motility and induce apoptosis in melanoma cells and polarize intratumoral macrophages to an M1 phenotype.[14][15] A Phase 2 trial in new-onset type 1 diabetes did not meet its primary endpoint but showed some beneficial effects.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to confirm the on-target effects of CXCR1/2 inhibitors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor (CXCR1 or CXCR2) to near confluence.
-
Wash cells with ice-cold PBS and harvest.
-
Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled CXCL8), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a filter mat (e.g., GF/C filters).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Flow Cytometry for Tumor-Infiltrating MDSC Quantification
This protocol outlines the steps to quantify MDSCs within a tumor.
-
Tumor Digestion and Single-Cell Suspension Preparation:
-
Excise the tumor and mince it into small pieces.
-
Digest the minced tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 1% BSA).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers for MDSCs (e.g., CD11b, Gr-1 for murine; CD11b, CD33, HLA-DR for human).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Identify the MDSC population based on the expression of the specific markers (e.g., CD11b+Gr-1+ for murine PMN-MDSCs).
-
Quantify the percentage of MDSCs within the total live cell population or as a percentage of CD45+ immune cells.
-
Western Blot for Downstream Signaling (p-ERK)
This method is used to assess the inhibition of downstream signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat immune cells (e.g., neutrophils) with the CXCR1/2 inhibitor followed by stimulation with a relevant chemokine (e.g., CXCL8).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1. this compound inhibits the CXCR1/2 signaling pathway.
Figure 2. Experimental workflow for quantifying tumor-infiltrating MDSCs.
Figure 3. Principle of the competitive radioligand binding assay.
References
- 1. Facebook [cancer.gov]
- 2. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 6. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
- 7. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 11. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 12. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. | BioWorld [bioworld.com]
Independent Validation of Published SX-682 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CXCR1/2 inhibitor SX-682 with other alternatives, supported by experimental data from published research. It is designed to offer a comprehensive overview of the compound's mechanism of action, preclinical and clinical findings, and the methodologies used in its evaluation.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound is a potent, orally bioavailable, allosteric dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, when activated by their ligands (such as CXCL1, CXCL2, and CXCL8), play a crucial role in the recruitment of immunosuppressive myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils, into the tumor microenvironment (TME).[1][4] By blocking CXCR1 and CXCR2, this compound effectively inhibits the trafficking of these cells to the tumor, thereby alleviating the immunosuppressive nature of the TME.[1][4][5] This action enhances the anti-tumor activity of effector immune cells, such as T cells and natural killer (NK) cells, and has been shown to synergize with immune checkpoint inhibitors.[1][5][6]
Signaling Pathway of CXCR1/2 Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cell Impedance Assay to Examine Antigen-Specific T-Cell-Mediated Melanoma Cell Killing to Support Cancer Immunotherapy Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Tumor Microenvironment: A Comparative Guide to SX-682 Monotherapy and Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SX-682 as a monotherapy versus its use in combination with other therapeutic agents. The following sections detail the underlying signaling pathways, comparative efficacy data from preclinical and clinical studies, and the experimental methodologies employed in key research.
This compound is an orally available, small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2.[1] These receptors play a pivotal role in the tumor microenvironment by recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils.[1][2] By inhibiting CXCR1/2, this compound aims to remodel the tumor microenvironment, unleashing the anti-tumor activity of effector immune cells.[3]
The CXCR1/2 Signaling Axis: A Key Regulator of Immune Suppression
Tumors actively shape their microenvironment to promote survival and growth. A key strategy is the secretion of chemokines, such as CXCL8, which bind to CXCR1 and CXCR2 on myeloid cells.[2] This signaling cascade leads to the infiltration of MDSCs and neutrophils into the tumor, which in turn suppress the function of cytotoxic T lymphocytes and natural killer (NK) cells, forming an "immunosuppressive cloak" that protects the tumor from the host's immune system.[3] this compound, by blocking this interaction, effectively disrupts this immunosuppressive signaling at its source.[3]
Caption: Mechanism of this compound in the tumor microenvironment.
Comparative Efficacy: Monotherapy vs. Combination Therapy
While this compound has demonstrated single-agent activity in various preclinical models, its synergistic potential when combined with other anti-cancer therapies is of significant interest.[3][4][5]
Preclinical Evidence
In preclinical studies, this compound monotherapy has been shown to delay tumor growth and reduce metastasis.[6] However, the true strength of this compound appears to be in its ability to enhance the efficacy of other treatments. For instance, in models of non-small cell lung cancer (NSCLC), combining this compound with inhibitors of the RAS/RAF/MEK/ERK signaling pathway led to a significant depletion of granulocytic MDSCs and a potent anti-tumor T-cell response.[4] Similarly, in head and neck cancer models, this compound enhanced the efficacy of NK-cell immunotherapy by abrogating the accumulation of tumor MDSCs.[7][8]
| Preclinical Model | Monotherapy Effect | Combination Therapy Effect | Combination Agent | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231) | Delayed tumor growth | Not specified | - | [6] |
| Mammary Carcinoma (4T1) | Slightly delayed tumor growth, impaired metastasis | Enhanced immune activation, reduced mesenchymal features | Bintrafusp alfa (TGF-β/PD-L1 inhibitor) | [6] |
| Non-Small Cell Lung Cancer | Modest effect | Significantly depleted gMDSCs, generated strong CD8+ T-cell activity | SHP2 inhibitor | [4] |
| Head and Neck Squamous Cell Carcinoma (MOC2) | No significant alteration in tumor progression | Enhanced tumor infiltration, activation, and therapeutic efficacy of NK cells | Adoptively transferred NK cells | [7][9] |
| Oral and Lung Carcinoma | Abrogated PMN-MDSC tumor infiltration | Enhanced tumor control/rejection | PD-1 blockade, Adoptive T-cell transfer | [10] |
Clinical Trial Data
Clinical trials have further illuminated the comparative efficacy of this compound as a monotherapy and in combination. A notable example is the Phase 1/2 trial in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy (NCT03161431).[11][12][13] This study included a 21-day monotherapy run-in period before the initiation of combination therapy with pembrolizumab.[11][12][13]
| Clinical Trial (NCT03161431) - Metastatic Melanoma | This compound Monotherapy | This compound + Pembrolizumab | Reference |
| Primary Endpoint | No dose-limiting toxicities (DLTs) or maximum tolerated dose (MTD) identified | Tolerable safety profile | [13] |
| Objective Response Rate (ORR) | Not reported as a primary outcome of the run-in | Dose-dependent increase, with higher rates at increased this compound doses | [12][13] |
| Disease Control Rate (DCR) | Not reported as a primary outcome of the run-in | Dose-dependent increase, with 63% at the 200 mg dose | [13] |
| Overall Survival (OS) | Not applicable | Median OS of 14.7 months in the 200 mg cohort vs. 7.4 months in patients treated with ≤100 mg | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies investigating this compound.
Preclinical In Vivo Efficacy Studies
-
Tumor Models: Studies have utilized various syngeneic and xenograft mouse models, including 4T1 mammary carcinoma, MDA-MB-231 triple-negative breast cancer, and murine oral cancer 2 (MOC2).[6][7]
-
Drug Administration: this compound is typically administered orally, often mixed in the chow.[6] Combination agents, such as checkpoint inhibitors, are administered as per standard protocols (e.g., intraperitoneal injections).[6]
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements. Metastasis can be assessed by examining relevant organs (e.g., lungs) at the end of the study.[6]
-
Immunophenotyping: Flow cytometry is used to analyze the composition of immune cells within the tumor and spleen, including the quantification of MDSCs, T cells, and NK cells.[6][7]
Clinical Trial Protocol (NCT03161431)
-
Study Design: This was a Phase 1 dose-escalation with expansion trial.[13]
-
Patient Population: Patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[13]
-
Treatment Regimen: Escalating oral doses of this compound (25-400 mg twice daily) were administered.[12][13] Escalation cohorts included a 21-day this compound monotherapy run-in, followed by combination with pembrolizumab.[12][13]
-
Safety Assessment: The primary endpoint was safety, evaluated by monitoring adverse events (AEs), dose-limiting toxicities (DLTs), and determining the maximum tolerated dose (MTD).[13]
-
Efficacy Assessment: Secondary endpoints included objective response rate (ORR), disease control rate (DCR), and overall survival (OS), assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[12][13]
Caption: Workflow of the NCT03161431 clinical trial.
Conclusion
The available evidence strongly suggests that while this compound possesses modest anti-tumor activity as a monotherapy, its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of other cancer treatments, particularly immunotherapies. By disrupting the immunosuppressive tumor microenvironment, this compound can overcome resistance to checkpoint inhibitors and augment the activity of both T-cell and NK-cell-based therapies. Ongoing and future clinical trials will further delineate the optimal combination strategies and patient populations that will benefit most from this novel CXCR1/2 inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. grantome.com [grantome.com]
- 3. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. New Study Points to this compound as Novel Strategy to Broadly Increase the Effectiveness of Therapies Targeting the RAS/RAF/MEK/ERK Signaling Pathway in Non-Small Cell Lung Cancer - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. | BioWorld [bioworld.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 13. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of CXCR1/2 Inhibitors in Vivo
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) have emerged as critical mediators in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][2][3] These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8), play a pivotal role in neutrophil recruitment and activation, as well as in promoting cell proliferation, migration, and angiogenesis.[1][4] Consequently, the development of CXCR1/2 inhibitors is an area of intense research, with several small molecule antagonists and monoclonal antibodies being investigated in preclinical and clinical settings.
This guide provides a head-to-head comparison of various CXCR1/2 inhibitors based on available in vivo data, focusing on their efficacy, selectivity, and the experimental models in which they have been tested.
The CXCR1/2 Signaling Pathway
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their chemokine ligands (primarily CXCL8 for both, and other ELR+ chemokines like CXCL1, 2, 3, 5, 6, and 7 for CXCR2), activate downstream signaling cascades.[4][5][6] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger pathways such as PI3K/Akt and PLC/PKC. These pathways culminate in a variety of cellular responses, including chemotaxis, proliferation, angiogenesis, and survival.[4][7]
Figure 1. Simplified CXCR1/2 Signaling Pathway.
Comparative Overview of In Vivo Efficacy of CXCR1/2 Inhibitors
The following table summarizes the in vivo performance of several CXCR1/2 inhibitors across different preclinical models. Direct comparisons are challenging due to variations in experimental design, however, this compilation provides a useful overview of their demonstrated biological activities.
| Inhibitor | Animal Model | Disease/Indication | Dosing Regimen | Key In Vivo Outcomes | References |
| Reparixin | NOD Mice | Type 1 Diabetes | 10 mg/kg, i.p. | Prevented and reversed diabetes by inhibiting insulitis. | [8] |
| Ladarixin | NOD Mice | Type 1 Diabetes | Not specified | Prevented and reversed diabetes; potent blocker of both CXCR1 and CXCR2. | [8] |
| Immunized Mice | Airway Inflammation | 15 mg/kg, gavage | Reduced neutrophil and macrophage accumulation in the airways. | [9] | |
| PDAC-bearing mice | Pancreatic Cancer | 15 mg/kg, oral | Reduced tumor burden and enhanced response to anti-PD-1 immunotherapy. | [10] | |
| SCH-527123 | Nude Mice | Colon Cancer Metastasis | 1-10 mg/kg, oral | Decreased liver metastasis by reducing angiogenesis and increasing apoptosis. | [11] |
| Xenograft Mice | Pancreatic Cancer | Not specified | Inhibited tumor growth. | [7] | |
| G31P | Orthotopic Xenograft Mice | Non-small Cell Lung Cancer | 5 mg/kg, i.p. | Suppressed tumor growth, metastasis, and angiogenesis; reduced phosphorylation of ERK1/2 and Akt. | [12] |
| C29 | Nude Mice | Renal Cell Carcinoma & Head and Neck Cancer | 10 mg/kg, i.p. | Inhibited tumor cell viability and angiogenesis; showed higher efficacy than SB225002 and danirixin. | [13] |
| SX-682 | BALB/c Mice | Breast Cancer (4T1 model) | Administered in diet | Slightly delayed primary tumor growth and impaired metastasis; reduced migration of granulocytic myeloid-derived suppressor cells (G-MDSCs). | [14][15] |
Detailed Experimental Protocols
Reproducibility of in vivo studies is paramount. Below are generalized protocols for key experiments used to evaluate CXCR1/2 inhibitors.
Murine Tumor Xenograft Model
This protocol describes a general procedure for assessing the efficacy of a CXCR1/2 inhibitor on tumor growth in a xenograft model.
Objective: To determine the anti-tumor activity of a CXCR1/2 inhibitor in vivo.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line (e.g., H460 for lung cancer, KM12L4 for colon cancer)
-
Matrigel or similar basement membrane matrix
-
CXCR1/2 inhibitor and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest and resuspend cells in a mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the CXCR1/2 inhibitor or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue monitoring tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for markers of proliferation and angiogenesis).
In Vivo Neutrophil Migration Assay (Air Pouch Model)
This protocol outlines a method to assess the effect of a CXCR1/2 inhibitor on chemokine-induced neutrophil migration in vivo.
Objective: To quantify the inhibitory effect of a CXCR1/2 inhibitor on neutrophil recruitment to an inflammatory site.
Materials:
-
Mice (e.g., C57BL/6)
-
CXCR1/2 inhibitor and vehicle control
-
Sterile air
-
Chemoattractant (e.g., CXCL1, LPS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for neutrophil markers (e.g., Ly6G, CD11b)
Procedure:
-
Air Pouch Formation: Anesthetize mice and inject 3 mL of sterile air subcutaneously into the dorsal region to create an air pouch.
-
Pouch Maintenance: On day 3, inject another 2 mL of sterile air to maintain the pouch.
-
Inhibitor Administration: On day 6, administer the CXCR1/2 inhibitor or vehicle control to the mice.
-
Inflammatory Challenge: One hour after inhibitor administration, inject 1 mL of a chemoattractant solution (e.g., LPS in PBS) into the air pouch to induce neutrophil infiltration.
-
Cell Harvest: After a set time (e.g., 4-6 hours), euthanize the mice and lavage the air pouch with sterile PBS to collect the exudate.
-
Quantification: Centrifuge the collected exudate to pellet the cells. Resuspend the cells and perform a cell count. Use flow cytometry to specifically quantify the number of neutrophils based on surface marker expression.
Visualizing Experimental and Comparative Logic
The following diagrams illustrate a typical experimental workflow for evaluating CXCR1/2 inhibitors and a logical framework for their comparison.
Figure 2. General workflow for in vivo evaluation of CXCR1/2 inhibitors.
Figure 3. Logical comparison of CXCR1/2 inhibitors.
References
- 1. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Therapeutic inhibition of CXCR1/2: where do we stand? | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 10. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New CXCR1/CXCR2 inhibitors represent an effective treatment for kidney or head and neck cancers sensitive or refractory to reference treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Simultaneous inhibition of CXCR1/2, TGF-β, and PD-L1 remodels the tumor and its microenvironment to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Immune Resistance: A Comparative Guide to the Clinical Efficacy of SX-682
For Immediate Release
This guide provides a detailed comparison of the clinical efficacy of SX-682, a first-in-class oral CXCR1/2 inhibitor, against other immunotherapies in metastatic melanoma and pancreatic cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer an objective assessment of this compound's potential in the evolving landscape of immuno-oncology.
Executive Summary
This compound is an orally bioavailable, small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2.[1] Its mechanism of action centers on disrupting the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment (TME).[2][3] By blocking this signaling axis, this compound aims to dismantle the protective shield that tumors use to evade the immune system, thereby enhancing the anti-tumor activity of T cells and potentially overcoming resistance to other immunotherapies, such as checkpoint inhibitors.[3][4] Clinical investigations are ongoing across several cancer types, with the most mature data available for metastatic melanoma.
Mechanism of Action: The CXCR1/2 Axis
Tumors actively create an immunosuppressive microenvironment by secreting chemokines, such as CXCL8 (IL-8), that attract MDSCs and neutrophils.[3][5] These myeloid cells express CXCR1 and CXCR2 on their surface and, upon recruitment to the tumor, suppress the function of cytotoxic T lymphocytes and Natural Killer (NK) cells, which are essential for killing cancer cells.[1][3] this compound is an allosteric inhibitor that binds to CXCR1 and CXCR2, blocking their activation by chemokines.[1][2] This inhibition is designed to reduce the influx of immunosuppressive cells, thereby converting the TME from an immunologically "cold" to a "hot" state, making it more susceptible to immune attack and synergistic with other immunotherapies like PD-1 inhibitors.
Figure 1: this compound Mechanism of Action.
Clinical Efficacy in Metastatic Melanoma (Anti-PD-1 Refractory)
The primary clinical evidence for this compound comes from a Phase 1/2 trial (NCT03161431) evaluating its safety and efficacy in combination with the PD-1 inhibitor pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[6][7] This is a patient population with limited treatment options and a high unmet need.
Comparative Efficacy Data
The table below compares outcomes from the this compound trial with other immunotherapeutic options used in the anti-PD-1/L1 refractory melanoma setting. It is important to note that these are cross-trial comparisons and should be interpreted with caution.
| Treatment Regimen | Trial / Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| This compound (200mg BID) + Pembrolizumab | NCT03161431[6][7] | Heavily pretreated mMEL, progressed on anti-PD-1 and anti-CTLA-4 | 21% | 63% | 14.7 months |
| Pembrolizumab + Ipilimumab (low-dose) | Olson et al. (2021)[3][8] | Advanced melanoma refractory to anti-PD-1/L1 | 29% | - | Not Reached (at median follow-up) |
| Nivolumab + Ipilimumab | SWOG S1616 (VanderWalde et al.)[1][9] | Advanced melanoma with primary resistance to anti-PD-1/L1 | 28% | - | - |
| Ipilimumab Monotherapy | SWOG S1616 (VanderWalde et al.)[1][9] | Advanced melanoma with primary resistance to anti-PD-1/L1 | 9% | - | - |
DCR = Complete Response + Partial Response + Stable Disease. mMEL = metastatic melanoma.
The combination of this compound with pembrolizumab demonstrated meaningful clinical activity in a heavily pretreated population.[6] The dose of 200 mg was associated with significantly better outcomes compared to lower doses (≤100 mg), where the DCR was 0% and median OS was 7.4 months.[6][7] While the ORR appears lower than combination checkpoint blockade (e.g., pembrolizumab + ipilimumab), the patient population in the this compound trial included those who had also failed prior anti-CTLA-4 therapy, suggesting a highly resistant cohort.[6]
Clinical Efficacy in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is notoriously resistant to immunotherapy due to its dense, immunosuppressive TME.[10][11] Most immunotherapies are ineffective, with the exception of a small subset of patients (~1-3%) whose tumors have specific biomarkers like high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[9][11]
This compound is being investigated in a Phase I trial (NCT04477343) in combination with the PD-1 inhibitor nivolumab as a maintenance therapy for patients with unresectable PDAC who have not progressed on first-line chemotherapy.[5][12]
Comparative Efficacy Data
Data for this compound in pancreatic cancer is preliminary and primarily focused on establishing safety. A direct efficacy comparison with standard-of-care immunotherapy is only relevant for the specific biomarker-positive population.
| Treatment Regimen | Trial / Study | Patient Population | Objective Response Rate (ORR) | Key Outcomes |
| This compound + Nivolumab | NCT04477343[10][12] | Unresectable PDAC, maintenance therapy post-chemo | Data not yet mature | Primary endpoint is Maximum Tolerated Dose (MTD). The combination has been reported as safe and well-tolerated in early reports.[10][13] |
| Pembrolizumab Monotherapy | KEYNOTE-158 (Marabelle et al.)[14] | MSI-H/dMMR solid tumors (including PDAC) | 62% (in the PDAC subgroup of 8 patients) | FDA-approved second-line therapy for this biomarker-defined population.[14] |
| Pembrolizumab Monotherapy | Mayo Clinic Experience (Torphy et al.)[15] | dMMR/MSI-H Pancreatic Cancer | 75% | Argues for preferential use of ICI over chemotherapy in this population.[15] |
The rationale for using this compound in pancreatic cancer is to modulate the myeloid-rich TME to make it more responsive to checkpoint inhibition.[12] While efficacy data is awaited, the trial's design as a maintenance therapy represents a novel strategy for this difficult-to-treat disease.
Experimental Protocols & Methodologies
Key Clinical Trial: this compound in Metastatic Melanoma (NCT03161431)
-
Study Design: A Phase 1/2, open-label, multi-center, dose-escalation and expansion study.[16]
-
Patient Population: Patients with metastatic melanoma (Stage III or IV) who have documented disease progression on prior anti-PD-1 therapy.[6]
-
Treatment Protocol:
-
Dose Escalation: Patients received escalating doses of this compound (25 mg to 400 mg) orally twice daily (BID) in a 21-day cycle.[6] Escalation cohorts included a 21-day monotherapy run-in of this compound.[7]
-
Combination Phase: Following the run-in, patients received this compound in combination with pembrolizumab (200 mg IV every 3 weeks).[16]
-
Expansion Phase: Patients are enrolled at the determined recommended Phase 2 dose (RP2D).
-
-
Primary Endpoints: Safety, tolerability, determination of Maximum Tolerated Dose (MTD), and Dose-Limiting Toxicities (DLTs).[16]
-
Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS).[6][16]
-
Biomarker Analysis: Exploratory objectives include assessing changes in the TME via serial tumor biopsies and analyzing circulating immune cell populations (MDSCs, T-cells, etc.).
Figure 2: Experimental Workflow for the NCT03161431 Trial.
Conclusion and Future Directions
This compound, through its novel mechanism of inhibiting the CXCR1/2 axis, represents a promising strategy to overcome myeloid-mediated immunosuppression in the TME. In heavily pretreated, anti-PD-1 refractory metastatic melanoma, the combination of this compound and pembrolizumab has shown clinically meaningful activity, warranting further investigation. For pancreatic cancer, its role is still in early-phase development, but it holds the potential to sensitize these immunologically "cold" tumors to checkpoint inhibitors.
Future research will focus on completing ongoing trials, identifying predictive biomarkers for response, and exploring the efficacy of this compound in other solid tumors where myeloid cell infiltration is a known mechanism of immune escape, such as non-small cell lung cancer and colorectal cancer.[17] The data generated to date supports continued development of CXCR1/2 inhibition as a key component of next-generation immuno-oncology combination therapies.
References
- 1. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Neoadjuvant Pembrolizumab Enables Successful Downstaging and Resection of Borderline Resectable MSI-H/dMMR Pancreatic Ductal Adenocarcinoma: A Case Report and Literature Review | springermedizin.de [springermedizin.de]
- 8. Responses to Pembrolizumab and Ipilimumab After Anti–PD-1/L1 Failure in Advanced Melanoma - The ASCO Post [ascopost.com]
- 9. esmo.org [esmo.org]
- 10. This compound + Nivolumab for Pancreatic Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. [PDF] PD-1 inhibition and treatment of advanced melanoma-role of pembrolizumab. | Semantic Scholar [semanticscholar.org]
- 12. ascopubs.org [ascopubs.org]
- 13. A Study to Evaluate the Safety and Tolerability of this compound in Combination With Nivolumab as a Maintenance Therapy in Patients With Metastatic Pancreatic Ductal Adenocarcinoma [clin.larvol.com]
- 14. A Patient with Metastatic Microsatellite Instability-High Pancreatic Ductal Adenocarcinoma with a Prolonged Response to Single-Agent Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Novel immunotherapy combination produces durable response in frontline metastatic melanoma | MD Anderson Cancer Center [mdanderson.org]
- 17. Analysis of response rate with ANTI PD1/PD-L1 monoclonal antibodies in advanced solid tumors: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of SX-682 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-682, a potent and selective oral small-molecule antagonist of CXCR1 and CXCR2, is emerging as a promising agent in combination cancer therapy.[1][2] By inhibiting the CXCR1/2 signaling pathway, this compound disrupts the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment (TME).[1][2] This mechanism not only enhances the efficacy of immunotherapies but also demonstrates significant synergistic potential with conventional chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapeutic agents, supported by preclinical experimental data.
Mechanism of Synergy: Reversing Chemoresistance and Remodeling the Tumor Microenvironment
The primary mechanism by which this compound synergizes with chemotherapy is by overcoming chemoresistance and favorably remodeling the TME. Tumors often exploit the CXCR1/2 axis to recruit MDSCs, which in turn suppress the anti-tumor immune response and contribute to a pro-tumorigenic environment, thereby limiting the efficacy of chemotherapy.[3][4] this compound's blockade of CXCR1/2 has been shown to reverse this chemoresistance.[3][4][5][6][7]
A key preclinical study has elucidated a more specific mechanism of synergy with the taxane chemotherapy, docetaxel, in HPV-negative head and neck squamous cell carcinoma (HNSCC). In these models, the combination of this compound and docetaxel led to an increase in microRNA-200c and a subsequent decrease in its target, tubulin beta-3. The downregulation of tubulin beta-3 is significant as this protein is implicated in conferring resistance to microtubule-targeting chemotherapies like docetaxel.[8]
Preclinical Data: this compound in Combination with Chemotherapy
Synergy with Docetaxel in Head and Neck Squamous Cell Carcinoma (HNSCC)
A pivotal preclinical study investigated the combination of this compound and docetaxel in HPV-negative HNSCC models, where high expression of IL-8, CXCR1, and CXCR2 is observed.[8]
In Vitro Findings: Treatment of HPV-negative HNSCC cell lines with this compound sensitized the tumor cells to the cytotoxic effects of docetaxel.[8] While specific Combination Index (CI) values were not reported in the publication, the data indicated a significant enhancement of docetaxel's efficacy in the presence of this compound.
In Vivo Findings: In HNSCC xenograft models, the combination of this compound and docetaxel resulted in potent anti-tumor activity, leading to tumor cures in some instances.[8] Furthermore, in a syngeneic murine HNSCC model, the combination therapy led to a significant decrease in suppressive CXCR2+ polymorphonuclear MDSCs and a concurrent increase in cytotoxic CD8+ T cells within the tumor microenvironment, demonstrating a favorable immune modulation.[8]
| Experimental Model | Treatment Group | Outcome | Reference |
| HPV-negative HNSCC cell lines (in vitro) | This compound + Docetaxel | Increased sensitivity to docetaxel-induced cytotoxicity | [8] |
| HNSCC xenograft models (in vivo) | This compound + Docetaxel | Strong anti-tumor control and tumor cures | [8] |
| Syngeneic murine HNSCC model (in vivo) | This compound + Docetaxel | Decreased tumor-infiltrating MDSCs, Increased CD8+ T cells | [8] |
Comparative Analysis with Other CXCR1/2 Inhibitors and Chemotherapies
While data on this compound in combination with other chemotherapy classes is still emerging, studies with other CXCR1/2 inhibitors provide a strong rationale for broader synergistic potential.
CXCR1/2 Inhibitor G31P with Cisplatin in Hepatocellular Carcinoma: A preclinical study demonstrated that the CXCR1/2 inhibitor G31P, in combination with the platinum-based chemotherapy cisplatin, significantly inhibited the growth of hepatocellular carcinoma in mice. The combination group showed a tumor inhibitory rate of 74.80%, compared to 38.40% for cisplatin alone and 40.74% for G31P alone.[9] This suggests that CXCR1/2 inhibition can also synergize with DNA-damaging agents.
| CXCR1/2 Inhibitor | Chemotherapy | Cancer Model | Tumor Inhibitory Rate (Combination) | Tumor Inhibitory Rate (Chemotherapy Alone) | Reference |
| G31P | Cisplatin | Hepatocellular Carcinoma (in vivo) | 74.80% | 38.40% | [9] |
CXCR2 Inhibition and Cisplatin in Ovarian Cancer: Research has also indicated that inhibiting CXCR2 can re-sensitize ovarian cancer cells to cisplatin, suggesting a role for this pathway in acquired chemoresistance.[10]
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the synergistic cytotoxic effects of this compound and chemotherapy on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and in combination at fixed ratios.
-
Incubation: The treated cells are incubated for a period of 48-72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent and the combinations are calculated. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (for xenograft models) or syngeneic mice are used.
-
Tumor Cell Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: this compound is typically administered orally, while the chemotherapeutic agent is administered according to its standard route (e.g., intraperitoneal or intravenous injection).
-
Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a specific size. Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Immunohistochemical Analysis: Tumors can be processed for immunohistochemical analysis to assess changes in the tumor microenvironment, such as the infiltration of immune cells.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for assessing the synergy of this compound with chemotherapy.
Caption: this compound enhances chemotherapy efficacy by blocking MDSC recruitment.
Caption: Standard workflow for an in vivo synergy study.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, through its mechanism of inhibiting the CXCR1/2 axis, can synergize with chemotherapy to enhance anti-tumor efficacy. The combination of this compound with docetaxel in HNSCC models provides a compelling example of this synergy, driven by both the reversal of chemoresistance and the favorable remodeling of the tumor microenvironment.
Further research is warranted to explore the synergistic potential of this compound with a broader range of chemotherapeutic agents across different cancer types. The ongoing and future clinical trials of this compound, both as a monotherapy and in combination, will be crucial in translating these promising preclinical findings into effective therapeutic strategies for cancer patients.[11] The ability of this compound to overcome chemoresistance positions it as a valuable addition to the oncologist's armamentarium, with the potential to improve outcomes for patients receiving conventional chemotherapy.
References
- 1. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Two New Reports Show this compound Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 4. | BioWorld [bioworld.com]
- 5. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Inhibition of the chemokine receptors CXCR1 and CXCR2 synergizes with docetaxel for effective tumor control and remodeling of the immune microenvironment of HPV-negative head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G31P, CXCR1/2 inhibitor, with cisplatin inhibits the growth of mice hepatocellular carcinoma and mitigates high‑dose cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CXCR2 plays a pivotal role in re-sensitizing ovarian cancer to cisplatin treatment | Aging [aging-us.com]
- 11. Facebook [cancer.gov]
Evaluating Biomarkers for SX-682 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to SX-682, a novel investigational dual inhibitor of CXCR1 and CXCR2. By objectively evaluating its performance against other therapeutic alternatives and detailing supporting experimental data, this document serves as a vital resource for researchers and clinicians in the field of oncology and immunology.
Introduction to this compound and the CXCR1/2 Axis
This compound is an orally bioavailable, potent allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] These receptors play a pivotal role in the tumor microenvironment by mediating the recruitment of immunosuppressive cells, particularly myeloid-derived suppressor cells (MDSCs) and neutrophils. By blocking this signaling pathway, this compound aims to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, thereby enhancing the efficacy of anti-tumor immune responses. Clinical trials are currently underway to evaluate the safety and efficacy of this compound as a monotherapy and in combination with other cancer therapies, such as immune checkpoint inhibitors.[2]
Mechanism of Action of this compound
Tumors secrete various chemokines, including CXCL8 (IL-8), which bind to CXCR1 and CXCR2 on the surface of myeloid cells. This interaction triggers the migration of MDSCs and neutrophils into the tumor, where they suppress the function of cytotoxic T lymphocytes and natural killer (NK) cells, promoting tumor growth and metastasis. This compound competitively binds to CXCR1 and CXCR2, preventing their activation by chemokine ligands and subsequently inhibiting the downstream signaling pathways responsible for myeloid cell recruitment and activation.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Potential Biomarkers for this compound Treatment Response
Several biomarkers are being investigated to predict and monitor the response to this compound therapy. These can be broadly categorized into three groups: markers of myeloid cell infiltration and function, markers of systemic inflammation, and markers of target engagement.
Myeloid-Derived Suppressor Cells (MDSCs)
Rationale: As the primary targets of this compound, the quantification and characterization of MDSCs in peripheral blood and the tumor microenvironment are critical. A high baseline level of MDSCs may indicate a tumor microenvironment that is highly dependent on the CXCR1/2 axis, suggesting potential sensitivity to this compound. A reduction in MDSC levels following treatment would be a direct pharmacodynamic indicator of drug activity.
Experimental Protocol: Flow Cytometry for MDSC Quantification
-
Sample: Peripheral blood mononuclear cells (PBMCs) or single-cell suspensions from tumor biopsies.
-
Panel: A typical antibody panel for identifying human MDSC subsets includes:
-
Lineage markers (dump channel): CD3, CD19, CD56 (to exclude lymphocytes and NK cells)
-
Myeloid markers: CD11b, CD33
-
Granulocytic MDSC (G-MDSC) marker: CD15
-
Monocytic MDSC (M-MDSC) marker: CD14
-
Exclusion marker: HLA-DR (MDSCs are typically HLA-DRlow/-)
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Exclude lineage-positive cells.
-
From the lineage-negative population, gate on HLA-DRlow/- cells.
-
Within the HLA-DRlow/- gate, identify CD11b+CD33+ cells as total MDSCs.
-
Further delineate M-MDSCs as CD14+CD15- and G-MDSCs as CD15+CD14-.
-
Figure 2: Gating strategy for MDSC analysis by flow cytometry.
Neutrophil-to-Lymphocyte Ratio (NLR)
Rationale: The NLR is a readily available and inexpensive marker of systemic inflammation. A high NLR is often associated with a poor prognosis in cancer and reflects an increase in circulating neutrophils and a relative decrease in lymphocytes. As this compound targets neutrophil recruitment, a decrease in the NLR could serve as a surrogate marker of treatment response.
Experimental Protocol: Calculation of NLR
-
Sample: Whole blood collected in an EDTA tube.
-
Analysis: A complete blood count (CBC) with differential is performed.
-
Calculation: The absolute neutrophil count is divided by the absolute lymphocyte count.
-
NLR = (Absolute Neutrophil Count) / (Absolute Lymphocyte Count)
-
Functional Neutrophil Assays
Rationale: Recent evidence suggests that CXCR1/2 inhibition may not only block neutrophil recruitment but also alter their function, rendering them less immunosuppressive.[3] Therefore, assessing neutrophil function could provide a more nuanced understanding of this compound's effects.
Experimental Protocols:
-
Reactive Oxygen Species (ROS) Production:
-
Isolate neutrophils from peripheral blood.
-
Load cells with a fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123).
-
Stimulate neutrophils (e.g., with PMA or fMLP).
-
Measure the fluorescence intensity by flow cytometry, which is proportional to the amount of ROS produced.
-
-
Arginase-1 Release:
-
Isolate neutrophils and culture them with or without stimuli.
-
Collect the cell culture supernatant.
-
Measure the concentration of Arginase-1 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Comparison with Alternative CXCR1/2 Inhibitors
While this compound is a promising dual inhibitor, other compounds targeting the CXCR1/2 axis have been or are currently under investigation. A direct head-to-head comparison with robust clinical data is not yet available; however, a summary of their characteristics and available data is presented below.
| Feature | This compound | Reparixin (Ladarixin) | Danirixin | Navarixin (MK-7110) |
| Target(s) | CXCR1/CXCR2 | Primarily CXCR1 | CXCR2 | CXCR1/CXCR2 |
| Mechanism | Allosteric inhibitor | Allosteric inhibitor | Reversible antagonist | Antagonist |
| Development Status | Phase 1/2 clinical trials in various cancers[2] | Investigated in breast cancer and other inflammatory conditions[4][5][6][7] | Investigated in COPD and influenza[8][9][10][11][12] | Investigated in COPD, asthma, and cancer[13] |
| Reported Biomarker Data | Preclinical: ↓MDSC trafficking. Clinical: Evaluating MDSCs, NLR.[14][15][16] | Clinical: ↓Cancer Stem Cell markers (ALDH+, CD24-/CD44+) in breast cancer.[5][6] | Clinical: ↓Sputum and blood neutrophil counts in COPD.[12] | Clinical: ↓Absolute neutrophil count and sputum neutrophils in COPD and asthma.[13] |
Conclusion
The evaluation of biomarkers is crucial for the clinical development of this compound and for identifying patients who are most likely to benefit from this therapy. Based on its mechanism of action, the most relevant biomarkers are those that reflect changes in the myeloid cell compartment and systemic inflammation. The quantification of MDSCs by flow cytometry and the monitoring of the NLR are readily implementable and informative approaches. Functional neutrophil assays, while more complex, may provide deeper insights into the immunomodulatory effects of this compound. As more data from ongoing clinical trials become available, a clearer picture of the predictive and prognostic value of these biomarkers will emerge, ultimately guiding the personalized application of this compound in the treatment of cancer.
References
- 1. JCI Insight - Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy [insight.jci.org]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A randomized, placebo-controlled phase 2 study of paclitaxel in combination with reparixin compared to paclitaxel alone as front-line therapy for metastatic triple-negative breast cancer (fRida) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of MDSC Trafficking with this compound, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SX-682: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of the investigational CXCR1/2 inhibitor, SX-682, focusing on its cross-reactivity with other chemokine receptors.
This compound is an orally bioavailable, allosteric, and reversible small-molecule antagonist designed to target the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1][2] These receptors, and their activating ligands like CXCL8 (IL-8), are pivotal in mediating inflammatory responses and are implicated in various pathologies, including cancer, by promoting angiogenesis, tumor cell proliferation, and the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1][3][4] this compound is engineered to disrupt these signaling pathways by selectively binding to and inhibiting CXCR1 and CXCR2.[1][5]
Comparative Selectivity Profile
While comprehensive quantitative data on the cross-reactivity of this compound against a full panel of chemokine receptors is not extensively published in the public domain, available information consistently highlights its high selectivity for CXCR1 and CXCR2. The primary therapeutic mechanism of this compound is centered on the dual blockade of these two specific receptors.[4][6]
Studies and clinical trial information emphasize the compound's role as a selective CXCR1/2 inhibitor, suggesting minimal engagement with other chemokine receptors at therapeutic concentrations.[1][5] This selectivity is crucial for minimizing off-target effects and achieving a focused therapeutic outcome. The absence of broad cross-reactivity data in peer-reviewed literature may imply a highly targeted binding profile, a desirable characteristic for a clinical drug candidate.
Table 1: Known Target Profile of this compound
| Target Receptor | Activity | Role of Receptor |
| CXCR1 | Antagonist | Binds primarily to CXCL8, mediates neutrophil activation and chemotaxis.[7][8] |
| CXCR2 | Antagonist | Binds multiple CXC chemokines (CXCL1, 2, 3, 5, 6, 7, 8), crucial for neutrophil recruitment.[7][8] |
| Other Chemokine Receptors | Not reported to have significant activity | Data on cross-reactivity with other receptors (e.g., CCR family, other CXCRs) is not prominently available, indicating high selectivity. |
Key Experimental Methodologies
The selectivity of a compound like this compound is typically determined through a series of standardized in vitro assays. While specific protocols for this compound are proprietary, the following represents a standard workflow for assessing chemokine receptor cross-reactivity.
Radioligand Binding Assays
This is a foundational method to determine the binding affinity of a compound to its intended target and potential off-targets.
-
Objective: To quantify the affinity (Ki) of this compound for CXCR1, CXCR2, and a panel of other chemokine receptors.
-
Protocol Outline:
-
Cell Culture: Use cell lines stably transfected to express a high density of a single human chemokine receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Prepare cell membrane fractions from these cells.
-
Competition Binding: Incubate the cell membranes with a known concentration of a high-affinity radiolabeled ligand specific for the receptor being tested.
-
Compound Addition: Add increasing concentrations of the test compound (this compound).
-
Incubation & Washing: Allow the reaction to reach equilibrium, then wash to remove unbound ligands.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki). The assay is repeated for a wide panel of receptors.
-
Functional Assays (e.g., Calcium Mobilization or Chemotaxis)
These assays measure the ability of the compound to inhibit the biological response triggered by receptor activation.
-
Objective: To determine the functional antagonist potency (IC50) of this compound at CXCR1, CXCR2, and other receptors.
-
Protocol Outline (Calcium Mobilization):
-
Cell Loading: Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Incubate the loaded cells with varying concentrations of this compound.
-
Ligand Stimulation: Add a specific chemokine agonist (e.g., CXCL8 for CXCR1/2) to stimulate the receptor.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal is calculated as the IC50.
-
Signaling Pathway Overview: CXCR1/2 Inhibition by this compound
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their chemokine ligands, activate intracellular signaling cascades.[7] These pathways are critical for cell functions like chemotaxis, degranulation, and gene expression. This compound acts as an allosteric inhibitor, preventing the receptor activation required to initiate these downstream events.[1][2]
The primary signaling cascade initiated by CXCR1/2 activation involves the Gαi subunit of the heterotrimeric G protein.[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[9] Another major pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[10][11] this compound blocks the initial step of receptor activation, thereby inhibiting all subsequent downstream signaling.
Conclusion
This compound is characterized as a highly selective dual antagonist of CXCR1 and CXCR2. Its focused activity is a key attribute, designed to potently inhibit the recruitment of immunosuppressive myeloid cells into the tumor microenvironment while minimizing the potential for off-target effects.[1][12] For researchers investigating the roles of CXCR1/2 in disease, this compound represents a valuable tool for targeted pathway inhibition. Further studies detailing its interaction with a broader range of receptors would provide a more complete picture of its selectivity profile.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 5. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 6. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 7. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MDSC trafficking with this compound, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Immunotherapy: Assessing the Added Benefit of SX-682 to Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Novel CXCR1/2 Inhibitor
The advent of immune checkpoint inhibitors (ICIs) has marked a paradigm shift in cancer treatment. However, a significant portion of patients do not respond to these therapies, largely due to an immunosuppressive tumor microenvironment (TME). A key driver of this resistance is the accumulation of myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. SX-682, a potent and selective oral inhibitor of CXCR1 and CXCR2, is emerging as a promising agent to overcome this challenge by blocking the recruitment of MDSCs to the TME. This guide provides a comprehensive comparison of this compound in combination with checkpoint blockade against other therapeutic strategies, supported by experimental data.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound is an orally bioavailable, small-molecule allosteric inhibitor of both CXCR1 and CXCR2.[1] These chemokine receptors, expressed on the surface of myeloid cells, including MDSCs and neutrophils, are pivotal for their migration to the tumor.[2] Tumors often secrete high levels of CXCR1/2 ligands, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), creating a chemotactic gradient that attracts these immunosuppressive cells.[3]
By binding to and inhibiting CXCR1 and CXCR2, this compound effectively disrupts this recruitment process.[1][4] This leads to a significant reduction in the infiltration of MDSCs into the tumor, thereby alleviating their potent immunosuppressive functions.[4][5] The resulting "re-awakened" TME allows for enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, unleashing their tumor-killing potential.[2][6] This mechanism provides a strong rationale for combining this compound with checkpoint inhibitors, which work by directly unleashing T-cell activity.
Preclinical Evidence: Synergistic Anti-Tumor Efficacy
A robust body of preclinical evidence across various cancer models demonstrates the synergistic anti-tumor activity of combining this compound with checkpoint blockade.
| Cancer Model | Treatment | Outcome | Reference |
| Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | This compound + anti-PD-1/anti-CTLA-4 | Significant reduction in average tumor mass and complete elimination of lung metastasis. | [7] |
| Colorectal Cancer (CRC) with KRAS mutation | This compound + anti-PD-1 | Increased sensitivity to ICB therapy and improved survival. | [8] |
| Oral and Lung Cancer | This compound + anti-PD-1 or TCR-engineered T cells | Significant tumor growth inhibition or eradication and increased survival. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + anti-PD-1 | Relocation of cancer-killing T cells into the tumor and enhanced tumor eradication. | [6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CXCR2 inhibitor + anti-PD-1 | Significantly extended survival. | [10] |
These studies consistently show that while checkpoint inhibitors alone may have limited efficacy in "cold" or immunosuppressive tumors, the addition of this compound can transform the TME to be more responsive to immunotherapy.[7]
Clinical Data: Validating the Preclinical Promise in Metastatic Melanoma
The promising preclinical findings have translated into the clinical setting. A Phase 1/2 clinical trial (NCT03161431) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma who had progressed on prior anti-PD-1 therapy.[11][12]
| Parameter | This compound (200 mg BID) + Pembrolizumab | Historical Pembrolizumab Monotherapy (in similar patient population) |
| Objective Response Rate (ORR) | 21% | ~5-15% |
| Disease Control Rate (DCR) | 63% | Not readily available for direct comparison |
| Median Overall Survival (OS) | 14.7 months | ~7-10 months |
Note: Direct head-to-head comparative data is not available. Historical data is provided for context.
The combination of this compound and pembrolizumab demonstrated a tolerable safety profile and encouraging clinical activity in this heavily pretreated patient population, suggesting that this compound can re-sensitize tumors to checkpoint blockade.[13]
Comparison with Other MDSC-Targeting Strategies
Several other therapeutic agents aim to modulate the myeloid immunosuppressive compartment and enhance the efficacy of checkpoint inhibitors. Here's a comparative overview:
| Agent Class | Examples | Mechanism of Action | Key Clinical/Preclinical Findings in Combination with ICIs |
| Other CXCR1/2 Inhibitors | Navarixin (MK-7110), Reparixin, AZD5069 | Similar to this compound, block CXCR1/2-mediated recruitment of myeloid cells. | Navarixin: A Phase 2 trial in combination with pembrolizumab in advanced solid tumors showed limited efficacy.[3] Reparixin: A Phase 1b study in combination with paclitaxel in metastatic breast cancer showed a 30% response rate.[14] AZD5069: A Phase 1/2 trial in combination with durvalumab in advanced HCC is ongoing.[15] |
| TGF-β Inhibitors | Galunisertib | Block the immunosuppressive effects of Transforming Growth Factor-beta (TGF-β), which is involved in MDSC function and T-cell exclusion. | Preclinical studies show synergistic effects.[16] Clinical trials combining TGF-β inhibitors with ICIs have shown mixed results, with some failing to demonstrate a significant benefit over ICIs alone.[17] |
| CCR2 Inhibitors | PF-04136309 | Inhibit the C-C chemokine receptor 2 (CCR2), which is crucial for the recruitment of monocytic MDSCs (M-MDSCs). | Preclinical studies suggest that CCR2 inhibition can enhance the efficacy of checkpoint blockade in models like pancreatic cancer.[18] |
| IDO1 Inhibitors | Epacadostat | Inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that contributes to an immunosuppressive TME by depleting tryptophan. | Despite promising early-phase data, the Phase 3 ECHO-301/KEYNOTE-252 trial of epacadostat plus pembrolizumab in metastatic melanoma failed to meet its primary endpoint of improving progression-free survival.[11] |
While other agents targeting the myeloid compartment have been investigated, the clinical data for this compound in combination with checkpoint blockade in melanoma appears promising, particularly in a refractory setting. The failure of the high-profile IDO1 inhibitor trial highlights the challenges in targeting the TME and underscores the need for mechanistically distinct and potent agents like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from cited studies.
Preclinical Tumor Growth Inhibition Studies (General Protocol)
-
Animal Models: Syngeneic mouse models (e.g., C57BL/6 mice for MOC1 and LLC tumors) or genetically engineered mouse models (GEMMs) are commonly used.[7][9] Animal age, sex, and housing conditions should be standardized.
-
Tumor Cell Inoculation: Tumor cells (e.g., 1 x 10^6 cells in PBS or Matrigel) are injected subcutaneously or orthotopically into the mice.[9]
-
Treatment Regimen:
-
This compound: Administered orally, often mixed in the chow, at a specified dose (e.g., 50 mg/kg twice daily).[5]
-
Checkpoint Inhibitors: Anti-PD-1 or anti-CTLA-4 antibodies (e.g., 200 µg per mouse) are administered intraperitoneally on a defined schedule (e.g., every 3-4 days for a set number of doses).
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size, or at the end of the study, for analysis of tumor weight, histology, and immune cell infiltration. Survival studies continue until pre-defined endpoints are met.
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval in an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the marker of interest (e.g., anti-CD8 for cytotoxic T cells).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Slides are scanned using a digital slide scanner. The number of positive cells within the tumor and stromal compartments is quantified using image analysis software.
Flow Cytometry for MDSC and T-cell Analysis in Tumors
-
Single-Cell Suspension: Tumors are mechanically and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.
-
Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for MDSCs and T-cells might include:
-
MDSCs: CD45, CD11b, Ly6G (for granulocytic MDSCs), Ly6C (for monocytic MDSCs).
-
T-cells: CD45, CD3, CD4, CD8.
-
Activation/Exhaustion Markers: PD-1, CTLA-4, TIM-3.
-
-
-
Data Acquisition: Samples are run on a multi-color flow cytometer.
-
Data Analysis: A sequential gating strategy is used to identify specific cell populations. For example, to identify granulocytic MDSCs, one might first gate on live, single cells, then on CD45+ hematopoietic cells, then on CD11b+ myeloid cells, and finally on Ly6G+Ly6C- cells.
Visualizing the Pathway and Experimental Logic
To further clarify the mechanisms and experimental approaches, the following diagrams are provided.
Caption: this compound and Checkpoint Inhibitor Combination Mechanism.
Caption: Generalized Preclinical and Clinical Experimental Workflows.
Conclusion
The addition of the CXCR1/2 inhibitor this compound to checkpoint blockade represents a highly promising strategy to overcome immunotherapy resistance in a variety of cancers. By specifically targeting the recruitment of immunosuppressive MDSCs to the tumor microenvironment, this compound can effectively remodel the TME, enabling a more robust anti-tumor immune response. Preclinical data are consistently strong across multiple tumor types, and early clinical data in metastatic melanoma are encouraging.
Compared to other agents targeting the myeloid compartment, this compound, with its dual CXCR1/2 inhibition, offers a potent and specific mechanism of action. While further clinical investigation is warranted, the data presented in this guide suggest that this compound has the potential to significantly enhance the benefit of checkpoint blockade for a broader range of cancer patients. Researchers and drug development professionals should consider the compelling rationale and supporting data for incorporating CXCR1/2 inhibition with agents like this compound into future cancer immunotherapy strategies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study Published in Nature Provides Path for New Immunotherapy to Prostate Cancer Using this compound – Results Underpin Clinical Trial of this compound With Anti-PD1 and Anti-CTLA4 Combination - Syntrix Pharmaceuticals [syntrixbio.com]
- 5. NCT03473925 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry analysis of myeloid derived suppressor cells using 6 color labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist this compound Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 14. ecommons.aku.edu [ecommons.aku.edu]
- 15. onclive.com [onclive.com]
- 16. cxcr2-antagonist-navarixin-in-combination-with-pembrolizumab-in-select-advanced-solid-tumors-a-phase-2-randomized-trial - Ask this paper | Bohrium [bohrium.com]
- 17. Phase Ib Pilot Study to Evaluate Reparixin in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to CXCR1/2 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their ligands, particularly interleukin-8 (IL-8 or CXCL8), have emerged as critical players in the tumor microenvironment.[1][2] This signaling axis is implicated in numerous processes that drive cancer progression, including tumor cell proliferation, angiogenesis, metastasis, and the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils.[3][4][5] Consequently, inhibiting the CXCR1/2 pathway has become a promising therapeutic strategy in oncology.[1][6] This guide provides a comparative meta-analysis of key CXCR1/2 inhibitors currently under investigation, presenting available clinical data, outlining common experimental protocols, and visualizing the underlying biological pathways.
Performance Comparison of CXCR1/2 Inhibitors
Several small-molecule inhibitors targeting CXCR1 and/or CXCR2 have entered clinical development. The following tables summarize the available quantitative data from clinical trials for prominent inhibitors: Navarixin (MK-7123), Reparixin, SX-682, and Ladarixin.
Table 1: Clinical Trial Efficacy Data for Navarixin (MK-7123)
| Trial ID | Cancer Type | Treatment Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings & Citations |
| NCT03473925 | Castration-Resistant Prostate Cancer (CRPC) | Navarixin + Pembrolizumab | 5% | 1.8 - 2.4 months | The combination did not demonstrate sufficient efficacy, leading to early study closure.[7][8] |
| NCT03473925 | Microsatellite-Stable Colorectal Cancer (MSS CRC) | Navarixin + Pembrolizumab | 2.5% | 1.8 - 2.4 months | The combination did not demonstrate sufficient efficacy, leading to early study closure.[7][8] |
| NCT03473925 | Non-Small Cell Lung Cancer (NSCLC) | Navarixin + Pembrolizumab | 0% | 1.8 - 2.4 months | The combination did not demonstrate sufficient efficacy, leading to early study closure.[7][8] |
Table 2: Clinical Trial Efficacy Data for Reparixin
| Trial ID | Cancer Type | Treatment Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings & Citations |
| NCT02001974 (Phase Ib) | HER2-Negative Metastatic Breast Cancer | Reparixin + Paclitaxel | 30% | Not Reported | The combination was found to be safe and tolerable, with demonstrated responses.[9] |
| NCT02370238 (fRida, Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Reparixin + Paclitaxel | 28.1% (vs. 25.9% with placebo + paclitaxel) | 5.5 months (vs. 5.7 months with placebo + paclitaxel) | The primary endpoint of prolonged PFS was not met.[10] |
| NCT01861054 (Window-of-opportunity) | Operable HER-2-Negative Breast Cancer | Reparixin Monotherapy | Not Applicable | Not Applicable | Reparixin was safe and well-tolerated. A reduction in cancer stem cell markers was observed in some patients.[11][12] |
Table 3: Clinical Trial Efficacy Data for this compound
| Trial ID | Cancer Type | Treatment Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Key Findings & Citations |
| NCT03161431 (Phase I/II) | Metastatic Melanoma (anti-PD-1 refractory) | This compound + Pembrolizumab | 21% (at 200 mg dose) | 63% (at 200 mg dose) | 14.7 months (at 200 mg dose) vs. 7.4 months (at ≤100 mg) | The combination showed a tolerable safety profile and encouraging clinical activity in a heavily pretreated population.[13][14][15] |
Table 4: Preclinical Efficacy Data for Ladarixin
| Cancer Model | Treatment Combination | Key Findings & Citations |
| Pancreatic Ductal Adenocarcinoma (PDAC) mouse models | Ladarixin + anti-PD-1 | Ladarixin reduced tumor burden, reverted M2 macrophage polarization, and increased the efficacy of anti-PD-1 immunotherapy. The combination significantly extended median survival (150 days vs. 49.5 days for control).[16][17][18] |
Signaling Pathways and Experimental Workflows
CXCR1/2 Signaling Pathway in Cancer
The binding of CXCL8 and other ELR+ chemokines to CXCR1 and CXCR2 on cancer cells and immune cells triggers a cascade of downstream signaling events.[3] These pathways, including PLC/PKC and PI3K/Akt, ultimately promote cell survival, proliferation, migration, and angiogenesis, while also fostering an immunosuppressive tumor microenvironment by recruiting MDSCs and neutrophils.[3][5][19]
Typical Experimental Workflow for Evaluating CXCR1/2 Inhibitors
The evaluation of a novel CXCR1/2 inhibitor typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies in animal models, and finally, clinical trials in human subjects.
Detailed Experimental Protocols
A comprehensive evaluation of CXCR1/2 inhibitors involves a suite of standardized assays to determine their potency, mechanism of action, and therapeutic efficacy. Below are outlines of key experimental protocols.
CXCR1/2 Inhibition Assay (Calcium Mobilization)
-
Objective: To determine the functional inhibitory activity of a compound on CXCR1/2 signaling.
-
Principle: CXCR1/2 are G-protein coupled receptors that, upon ligand binding, induce a transient increase in intracellular calcium concentration. An effective inhibitor will block or reduce this calcium flux.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test inhibitor.
-
Ligand Stimulation: Add a specific ligand (e.g., CXCL8 for CXCR1/2, or CXCL1 for CXCR2) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the ligand-induced calcium response.
-
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
-
Objective: To assess the ability of an inhibitor to block the migration of cells towards a chemoattractant.
-
Principle: This assay uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (CXCR1/2 ligand) is placed in the lower chamber. The inhibitor's effect on cell migration through the membrane is quantified.
-
Methodology:
-
Cell Preparation: Isolate primary cells expressing CXCR1/2 (e.g., human neutrophils) or use a relevant cell line.
-
Assay Setup: Place the chemoattractant (e.g., CXCL8) in the lower wells of the Boyden chamber. Add the cell suspension, pre-incubated with the inhibitor or vehicle control, to the upper inserts containing the porous membrane.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-3 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Data Analysis: Count the number of migrated cells per field of view under a microscope or using an automated plate reader. Compare the migration in inhibitor-treated wells to control wells.
-
Tumor Immune Cell Infiltration Assay (Immunohistochemistry/Flow Cytometry)
-
Objective: To quantify the effect of a CXCR1/2 inhibitor on the infiltration of immune cells (e.g., MDSCs, neutrophils, T-cells) into the tumor microenvironment in vivo.
-
Principle: Following treatment of tumor-bearing animals with a CXCR1/2 inhibitor, tumors are harvested, and the immune cell populations within the tumor are identified and quantified using specific cell surface markers.
-
Methodology:
-
Animal Model: Establish tumors in mice (e.g., using syngeneic tumor cell lines to ensure a competent immune system).
-
Treatment: Administer the CXCR1/2 inhibitor and/or other therapies (e.g., checkpoint inhibitors) according to the study design.
-
Tumor Harvesting: At the end of the treatment period, excise the tumors.
-
Tissue Processing:
-
For Immunohistochemistry (IHC): Fix the tumors in formalin, embed in paraffin, and slice into thin sections.
-
For Flow Cytometry: Dissociate the tumors into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
-
Cell Staining:
-
IHC: Stain the tissue sections with antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, CD11b/Gr-1 for MDSCs, CD8 for cytotoxic T-cells).
-
Flow Cytometry: Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against the markers of interest.
-
-
Data Acquisition and Analysis:
-
IHC: Image the stained slides and quantify the number of positive cells per area.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell populations.[20]
-
-
This guide provides a foundational overview of the current landscape of CXCR1/2 inhibitors in cancer therapy. As research progresses, the continued generation of robust preclinical and clinical data will be essential to fully elucidate the therapeutic potential of targeting this critical signaling axis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grantome.com [grantome.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ASCO 2024 selects this compound for oral podium presentation of positive first-in-class efficacy results in patients with metastatic melanoma - Syntrix Pharmaceuticals [syntrixbio.com]
- 14. ascopubs.org [ascopubs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. mdpi.com [mdpi.com]
- 20. 2.5. Investigation of tumor‐infiltrating immune cells in microenvironment [bio-protocol.org]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal Procedures for SX-682
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of SX-682, a potent allosteric inhibitor of CXCR1 and CXCR2. Adherence to these procedural guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Logistical Information
This compound is a chemical compound that requires careful handling and disposal. While a specific Safety Data Sheet (SDS) is not publicly available, the chemical structure of this compound and its common use in a dimethyl sulfoxide (DMSO) solution necessitate treating its waste as hazardous. The primary disposal method for this compound waste is through a licensed hazardous waste disposal service.[1] In-lab neutralization may be a possibility for boronic acid waste in general, but should only be performed by trained personnel with explicit approval from their institution's Environmental Health and Safety (EHS) office.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety glasses with side shields or goggles.[1]
-
A standard laboratory coat.[1]
All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Data Summary for this compound Waste Disposal
The following table summarizes key quantitative and qualitative data for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory practice |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [1] |
| In-Lab Treatment | Not recommended without EHS approval | [1][2] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat | [1] |
| Handling Location | Certified Chemical Fume Hood | General laboratory practice |
| Waste Container | Compatible, Labeled, Sealed | [3] |
| Liquid Waste Storage | Leave ~10% headspace for expansion | [4] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol details the necessary steps for the safe collection and disposal of waste generated from experiments involving this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible with organic solvents and halogenated compounds)
-
Waste label
-
Chemical fume hood
Procedure:
-
Waste Segregation: Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials, separately from other laboratory waste streams. As this compound is a fluorinated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[5][6]
-
Container Preparation:
-
Select a waste container that is compatible with DMSO and halogenated organic compounds.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list all constituents of the waste, including "this compound," "Dimethyl Sulfoxide (DMSO)," and any other solvents or reagents present. Do not use chemical formulas or abbreviations.[3]
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
For liquid waste, carefully pour the this compound solution into the designated waste container. To allow for expansion, do not fill the container beyond 90% of its capacity.
-
For solid waste (e.g., contaminated tips, gloves, and paper towels), place it in a sealed, compatible container clearly labeled as "Solid Halogenated Organic Waste" with a list of contaminants.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[3] This will prevent the release of volatile organic compounds.
-
Store the waste container in a designated and properly ventilated hazardous waste accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7] Follow all institutional procedures for waste manifest and pickup scheduling.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision pathway for segregating this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling SX-682
For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) guidelines for all laboratory personnel handling the investigational CXCR1/2 inhibitor, SX-682. Adherence to these procedures is mandatory to ensure a safe research environment and minimize exposure risks.
This compound is an orally available, allosteric inhibitor of CXCR1 and CXCR2, currently under investigation for its potential in treating various cancers, including castration-resistant prostate cancer, melanoma, and myelodysplastic syndromes[1][2][3][4]. As with any potent research compound, understanding and implementing rigorous safety measures is paramount. This guide provides a detailed overview of the required PPE, handling procedures, and disposal plans.
Recommended Personal Protective Equipment
A comprehensive approach to PPE is critical when handling this compound. The following table summarizes the minimum required equipment.[5]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide full protection from splashes. |
| Hands | Protective Gloves | Nitrile gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Body | Impervious Clothing | A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory | Suitable Respirator | A NIOSH-approved respirator is necessary when handling the powder form of this compound, during any procedure that may generate aerosols, or in poorly ventilated areas. The specific type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment. |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be performed before any handling of this compound. The following diagram outlines the decision-making process to ensure the correct level of protection is used for each task.
References
- 1. This compound | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 2. This compound | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. First-in-Class Investigational this compound Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
- 5. file.glpbio.com [file.glpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
